B1191818 OBP-801

OBP-801

Cat. No.: B1191818
Attention: For research use only. Not for human or veterinary use.
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Description

OBP-801 is an inhibitor of histone deacetylase (HDAC) enzymes, with potential antineoplastic activity. Upon administration, OBP-801 inhibits the activity of HDACs;  this results in an accumulation of highly acetylated chromatin histones, the induction of chromatin remodeling and an altered pattern of gene expression. This leads to selective transcription of tumor suppressor genes, tumor suppressor protein-mediated inhibition of tumor cell division and induction of tumor cell apoptosis. This may inhibit proliferation of susceptible tumor cells.

Properties

Appearance

Solid powder

Synonyms

OBP-801;  OBP 801;  OBP801.; unknown

Origin of Product

United States

Foundational & Exploratory

OBP-801: A Deep Dive into its Anti-Cancer Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

TOKYO, Japan – In a comprehensive technical guide released today, the intricate mechanisms by which the novel histone deacetylase (HDAC) inhibitor, OBP-801, exerts its anti-cancer effects across various malignancies are detailed. This document, intended for researchers, scientists, and drug development professionals, consolidates key findings on OBP-801's impact on cellular signaling pathways, providing a foundational resource for ongoing and future oncology research.

OBP-801, a potent class I HDAC inhibitor, functions by inducing hyperacetylation of histones, leading to the altered expression of genes critical for tumor suppression and cell cycle regulation. This activity translates into a multi-pronged attack on cancer cells, including the induction of apoptosis (programmed cell death), autophagy, and cell cycle arrest.

Core Mechanism of Action

As a histone deacetylase inhibitor, OBP-801's fundamental mechanism involves the inhibition of HDAC enzymes. This action prevents the removal of acetyl groups from lysine residues on histones, leading to a more open chromatin structure and facilitating the transcription of tumor suppressor genes that are often silenced in cancer cells.[1]

Signaling Pathways and Cellular Effects of OBP-801

Extensive preclinical research has elucidated the specific signaling pathways modulated by OBP-801 in different cancer types.

Rhabdoid Tumors: Re-awakening the NOXA Apoptotic Pathway

In malignant rhabdoid tumors, a rare and aggressive childhood cancer, OBP-801 has been shown to epigenetically reactivate the expression of the pro-apoptotic protein NOXA.[2] This is a critical finding, as the silencing of NOXA is a key survival mechanism for these tumors. By inducing histone acetylation at the NOXA promoter, OBP-801 facilitates the recruitment of the transcriptional machinery, leading to NOXA expression and subsequent caspase-dependent apoptosis.[2]

G OBP_801 OBP-801 HDAC HDAC Inhibition OBP_801->HDAC Histone_Acetylation Histone Hyperacetylation HDAC->Histone_Acetylation NOXA_Promoter NOXA Promoter Activation Histone_Acetylation->NOXA_Promoter NOXA_Expression NOXA Expression NOXA_Promoter->NOXA_Expression Apoptosis Caspase-Dependent Apoptosis NOXA_Expression->Apoptosis

OBP-801 mechanism in rhabdoid tumors.
Bladder Cancer: Synergistic Apoptosis with Celecoxib via the DR5 Pathway

In bladder cancer, OBP-801 exhibits a powerful synergistic effect when combined with the COX-2 inhibitor, celecoxib. This combination significantly enhances the induction of apoptosis through the upregulation of Death Receptor 5 (DR5).[3][4][5][6] The increased expression of DR5 on the surface of bladder cancer cells sensitizes them to apoptotic signals, leading to a more profound anti-tumor effect than either agent alone.

G cluster_0 Combination Therapy OBP_801 OBP-801 DR5 DR5 Upregulation OBP_801->DR5 Celecoxib Celecoxib Celecoxib->DR5 Caspase_Activation Caspase Activation DR5->Caspase_Activation Apoptosis Synergistic Apoptosis Caspase_Activation->Apoptosis

OBP-801 and Celecoxib synergy in bladder cancer.
Clear Cell Renal Cell Carcinoma (ccRCC): Enhancing Immunotherapy through MHC Class I Upregulation

A key finding in the context of immunotherapy is the ability of OBP-801 to upregulate the presentation of Major Histocompatibility Complex (MHC) class I molecules on the surface of clear cell renal cell carcinoma (ccRCC) cells.[7][8] This effect is mediated through the induction of the immunoproteasome subunit LMP2.[7][8] By increasing MHC class I presentation, OBP-801 can enhance the recognition and subsequent killing of tumor cells by cytotoxic T lymphocytes, suggesting a promising combination strategy with immune checkpoint inhibitors.

G OBP_801 OBP-801 HDAC_Inhibition HDAC Inhibition OBP_801->HDAC_Inhibition LMP2_Upregulation LMP2 Upregulation HDAC_Inhibition->LMP2_Upregulation MHC_I_Presentation Increased MHC Class I Presentation LMP2_Upregulation->MHC_I_Presentation T_Cell_Recognition Enhanced T-Cell Recognition MHC_I_Presentation->T_Cell_Recognition

OBP-801 enhances immune recognition in ccRCC.
Neuroblastoma: Induction of G2/M Arrest and Mitotic Catastrophe

In neuroblastoma, OBP-801 has been demonstrated to induce cell cycle arrest at the G2/M phase, ultimately leading to a form of cell death known as mitotic catastrophe. This process is triggered by the cell's inability to properly complete mitosis, resulting in apoptosis. This mechanism highlights a distinct mode of action for OBP-801 in this specific pediatric malignancy.

G OBP_801 OBP-801 HDAC_Inhibition HDAC Inhibition OBP_801->HDAC_Inhibition G2_M_Arrest G2/M Phase Cell Cycle Arrest HDAC_Inhibition->G2_M_Arrest Mitotic_Catastrophe Mitotic Catastrophe G2_M_Arrest->Mitotic_Catastrophe Apoptosis Apoptosis Mitotic_Catastrophe->Apoptosis

References

Spiruchostatin A (OBP-801): A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spiruchostatin A, also known as OBP-801, is a potent, bicyclic depsipeptide natural product that has garnered significant interest in the field of oncology.[1] Isolated from a strain of Pseudomonas sp., it is a selective inhibitor of class I histone deacetylases (HDACs).[1][2] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from lysine residues on histones and other proteins.[1] Their aberrant activity is frequently observed in various cancers, making them a compelling target for therapeutic intervention. Spiruchostatin A's ability to modulate the acetylation status of chromatin leads to the reactivation of tumor suppressor genes, ultimately inducing cell cycle arrest and apoptosis in cancer cells.[1] This technical guide provides an in-depth overview of the discovery, total synthesis, and biological activity of spiruchostatin A, with a focus on quantitative data, detailed experimental protocols, and the elucidation of its underlying signaling pathways.

Discovery and Background

Spiruchostatin A was first isolated from the fermentation broth of Pseudomonas sp. during a screening program for novel anticancer agents.[1] Structurally, it is a close analog of FK228 (romidepsin), another potent HDAC inhibitor that has been approved for the treatment of cutaneous T-cell lymphoma.[2] The core structure of spiruchostatin A features a unique bicyclic depsipeptide scaffold.[1] Its biological activity is attributed to its ability to selectively inhibit class I HDACs, which include HDAC1, HDAC2, HDAC3, and HDAC8.[1] This selectivity is a key feature, as it may contribute to a more favorable therapeutic window compared to pan-HDAC inhibitors.

Total Synthesis of Spiruchostatin A

The total synthesis of spiruchostatin A has been achieved by several research groups, confirming its absolute stereochemistry and providing a means to generate analogs for structure-activity relationship (SAR) studies.[3][4] A common strategy involves the convergent synthesis of two key fragments, followed by their coupling and subsequent macrolactamization and disulfide bond formation.

A key challenge in the synthesis is the stereoselective construction of the β-hydroxy acid moiety. One successful approach utilizes a Nagao thiazolidinethione auxiliary for a diastereoselective acetate aldol reaction.[5] The final macrocyclization is often accomplished using methods such as the Yamaguchi or Shiina macrolactonization.[3][4]

Experimental Protocol: Total Synthesis (General Overview)

The following represents a generalized workflow for the total synthesis of spiruchostatin A, based on published methodologies. Specific reagents, conditions, and purification methods may vary between different synthetic routes.

Total_Synthesis_Workflow cluster_fragment1 Fragment A Synthesis cluster_fragment2 Fragment B Synthesis cluster_assembly Assembly and Cyclization start1 Starting Material 1 step1_1 Chiral Auxiliary Introduction (e.g., Nagao Thiazolidinethione) start1->step1_1 step1_2 Diastereoselective Aldol Reaction step1_1->step1_2 step1_3 Auxiliary Removal & Protection step1_2->step1_3 fragment1 Fragment A (Protected) step1_3->fragment1 start2 Starting Material 2 step2_1 Peptide Coupling start2->step2_1 step2_2 Functional Group Manipulations step2_1->step2_2 fragment2 Fragment B (Protected) step2_2->fragment2 coupling Fragment Coupling deprotection Selective Deprotection macrocyclization Macrolactamization (e.g., Yamaguchi or Shiina) disulfide Intramolecular Disulfide Bond Formation final_deprotection Final Deprotection spiruchostatin Spiruchostatin A

Biological Activity and Mechanism of Action

Spiruchostatin A exhibits potent antiproliferative activity against a wide range of cancer cell lines, with IC50 values typically in the nanomolar range.[2] Its primary mechanism of action is the inhibition of class I HDAC enzymes, leading to the hyperacetylation of histones and other proteins. This, in turn, alters chromatin structure and modulates the expression of genes involved in cell cycle control and apoptosis.[1]

Data Presentation: In Vitro Activity of Spiruchostatin A
Target IC50 (nM) Reference
HDAC1 ~2.4[6]
HDAC6 ~3900[6]
Cancer Cell Line IC50 (nM) Reference
MCF7 (Breast)6[2]
BT474 (Breast)Not specified[1]
A2780 (Ovarian)Not specified[1]
HT29 (Colon)Not specified[1]
U937 (Lymphoma)Not specified[1]
Signaling Pathways

1. HDAC Inhibition and p21 Upregulation:

Spiruchostatin A binds to the active site of class I HDACs, preventing the deacetylation of histones. The resulting increase in histone acetylation leads to a more open chromatin structure, facilitating the transcription of tumor suppressor genes. A key target of this epigenetic modulation is the cyclin-dependent kinase inhibitor p21 (CDKN1A).[6] Upregulation of p21 leads to the inhibition of cyclin-dependent kinases (CDKs), which are essential for cell cycle progression. This results in cell cycle arrest, primarily at the G2/M phase, preventing cancer cells from dividing.[6]

HDAC_Inhibition_Pathway spiruchostatin Spiruchostatin A (OBP-801) hdac Class I HDACs (HDAC1, 2, 3, 8) spiruchostatin->hdac Inhibition histones Histones hdac->histones Deacetylation acetylated_histones Acetylated Histones histones->acetylated_histones Acetylation↑ chromatin Chromatin Remodeling acetylated_histones->chromatin p21_gene p21 Gene Transcription chromatin->p21_gene Activation p21_protein p21 Protein p21_gene->p21_protein cdk Cyclin/CDK Complexes p21_protein->cdk Inhibition cell_cycle_arrest G2/M Cell Cycle Arrest cdk->cell_cycle_arrest Leads to

2. Induction of Apoptosis via Reactive Oxygen Species (ROS):

In addition to cell cycle arrest, spiruchostatin A induces apoptosis in cancer cells. One of the proposed mechanisms involves the generation of reactive oxygen species (ROS).[1] Elevated levels of ROS can cause oxidative stress, leading to damage of cellular components such as DNA, proteins, and lipids. This damage can trigger the intrinsic apoptotic pathway, characterized by the release of cytochrome c from the mitochondria and the activation of caspases, ultimately leading to programmed cell death.

ROS_Apoptosis_Pathway spiruchostatin Spiruchostatin A (OBP-801) cancer_cell Cancer Cell spiruchostatin->cancer_cell ros Increased ROS Production cancer_cell->ros oxidative_stress Oxidative Stress ros->oxidative_stress mitochondria Mitochondrial Damage oxidative_stress->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspases Caspase Activation cytochrome_c->caspases apoptosis Apoptosis caspases->apoptosis

Experimental Protocols

1. In Vitro HDAC Inhibition Assay (Fluorometric):

This protocol provides a general framework for assessing the HDAC inhibitory activity of spiruchostatin A.

  • Materials: Recombinant human HDAC enzymes (e.g., HDAC1), fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC), assay buffer, developer solution, and a fluorescence microplate reader.

  • Procedure:

    • Prepare serial dilutions of spiruchostatin A in assay buffer.

    • In a 96-well black microplate, add the assay buffer, spiruchostatin A dilutions (or vehicle control), and the recombinant HDAC enzyme.

    • Incubate the plate at 37°C for a specified time (e.g., 15 minutes).

    • Initiate the reaction by adding the fluorogenic HDAC substrate to each well.

    • Incubate the plate at 37°C for a further period (e.g., 30 minutes).

    • Stop the reaction and develop the fluorescent signal by adding the developer solution.

    • Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).

    • Calculate the percentage of inhibition for each concentration and determine the IC50 value.

2. Cell Viability Assay (MTT Assay):

This protocol outlines a common method for evaluating the cytotoxic effects of spiruchostatin A on cancer cell lines.

  • Materials: Cancer cell lines, cell culture medium, 96-well plates, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), and a microplate reader.

  • Procedure:

    • Seed cancer cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of spiruchostatin A for a specified duration (e.g., 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

3. Measurement of Intracellular ROS Production (DCFH-DA Assay):

This protocol describes a method to quantify intracellular ROS levels.

  • Materials: Cancer cell lines, cell culture medium, 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), and a fluorescence microscope or flow cytometer.

  • Procedure:

    • Treat cancer cells with spiruchostatin A for the desired time.

    • Load the cells with DCFH-DA, which is a non-fluorescent probe that becomes fluorescent upon oxidation by ROS.

    • Wash the cells to remove excess probe.

    • Measure the fluorescence intensity using a fluorescence microscope or flow cytometer.

    • Quantify the increase in fluorescence as an indicator of ROS production.

Clinical Development of OBP-801

A first-in-human Phase Ia dose-escalation study of OBP-801 was conducted in patients with advanced solid tumors.[7][8][9] The study evaluated the safety, tolerability, pharmacokinetics, and preliminary efficacy of intravenously administered OBP-801.

Clinical Trial Summary
Parameter Details Reference
Phase Ia[7][8][9]
Status Completed[7][8][9]
NCT Number NCT02414516[7][8][9]
Patient Population Advanced solid tumors[7][8][9]
Dosage 1.0 mg/m², 2.0 mg/m², and 2.8 mg/m² weekly intravenous infusions[7][8][9]
Primary Outcome Safety and tolerability[7][8][9]
Key Findings The maximum tolerated dose (MTD) was not reached. The recommended Phase 2 dose was not determined. Common adverse events included fatigue, nausea, and anemia. Stable disease was observed in some patients.[7][8][9]

Conclusion

Spiruchostatin A (OBP-801) is a promising class I-selective HDAC inhibitor with potent anticancer activity demonstrated in preclinical studies. Its mechanism of action, involving the epigenetic upregulation of tumor suppressor genes like p21 and the induction of ROS-mediated apoptosis, provides a strong rationale for its clinical development. The initial Phase Ia clinical trial has provided valuable safety and pharmacokinetic data. Further clinical investigations are warranted to fully elucidate the therapeutic potential of spiruchostatin A in various cancer types, both as a monotherapy and in combination with other anticancer agents. The detailed understanding of its synthesis and biological pathways, as outlined in this guide, will be instrumental for researchers and clinicians working towards this goal.

References

OBP-801: A Technical Guide to a Novel Histone Deacetylase Inhibitor for Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

OBP-801 (also known as YM753/spiruchostatin A) is a novel, potent, cyclic depsipeptide that functions as a Class I histone deacetylase (HDAC) inhibitor.[1][2] Dysregulation of HDACs is a common feature in the development and progression of many cancers.[2] OBP-801 exerts its anticancer effects by promoting the expression of tumor suppressor genes, leading to the induction of apoptotic and autophagic cell death.[3] Pre-clinical studies have demonstrated its potent HDAC inhibitory activity, suggesting its potential efficacy across a wide range of cancers.[3] This technical guide provides an in-depth overview of OBP-801, including its mechanism of action, quantitative data from pre-clinical studies, detailed experimental protocols, and a summary of clinical findings.

Core Mechanism of Action

OBP-801's primary mechanism of action is the inhibition of histone deacetylases, enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histones.[4] This inhibition leads to the accumulation of acetylated histones, resulting in a more open chromatin structure and the transcriptional activation of previously silenced tumor suppressor genes.[4] Key molecular events triggered by OBP-801 include:

  • Induction of p21 (CDKN1A): OBP-801 upregulates the expression of the p21 gene, a cyclin-dependent kinase inhibitor that plays a critical role in cell cycle arrest.[1][5]

  • Release of NOXA Silencing: In rhabdoid tumors, OBP-801 epigenetically releases the silencing of the pro-apoptotic protein NOXA.[6]

  • Induction of Apoptosis: OBP-801 induces apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[7][8] This involves the upregulation of pro-apoptotic proteins like Bim and DR5, and the downregulation of anti-apoptotic proteins.[9]

  • Cell Cycle Arrest: The compound has been shown to induce M-phase or G2/M phase arrest in various cancer cell lines.[1][10][11]

  • Immunomodulatory Effects: OBP-801 can promote the presentation of Major Histocompatibility Complex (MHC) class I molecules on tumor cells by upregulating LMP2, an immunoproteasome subunit. This enhances the anti-tumor immune response and potentiates PD-1-targeting therapies.[5]

Quantitative Data

The anti-proliferative activity of OBP-801 has been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies are summarized below.

Cell LineCancer TypeIC50 (nM)
IMR32Neuroblastoma (MYCN-amplified)5.5 ± 5.9
GOTONeuroblastoma (MYCN-amplified)5.5 ± 5.9
KP-N-RTBMNeuroblastoma (MYCN-amplified)5.5 ± 5.9
SK-N-ASNeuroblastoma (MYCN-non-amplified)3.1 ± 0.7
SH-SY5YNeuroblastoma (MYCN-non-amplified)3.1 ± 0.7

Table 1: In Vitro Efficacy of OBP-801 in Neuroblastoma Cell Lines.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the research of OBP-801.

Western Blot Analysis

Objective: To detect and quantify the expression levels of specific proteins in cells treated with OBP-801.

Protocol:

  • Cell Lysis:

    • Wash cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors.

    • Scrape adherent cells or pellet suspension cells.

    • Incubate on ice for 30 minutes with constant agitation.

    • Centrifuge at 16,000 x g for 20 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.[12]

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a BCA (bicinchoninic acid) protein assay kit.[13]

  • Sample Preparation and Gel Electrophoresis:

    • Mix equal amounts of protein (20-30 µg) with 2x Laemmli sample buffer.

    • Boil the samples at 95°C for 5 minutes.

    • Load the samples onto an SDS-polyacrylamide gel.

    • Run the gel at a constant voltage until the dye front reaches the bottom.[12]

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[14]

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or 3% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 5-10 minutes each.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.[12]

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[14]

Chromatin Immunoprecipitation (ChIP) Assay

Objective: To investigate the in vivo association of specific proteins, such as acetylated histones or transcription factors, with specific DNA regions following OBP-801 treatment.

Protocol:

  • Cross-linking:

    • Treat cells with formaldehyde (final concentration of 1%) for 10 minutes at room temperature to cross-link proteins to DNA.

    • Quench the cross-linking reaction by adding glycine.[15]

  • Cell Lysis and Chromatin Shearing:

    • Wash the cross-linked cells with ice-cold PBS.

    • Lyse the cells to release the nuclei.

    • Isolate the nuclei and resuspend them in a lysis buffer.

    • Shear the chromatin into fragments of 200-1000 bp using sonication. The optimal sonication conditions should be determined empirically for each cell type.[15][16]

  • Immunoprecipitation:

    • Pre-clear the chromatin lysate with protein A/G magnetic beads to reduce non-specific binding.

    • Incubate the pre-cleared chromatin with a ChIP-grade primary antibody overnight at 4°C with rotation.

    • Add protein A/G magnetic beads to the chromatin-antibody mixture and incubate for at least 2 hours to capture the immune complexes.

  • Washing and Elution:

    • Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specifically bound proteins and DNA.

    • Elute the protein-DNA complexes from the beads using an elution buffer.

  • Reverse Cross-linking and DNA Purification:

    • Reverse the protein-DNA cross-links by incubating the eluates at 65°C overnight with NaCl.

    • Treat the samples with RNase A and Proteinase K to remove RNA and proteins, respectively.

    • Purify the DNA using a spin column or phenol-chloroform extraction.[15]

  • Analysis:

    • Analyze the purified DNA by quantitative PCR (qPCR) to determine the enrichment of specific DNA sequences.

Xenograft Mouse Model

Objective: To evaluate the in vivo anti-tumor efficacy of OBP-801.

Protocol:

  • Cell Preparation and Implantation:

    • Harvest cancer cells from culture and resuspend them in a suitable medium (e.g., PBS or Matrigel).

    • Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude or SCID mice).[17]

  • Tumor Growth and Treatment:

    • Monitor tumor growth by measuring the tumor volume with calipers.

    • Once tumors reach a palpable size, randomize the mice into treatment and control groups.

    • Administer OBP-801 (or vehicle control) to the mice via an appropriate route (e.g., intravenous or intraperitoneal injection) at a predetermined dose and schedule.[17]

  • Efficacy Evaluation:

    • Measure tumor volumes and body weights regularly throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, Western blotting).[17]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize key signaling pathways affected by OBP-801 and a general experimental workflow.

OBP801_Mechanism_of_Action OBP801 OBP-801 HDAC HDAC Inhibition OBP801->HDAC Histone_Acetylation Histone Hyperacetylation HDAC->Histone_Acetylation Gene_Expression Tumor Suppressor Gene Expression Histone_Acetylation->Gene_Expression p21 p21 (CDKN1A) Upregulation Gene_Expression->p21 NOXA NOXA Upregulation Gene_Expression->NOXA Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) p21->Cell_Cycle_Arrest Apoptosis Apoptosis NOXA->Apoptosis Cell_Cycle_Arrest->Apoptosis

OBP-801 Mechanism of Action

OBP801_Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway DR5 Death Receptor 5 (DR5) Upregulation Caspase8 Caspase-8 Activation DR5->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 NOXA_Bim NOXA / Bim Upregulation Mitochondria Mitochondrial Outer Membrane Permeabilization NOXA_Bim->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Cytochrome_c->Caspase3 OBP801 OBP-801 OBP801->DR5 OBP801->NOXA_Bim Apoptosis Apoptosis Caspase3->Apoptosis

OBP-801 Induced Apoptosis Pathways

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cancer Cell Lines Treatment OBP-801 Treatment Cell_Culture->Treatment Cell_Viability Cell Viability Assay (e.g., WST-8) Treatment->Cell_Viability Western_Blot Western Blot Treatment->Western_Blot ChIP ChIP Assay Treatment->ChIP Xenograft Xenograft Model Establishment InVivo_Treatment OBP-801 Administration Xenograft->InVivo_Treatment Tumor_Measurement Tumor Volume Measurement InVivo_Treatment->Tumor_Measurement ExVivo_Analysis Ex Vivo Analysis (IHC, WB) Tumor_Measurement->ExVivo_Analysis

General Experimental Workflow

Clinical Development

A first-in-human, Phase Ia dose-escalation study of OBP-801 was conducted in adult patients with advanced solid tumors.[2] The study evaluated the safety, efficacy, and pharmacokinetics of OBP-801 administered via weekly intravenous infusion at doses of 1.0 mg/m², 2.0 mg/m², and 2.8 mg/m².[2] The best response observed was stable disease in 37.5% of evaluable patients. No dose-limiting toxicity was observed at the 1.0 mg/m² dose.[2]

Combination Therapies

The potential of OBP-801 in combination with other anticancer agents is an active area of research. Synergistic effects have been observed when OBP-801 is combined with:

  • Celecoxib: In bladder cancer cells, the combination of OBP-801 and celecoxib synergistically inhibited cell growth and induced apoptosis via a DR5-dependent pathway.[9]

  • Anti-PD-1 Therapy: In clear cell renal cell carcinoma, OBP-801 was shown to enhance the efficacy of anti-PD-1 therapy by promoting MHC class I presentation on tumor cells.[5]

Conclusion

OBP-801 is a promising novel HDAC inhibitor with potent anti-tumor activity across a range of cancer types. Its multifaceted mechanism of action, which includes the induction of apoptosis, cell cycle arrest, and immunomodulation, makes it an attractive candidate for further clinical development, both as a monotherapy and in combination with other cancer treatments. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of OBP-801.

References

Preclinical Antineoplastic Activity of OBP-801: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

OBP-801 (also known as YM753 or spiruchostatin A) is a novel and potent histone deacetylase (HDAC) inhibitor with demonstrated antineoplastic activity across a range of preclinical cancer models.[1][2] As an HDAC inhibitor, OBP-801 alters gene expression by accumulating highly acetylated chromatin histones, leading to the selective transcription of tumor suppressor genes.[2] This activity induces cell cycle arrest, apoptosis, and autophagic cell death in cancer cells.[1] Preclinical studies have highlighted its superior potency compared to other HDAC inhibitors like Zolinza® (vorinostat) and Istodax®.[1][3] This document provides a comprehensive technical guide to the preclinical research on OBP-801, summarizing key quantitative data, detailing experimental methodologies, and visualizing its mechanisms of action.

Quantitative Data Summary

The antineoplastic efficacy of OBP-801 has been quantified in various cancer cell lines and in vivo models. The following tables summarize the key findings.

In Vitro Cytotoxicity of OBP-801
Cell LineCancer TypeIC50 (nM)AssayReference
IMR32Neuroblastoma (MYCN-amplified)5.5 ± 5.9 (mean for amplified lines)WST-8[4]
GOTONeuroblastoma (MYCN-amplified)5.5 ± 5.9 (mean for amplified lines)WST-8[4]
KP-N-RTBMNeuroblastoma (MYCN-amplified)5.5 ± 5.9 (mean for amplified lines)WST-8[4]
SK-N-ASNeuroblastoma (MYCN-non-amplified)3.1 ± 0.7 (mean for non-amplified lines)WST-8[4]
SH-SY5YNeuroblastoma (MYCN-non-amplified)3.1 ± 0.7 (mean for non-amplified lines)WST-8[4]
In Vivo Efficacy of OBP-801
Cancer TypeAnimal ModelTreatment RegimenTumor Growth InhibitionReference
Rhabdoid TumorG401 Xenograft Mouse Model3 mg/kg, tail injection, 3 times/week for 2 weeksStrong inhibition of tumor growth[5]
Rhabdoid TumorYM Xenograft Mouse Model3 mg/kg, tail injection, 3 times/week for 2 weeksStrong inhibition of tumor growth[5]
Bladder CancerT24 Xenograft ModelOBP-801 and Celecoxib combinationSignificantly decreased tumor volume compared to single agents[6]
Clear Cell Renal Cell CarcinomaRENCA Syngeneic Mouse ModelCombination with anti-PD-1 antibodyMost effective tumor growth inhibition[7][8]

Key Signaling Pathways and Mechanisms of Action

OBP-801 exerts its antineoplastic effects through the modulation of several key cellular signaling pathways.

General Mechanism of HDAC Inhibition

OBP-801 inhibits histone deacetylases, leading to the accumulation of acetylated histones. This relaxes the chromatin structure, allowing for the transcription of previously silenced tumor suppressor genes.

HDAC_Inhibition OBP801 OBP-801 HDAC Histone Deacetylase (HDAC) OBP801->HDAC Inhibits AcetylatedHistones Acetylated Histones OBP801->AcetylatedHistones Promotes Accumulation Histones Histones HDAC->Histones Deacetylates Chromatin Condensed Chromatin (Transcriptional Repression) Histones->Chromatin OpenChromatin Open Chromatin (Transcriptional Activation) AcetylatedHistones->OpenChromatin TSG Tumor Suppressor Gene Expression (e.g., p21, NOXA) OpenChromatin->TSG Apoptosis Apoptosis & Cell Cycle Arrest TSG->Apoptosis

Caption: General mechanism of OBP-801 as an HDAC inhibitor.

Induction of Apoptosis in Rhabdoid Tumors via NOXA

In rhabdoid tumors, OBP-801 epigenetically reactivates the expression of the pro-apoptotic protein NOXA, leading to caspase-dependent apoptosis.[5] This occurs through the acetylation of histone proteins at the NOXA promoter, which recruits the SWI/SNF complex.[5]

NOXA_Apoptosis OBP801 OBP-801 HDAC_inhibition HDAC Inhibition OBP801->HDAC_inhibition Histone_Acetylation Histone Acetylation at NOXA Promoter HDAC_inhibition->Histone_Acetylation SWISNF Recruitment of SWI/SNF Complex (BRG1, BAF155) Histone_Acetylation->SWISNF RNAPII Recruitment of RNA Polymerase II Histone_Acetylation->RNAPII NOXA_Expression NOXA Gene Transcription SWISNF->NOXA_Expression RNAPII->NOXA_Expression NOXA_Protein NOXA Protein NOXA_Expression->NOXA_Protein Apoptosis Caspase-Dependent Apoptosis NOXA_Protein->Apoptosis

Caption: OBP-801 induces NOXA-mediated apoptosis in rhabdoid tumors.

Cell Cycle Arrest in Neuroblastoma

OBP-801 induces G2/M phase cell cycle arrest in neuroblastoma cell lines through the p21 (CDKN1A) pathway, leading to mitotic catastrophe and apoptosis.[4]

CellCycle_Neuroblastoma OBP801 OBP-801 HDAC_inhibition HDAC Inhibition OBP801->HDAC_inhibition p21 p21 (CDKN1A) Upregulation HDAC_inhibition->p21 G2M_Arrest G2/M Phase Cell Cycle Arrest p21->G2M_Arrest Mitotic_Catastrophe Mitotic Catastrophe G2M_Arrest->Mitotic_Catastrophe Apoptosis Apoptosis Mitotic_Catastrophe->Apoptosis

Caption: OBP-801 induces G2/M arrest in neuroblastoma cells.

Synergistic Activity with Other Agents

OBP-801 has shown synergistic effects when combined with other anticancer agents, including eribulin in triple-negative breast cancer, celecoxib in bladder cancer, and anti-PD-1 immunotherapy in clear cell renal cell carcinoma.[3][7][9]

The combination of OBP-801 and eribulin synergistically inhibits the growth of TNBC cells by enhancing apoptosis and suppressing survivin, Bcl-xL, and the MAPK pathway.[3]

Combo_TNBC cluster_0 Combination Treatment OBP801 OBP-801 Survivin Survivin OBP801->Survivin Suppresses Bcl_xL Bcl-xL OBP801->Bcl_xL Suppresses MAPK MAPK Pathway (p-ERK) OBP801->MAPK Suppresses Eribulin Eribulin Eribulin->Survivin Upregulates Eribulin->Bcl_xL Suppresses Eribulin->MAPK Suppresses Apoptosis Enhanced Apoptosis Survivin->Apoptosis Bcl_xL->Apoptosis MAPK->Apoptosis Growth_Inhibition Synergistic Growth Inhibition in TNBC Apoptosis->Growth_Inhibition

Caption: Synergistic mechanism of OBP-801 and eribulin in TNBC.

OBP-801 upregulates the expression of the immunoproteasome subunit LMP2, which in turn enhances MHC class I presentation on tumor cells.[7] This increases the recognition of cancer cells by CD8+ T cells, thereby potentiating the effects of anti-PD-1 therapy.[7][10]

Combo_ccRCC OBP801 OBP-801 LMP2 LMP2 Upregulation OBP801->LMP2 MHC1 MHC Class I Presentation LMP2->MHC1 TCell CD8+ T Cell Recognition MHC1->TCell Enhances Tumor_Killing Enhanced Anti-Tumor Immunity TCell->Tumor_Killing AntiPD1 Anti-PD-1 Antibody AntiPD1->TCell Blocks Inhibition

Caption: OBP-801 enhances anti-PD-1 therapy in ccRCC.

Detailed Experimental Protocols

This section provides an overview of the methodologies used in the preclinical evaluation of OBP-801.

Cell Lines and Culture
  • Rhabdoid Tumor: G401, MP-MRT-AN (AN), KP-MRT-NS (NS), and YM cell lines were used.[5]

  • Neuroblastoma: IMR32, GOTO, KP-N-RTBM, SK-N-AS, and SH-SY5Y cell lines were utilized.[4]

  • Clear Cell Renal Cell Carcinoma: RENCA, 786-O, and Caki-1 cell lines were studied.[7]

  • Triple-Negative Breast Cancer: SUM159PT and MDA-MB-231 cell lines were used.[3]

  • Bladder Cancer: T24, UM-UC-3, UM-UC-11, and HT1376 cell lines were investigated.[6]

  • Esophageal Squamous Carcinoma: KYSE170 cells were used.[11]

  • General Culture Conditions: Cells are typically cultured in appropriate media (e.g., RPMI-1640, DMEM) supplemented with 10% fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

In Vitro Assays
  • Cell Viability Assay:

    • Method: WST-8 (in rhabdoid tumor and neuroblastoma studies) or Cell Counting Kit-8 (CCK-8) assays were commonly used.[4][5][7]

    • Procedure: Cells are seeded in 96-well plates, treated with varying concentrations of OBP-801 for a specified period (e.g., 72 hours), and then incubated with the assay reagent. Absorbance is measured at 450 nm to determine the number of viable cells. The percentage of growth is calculated relative to vehicle-treated control cells.[7]

  • Apoptosis Assay:

    • Method: Annexin V staining followed by flow cytometry is a standard method to detect apoptosis.[4] Western blotting for cleaved caspase-3 is also used to confirm caspase-dependent apoptosis.[5]

    • Procedure (Flow Cytometry): Cells are treated with OBP-801, harvested, washed, and then stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol. The stained cells are then analyzed by a flow cytometer.

  • Cell Cycle Analysis:

    • Method: Flow cytometry analysis of PI-stained cells.

    • Procedure: Cells are treated with OBP-801, harvested, fixed (e.g., with 70% ethanol), treated with RNase A, and stained with PI. The DNA content is then analyzed by a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).[4][5]

  • Western Blotting:

    • Procedure: Cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF). The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., acetylated histone H4, p21, cleaved caspase-3, NOXA, survivin, Bcl-xL, p-ERK, LMP2), followed by incubation with HRP-conjugated secondary antibodies.[3][5][7] Protein bands are visualized using a chemiluminescence detection system.[7]

In Vivo Xenograft Studies
  • Animal Models: Athymic nude mice (for human cell line xenografts) or syngeneic models like BALB/c mice (for murine cell lines like RENCA) are typically used.[5][7]

  • Tumor Implantation: A specific number of cancer cells (e.g., 5 x 10^6) are suspended in saline or Matrigel and injected subcutaneously into the flank of the mice.

  • Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. OBP-801 is typically dissolved in saline and administered via tail vein injection at a specified dose and schedule (e.g., 3 mg/kg, three times a week).[5]

  • Tumor Measurement: Tumor volumes are measured regularly (e.g., twice a week) using calipers, and calculated using the formula (length × width^2) / 2. Body weight is also monitored as an indicator of toxicity.[5]

  • Immunohistochemistry: At the end of the study, tumors are excised, fixed, and embedded in paraffin. Sections are then stained with antibodies for markers of interest, such as cleaved caspase-3 or Ki-67, to assess apoptosis and proliferation within the tumor tissue.[5]

Conclusion

The preclinical data for OBP-801 strongly support its potential as a potent antineoplastic agent. Its mechanism of action as an HDAC inhibitor translates into robust anti-tumor effects across a variety of cancer types through the induction of apoptosis and cell cycle arrest. Furthermore, its ability to synergize with other cancer therapies, including chemotherapy and immunotherapy, opens promising avenues for combination treatment strategies. The detailed protocols and mechanistic insights provided in this guide offer a solid foundation for further research and development of OBP-801 as a novel cancer therapeutic.

References

OBP-801: A Technical Guide to its Impact on Tumor Suppressor Gene Expression

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

OBP-801 (also known as YM753 or Spiruchostatin A) is a potent, cyclic depsipeptide inhibitor of class I histone deacetylases (HDACs) with significant potential in oncology.[1][2] Its primary mechanism of action involves the epigenetic modulation of gene expression.[3] By inhibiting HDAC enzymes, OBP-801 promotes the accumulation of acetylated histones, leading to a more open chromatin structure and facilitating the transcription of various genes, including critical tumor suppressors.[3] This guide provides an in-depth analysis of the molecular mechanisms by which OBP-801 reactivates tumor suppressor gene expression, supported by experimental data and detailed protocols.

Core Mechanism of Action: HDAC Inhibition and Chromatin Remodeling

Histone deacetylases (HDACs) are enzymes that remove acetyl groups from lysine residues on histone proteins, leading to a more compact chromatin structure (heterochromatin) that represses gene transcription. In many cancer cells, HDACs are dysregulated, contributing to the silencing of tumor suppressor genes and promoting oncogenesis.[1][2]

OBP-801 acts as a potent HDAC inhibitor, preventing the deacetylation of histones.[4][5] This results in histone hyperacetylation, which neutralizes the positive charge of lysine residues, weakening the interaction between histones and DNA. The subsequent chromatin relaxation allows transcription factors and RNA polymerase to access gene promoter regions, leading to the re-expression of silenced tumor suppressor genes.[3][6] This epigenetic reprogramming is a cornerstone of OBP-801's anti-tumor activity.

HDAC_Inhibition cluster_0 Normal State (Gene Silencing) cluster_1 OBP-801 Treatment (Gene Activation) HDAC HDAC Active Histone Histone Tails (Deacetylated) HDAC->Histone Removes Acetyl Groups Chromatin_C Condensed Chromatin Histone->Chromatin_C TSG_Off Tumor Suppressor Gene (Transcriptionally Silent) Chromatin_C->TSG_Off OBP801 OBP-801 HDAC_I HDAC Inactive OBP801->HDAC_I Inhibits Histone_A Histone Tails (Hyperacetylated) Chromatin_O Open Chromatin Histone_A->Chromatin_O TSG_On Tumor Suppressor Gene (Transcriptionally Active) Chromatin_O->TSG_On

Figure 1: Mechanism of OBP-801-induced gene expression.

Impact on Key Tumor Suppressor Genes and Pathways

Experimental studies have demonstrated that OBP-801 treatment leads to the upregulation of several key tumor suppressor and pro-apoptotic genes. This targeted gene induction triggers critical anti-cancer cellular processes, including cell cycle arrest and apoptosis.

Upregulation of p21 and Cell Cycle Arrest

OBP-801 was initially identified through its ability to induce the expression of the p21 (also known as WAF1/Cip1) gene.[5][6] p21 is a potent cyclin-dependent kinase (CDK) inhibitor that plays a crucial role in cell cycle regulation. By upregulating p21, OBP-801 can induce cell cycle arrest, primarily at the G1 or G2/M phase, thereby inhibiting the proliferation of cancer cells.[6][7]

Induction of NOXA and TP53-Independent Apoptosis

In rhabdoid tumors, a key mechanism of OBP-801 is the induction of the pro-apoptotic Bcl-2 family member NOXA.[6][8] This effect is particularly significant as it occurs independently of the tumor suppressor p53, which is often mutated in cancer.[6] OBP-801 treatment leads to the acetylation of histones at the NOXA promoter, recruiting the transcriptional machinery (including RNA polymerase II, BRG1, and BAF155) and releasing the gene's silencing.[6][8] The subsequent increase in NOXA protein triggers caspase-dependent apoptosis.[6]

Modulation of the Bcl-2 Family and Apoptosis Induction

Beyond NOXA, OBP-801 modulates the expression of other Bcl-2 family proteins to promote apoptosis. Studies have shown that OBP-801 can increase the expression of pro-apoptotic proteins such as Bim and Bax, while concurrently suppressing anti-apoptotic proteins like Bcl-xL and survivin.[7][9] This shift in the balance between pro- and anti-apoptotic factors lowers the threshold for apoptosis induction in cancer cells.

Sensitization to Apoptosis via Death Receptor 5 (DR5)

In combination therapies, such as with the COX-2 inhibitor celecoxib in bladder cancer, OBP-801 has been shown to upregulate the expression of Death Receptor 5 (DR5).[5][10][11] Increased DR5 on the cell surface sensitizes cancer cells to apoptosis, leading to a synergistic anti-tumor effect.[10][11]

Signaling_Pathways cluster_genes Tumor Suppressor Gene Upregulation cluster_outcomes Cellular Outcomes OBP801 OBP-801 HDAC HDAC Inhibition OBP801->HDAC p21 p21 HDAC->p21 NOXA NOXA HDAC->NOXA Bim_Bax Bim, Bax HDAC->Bim_Bax DR5 DR5 HDAC->DR5 CCA Cell Cycle Arrest (G1, G2/M) p21->CCA Apoptosis Apoptosis NOXA->Apoptosis Bim_Bax->Apoptosis DR5->Apoptosis

Figure 2: OBP-801 signaling pathways to cell cycle arrest and apoptosis.

Quantitative Data Summary

The following tables summarize the observed effects of OBP-801 on the expression of key tumor suppressor genes and related proteins across various cancer cell lines.

Table 1: Effect of OBP-801 on Tumor Suppressor and Pro-Apoptotic Protein Expression

Target ProteinCancer TypeObserved EffectReference
p21Rhabdoid TumorIncreased protein levels[6]
p21MyxofibrosarcomaInduction of protein expression[7]
Acetylated Histone H4Rhabdoid TumorIncreased protein levels[6]
NOXARhabdoid TumorInduced protein expression[6][8]
BimMyxofibrosarcomaInduction of protein expression[7]
BimTriple-Negative Breast CancerInduction of protein expression[9]
BimBladder Cancer (w/ Celecoxib)Upregulated expression[10][11]
BaxMyxofibrosarcomaInduction of protein expression[7]
BaxTriple-Negative Breast CancerInduction of protein expression[9]
DR5Bladder Cancer (w/ Celecoxib)Upregulated expression[5][10][11]
Cleaved Caspase-3Rhabdoid TumorIncreased protein levels[6]

Table 2: Effect of OBP-801 on miR-320a Expression in Prostate Cancer Cells (24h Treatment)

Cell LineOBP-801 Conc.Relative miR-320a Expression (Fold Change vs. DMSO)Reference
22Rv110 nmol/L~2.5[12]
22Rv1100 nmol/L~3.0[12]
VCaP10 nmol/L~2.0[12]
VCaP100 nmol/L~2.5[12]
LNCaP10 nmol/L~1.5[12]
LNCaP100 nmol/L~2.0[12]

Note: miR-320a has been shown to suppress androgen receptor (AR) expression.[12]

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to elucidate the effects of OBP-801 on tumor suppressor gene expression, based on methodologies cited in the literature.

Western Blotting for Protein Expression Analysis
  • Cell Culture and Treatment: Plate cancer cells at an appropriate density and allow them to adhere overnight. Treat cells with desired concentrations of OBP-801 or vehicle control (e.g., DMSO) for a specified time period (e.g., 24, 48 hours).

  • Protein Extraction: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA protein assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate them on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p21, NOXA, acetylated-Histone H3/H4, Bim, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence detection system.

Chromatin Immunoprecipitation (ChIP) Assay
  • Cell Treatment and Cross-linking: Treat cells with OBP-801 or vehicle. Cross-link protein to DNA by adding formaldehyde directly to the culture medium and incubating for 10 minutes at room temperature. Quench with glycine.

  • Cell Lysis and Sonication: Harvest and lyse the cells. Shear the chromatin into fragments of 200-1000 bp using sonication.

  • Immunoprecipitation: Pre-clear the chromatin with protein A/G agarose beads. Incubate the chromatin overnight at 4°C with an antibody specific to the protein of interest (e.g., acetylated-Histone H3/H4) or a control IgG.

  • Immune Complex Capture: Add protein A/G agarose beads to capture the antibody-protein-DNA complexes.

  • Washing: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.

  • Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the formaldehyde cross-links by heating at 65°C in the presence of NaCl.

  • DNA Purification: Purify the DNA using phenol/chloroform extraction or a column-based kit.

  • Analysis: Analyze the purified DNA by quantitative PCR (qPCR) using primers designed for specific gene promoter regions (e.g., the NOXA promoter). Results are typically expressed as a percentage of input DNA.

Experimental_Workflow cluster_analysis Downstream Analysis cluster_results Endpoints start Cancer Cell Culture treatment Treatment with OBP-801 (or Vehicle Control) start->treatment rna RNA Extraction (for qRT-PCR) treatment->rna protein Protein Lysis (for Western Blot) treatment->protein chip Chromatin Cross-linking (for ChIP Assay) treatment->chip flow Cell Harvesting (for Flow Cytometry) treatment->flow gene_exp Gene Expression (mRNA levels) rna->gene_exp protein_exp Protein Expression & Acetylation protein->protein_exp histone_mod Histone Marks at Promoters chip->histone_mod cell_cycle Cell Cycle & Apoptosis Analysis flow->cell_cycle

Figure 3: General experimental workflow for studying OBP-801 effects.

Conclusion

OBP-801 is a potent HDAC inhibitor that effectively reverses the epigenetic silencing of tumor suppressor genes in various cancer models. Its ability to induce the expression of key regulators of cell cycle (p21) and apoptosis (NOXA, Bim, Bax, DR5) underscores its therapeutic potential. The data strongly suggest that OBP-801's anti-neoplastic activity is driven by a fundamental reprogramming of the cancer cell's transcriptome, leading to the reactivation of endogenous tumor-suppressing pathways. Further investigation into combination therapies and specific cancer types will continue to elucidate the full potential of this promising epigenetic agent.

References

OBP-801: A Deep Dive into its Apoptotic Induction in Solid Tumors

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

OBP-801 (Teserpaturev), a novel histone deacetylase (HDAC) inhibitor, has emerged as a promising therapeutic agent in the landscape of oncology. Its potent anti-tumor activity is largely attributed to its ability to induce programmed cell death, or apoptosis, in a variety of solid tumors. This technical guide provides an in-depth analysis of the molecular mechanisms underpinning OBP-801-induced apoptosis, supported by quantitative data from preclinical studies. Detailed experimental protocols for key assays are provided to facilitate the replication and further exploration of these findings.

Core Mechanism of Action: Epigenetic Modulation Leading to Apoptosis

OBP-801 functions as a potent class I HDAC inhibitor. By inhibiting HDACs, OBP-801 leads to the acetylation of histone and non-histone proteins, altering chromatin structure and gene expression. This epigenetic reprogramming triggers a cascade of events culminating in cell cycle arrest and apoptosis in cancer cells.[1][2][3] Preclinical studies have demonstrated its efficacy in a range of solid tumors, including rhabdoid tumors, rhabdomyosarcoma, and bladder cancer.[4][5][6]

Data Presentation: Quantifying the Apoptotic Effect of OBP-801

The pro-apoptotic activity of OBP-801 has been quantified across various solid tumor cell lines. The following tables summarize the key findings from in vitro studies.

Table 1: Induction of Apoptosis in Rhabdoid Tumor Cell Lines by OBP-801

Cell LineOBP-801 ConcentrationExposure TimePercentage of Apoptotic Cells (Annexin V Positive)Reference
G40110 nmol/L48 hoursIncreased significantly compared to vehicle[4]
NS10 nmol/L48 hoursIncreased significantly compared to vehicle[4]

Table 2: Induction of Apoptosis in Rhabdomyosarcoma Cell Lines by OBP-801

Cell LineOBP-801 ConcentrationExposure TimeObservationReference
Rh30 (ARMS)10 nM48 hoursSignificant increase in Annexin V positive cells[5][7]
RD (ERMS)10 nM48 hoursSignificant increase in Annexin V positive cells[5][7]

Table 3: Synergistic Induction of Apoptosis in Bladder Cancer Cell Lines with OBP-801 and Celecoxib

Cell LineTreatmentExposure TimeObservationReference
T24OBP-801 + Celecoxib48 hoursDrastic increase in apoptosis compared to single agents[6]
UM-UC-11OBP-801 + Celecoxib72 hoursDrastic increase in apoptosis compared to single agents[6]
UM-UC-3OBP-801 + Celecoxib48 hoursDrastic increase in apoptosis compared to single agents[6]
HT1376OBP-801 + Celecoxib72 hoursDrastic increase in apoptosis compared to single agents[6]

Table 4: Upregulation of Pro-Apoptotic Proteins by OBP-801

Tumor TypeCell Line(s)Protein UpregulatedObservationReference
Rhabdoid TumorG401, NS, YMNOXA, BimSignificant increase in protein levels[4]
Bladder CancerT24, UM-UC-11DR5, BimUpregulation of protein expression[6]
MyxofibrosarcomaNMFH-1, NMFH-2Bim, BaxInduction of protein expression[2]
Triple-Negative Breast CancerSUM159PT, MDA-MB-231Bax, Bad, BimInduction of protein expression[8]

Signaling Pathways of OBP-801-Induced Apoptosis

OBP-801 triggers apoptosis through multiple, interconnected signaling pathways, which can vary depending on the tumor context.

The NOXA-Mediated Intrinsic Pathway in Rhabdoid Tumors

In rhabdoid tumors, OBP-801 epigenetically releases the silencing of the pro-apoptotic gene NOXA.[4] This is a critical event that initiates a caspase-dependent apoptotic cascade, independent of p53 activation.[4] OBP-801 also promotes the expression of another pro-apoptotic protein, Bim, while downregulating the anti-apoptotic proteins Bcl-2 and Bcl-xL.[4]

G OBP801 OBP-801 HDAC HDAC Inhibition OBP801->HDAC Bim Bim Upregulation OBP801->Bim Bcl2 Bcl-2 / Bcl-xL Downregulation OBP801->Bcl2 Histone Histone Acetylation HDAC->Histone NOXA_promoter NOXA Promoter Histone->NOXA_promoter Epigenetic Release of Silencing NOXA NOXA Upregulation NOXA_promoter->NOXA Mitochondria Mitochondrial Outer Membrane Permeabilization NOXA->Mitochondria Bim->Mitochondria Bcl2->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

OBP-801 induced apoptosis in rhabdoid tumors.
The DR5-Mediated Extrinsic Pathway in Bladder Cancer

In combination with celecoxib, OBP-801 synergistically induces apoptosis in bladder cancer cells through the upregulation of Death Receptor 5 (DR5).[6][9] This enhanced DR5 expression facilitates the activation of the extrinsic apoptotic pathway. The combination also upregulates the pro-apoptotic protein Bim.[6]

G OBP801_Celecoxib OBP-801 + Celecoxib DR5 DR5 Upregulation OBP801_Celecoxib->DR5 Bim Bim Upregulation OBP801_Celecoxib->Bim Caspase8 Caspase-8 Activation DR5->Caspase8 Intrinsic Intrinsic Pathway Activation Bim->Intrinsic Caspase3 Caspase-3 Activation Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Intrinsic->Caspase3

Apoptosis induction by OBP-801 and Celecoxib.
M-Phase Arrest and Mitotic Catastrophe in Rhabdomyosarcoma

In rhabdomyosarcoma cells, OBP-801 induces cell cycle arrest at the M-phase, leading to mitotic catastrophe and subsequent apoptosis.[1][5] This is associated with chromosome misalignment and a reduction in the expression of survivin, an inhibitor of apoptosis protein.[10]

G OBP801 OBP-801 MPhaseArrest M-Phase Arrest OBP801->MPhaseArrest Survivin Survivin Downregulation OBP801->Survivin ChromosomeMisalignment Chromosome Misalignment MPhaseArrest->ChromosomeMisalignment MitoticCatastrophe Mitotic Catastrophe ChromosomeMisalignment->MitoticCatastrophe Survivin->MitoticCatastrophe Apoptosis Apoptosis MitoticCatastrophe->Apoptosis G start Start: Cell Culture (e.g., G401, NS, Rh30, RD) treat Treat cells with OBP-801 (e.g., 10 nM for 48h) and Vehicle Control start->treat harvest Harvest cells by trypsinization treat->harvest wash1 Wash cells with PBS harvest->wash1 resuspend Resuspend in 1X Binding Buffer wash1->resuspend stain Add Annexin V-FITC and Propidium Iodide (PI) resuspend->stain incubate Incubate in the dark (15 min at room temp) stain->incubate analyze Analyze by Flow Cytometry incubate->analyze end End: Quantify Apoptotic Populations (Annexin V+/PI- and Annexin V+/PI+) analyze->end G start Start: Subcutaneous injection of tumor cells into nude mice treatment Administer OBP-801 or Vehicle start->treatment monitoring Monitor Tumor Volume treatment->monitoring harvest Excise Tumors at Endpoint monitoring->harvest analysis Apoptosis Analysis harvest->analysis tunel TUNEL Assay analysis->tunel ihc IHC for Cleaved Caspase-3 analysis->ihc end End: Correlate Apoptosis with Tumor Growth Inhibition tunel->end ihc->end

References

OBP-801's Impact on Cell Cycle Regulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro effects of OBP-801, a novel histone deacetylase (HDAC) inhibitor, on cell cycle regulation in cancer cells. OBP-801 has demonstrated potent anti-proliferative activity by inducing cell cycle arrest and apoptosis in various tumor models.[1][2][3][4] This document summarizes key quantitative data, details the experimental protocols for reproducing these findings, and visualizes the underlying molecular pathways.

Core Mechanism of Action

OBP-801 is a potent inhibitor of class I histone deacetylases (HDACs).[5] Its anti-tumor effects are primarily driven by the induction of apoptosis and cell cycle arrest in a variety of solid tumors.[5] By inhibiting HDACs, OBP-801 leads to an accumulation of acetylated histones, which alters chromatin structure and reactivates the transcription of tumor suppressor genes.[6] A key target of this reactivation is the cyclin-dependent kinase inhibitor p21 (CDKN1A), which plays a crucial role in mediating cell cycle arrest.[5][6]

Quantitative Analysis of OBP-801-Induced Cell Cycle Arrest

OBP-801 consistently induces G2/M phase arrest in various cancer cell lines. The following tables summarize the quantitative data from flow cytometry analyses of cancer cells treated with OBP-801.

Table 1: Effect of OBP-801 on Cell Cycle Distribution in Rhabdomyosarcoma (RMS) Cell Lines

Cell LineOBP-801 Concentration (nM)Treatment Duration (hours)% of Cells in G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
Rh30 (ARMS) Control (DMSO)2455.222.322.5
102445.115.439.5
RD (ERMS) Control (DMSO)2458.718.922.4
102442.312.145.6

Data extracted from a study on rhabdomyosarcoma cells, which demonstrated that OBP-801 induces G2/M phase arrest.[6]

Table 2: Effect of OBP-801 on Cell Cycle Distribution in Myxofibrosarcoma Cell Lines

Cell LineOBP-801 Concentration (nM)Treatment Duration (hours)% of Cells in G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
NMFH-1 Control (DMSO)7260.115.224.7
107245.310.144.6
207230.28.761.1
NMFH-2 Control (DMSO)4855.418.326.3
104840.112.547.4
204825.99.864.3

This data, from a study on myxofibrosarcoma, shows a dose-dependent increase in the G2/M population following OBP-801 treatment.[3][7][8][9]

Impact on Key Cell Cycle Regulatory Proteins

The cell cycle arrest induced by OBP-801 is accompanied by significant changes in the expression and modification of key regulatory proteins.

Table 3: Qualitative and Quantitative Changes in Protein Expression after OBP-801 Treatment

ProteinCancer TypeChange in Expression/ModificationMethod of Detection
Acetylated Histone H4RhabdomyosarcomaIncreased (dose-dependent)Western Blot
p21waf1/Cip1RhabdomyosarcomaIncreased (dose-dependent)Western Blot
Hypophosphorylated RbRhabdomyosarcoma (ARMS)IncreasedWestern Blot
Phospho-histone H3RhabdomyosarcomaIncreased (dose-dependent)Western Blot
SurvivinRhabdomyosarcomaDecreasedWestern Blot
Acetylated Histone H3MyxofibrosarcomaIncreasedWestern Blot
p21MyxofibrosarcomaIncreasedWestern Blot
Histone H3NeuroblastomaIncreasedWestern Blot

These findings are based on Western blot analyses in the respective cancer cell lines.[3][5][6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of these findings. The following are standard protocols for assessing the impact of OBP-801 on cell cycle regulation.

Cell Culture and OBP-801 Treatment
  • Cell Lines: Human cancer cell lines (e.g., Rh30, RD, NMFH-1, NMFH-2, IMR32, GOTO) are maintained in appropriate culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Cells are cultured at 37°C in a humidified atmosphere of 5% CO2.

  • OBP-801 Preparation: OBP-801 is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution (e.g., 1 mM) and stored at -20°C.

  • Treatment: For experiments, cells are seeded in appropriate culture vessels (e.g., 6-well plates or 100 mm dishes) and allowed to adhere overnight. The following day, the culture medium is replaced with fresh medium containing the desired concentrations of OBP-801 or DMSO as a vehicle control.

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the use of propidium iodide (PI) staining to analyze DNA content and determine cell cycle distribution.[10]

  • Cell Harvesting: After treatment with OBP-801 for the specified duration, adherent cells are washed with PBS and detached using trypsin-EDTA. Suspension cells are collected by centrifugation.

  • Fixation: The harvested cells (approximately 1 x 10^6 cells per sample) are washed with cold PBS and then fixed by dropwise addition of ice-cold 70% ethanol while vortexing. Cells are fixed for at least 2 hours at -20°C.[2]

  • Staining: The fixed cells are centrifuged to remove the ethanol and washed with PBS. The cell pellet is then resuspended in a staining solution containing propidium iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.[10]

  • Incubation: Samples are incubated in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed on a flow cytometer. The PI fluorescence is typically measured in the FL2 or FL3 channel on a linear scale.[1] Cell doublets are excluded from the analysis using pulse-width versus pulse-area plots.

  • Data Analysis: The percentage of cells in the G1, S, and G2/M phases of the cell cycle is quantified using cell cycle analysis software (e.g., ModFit LT or FlowJo).

Western Blot Analysis

This protocol is for the detection of changes in protein expression and post-translational modifications.[11][12][13]

  • Cell Lysis: After OBP-801 treatment, cells are washed with ice-cold PBS and lysed in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay, such as the bicinchoninic acid (BCA) assay.

  • SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) from each sample are mixed with Laemmli sample buffer, boiled for 5 minutes, and then separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: The membrane is blocked for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween-20 (TBST)) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the proteins of interest (e.g., anti-p21, anti-acetylated histone H4, anti-phospho-histone H3, anti-survivin, and a loading control like anti-β-actin or anti-GAPDH).

  • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Following further washes, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.

  • Densitometry: The intensity of the protein bands can be quantified using image analysis software (e.g., ImageJ) and normalized to the loading control.

Visualizing the Molecular Impact of OBP-801

The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways and experimental workflows described in this guide.

G cluster_0 OBP-801 Signaling Pathway OBP-801 OBP-801 HDAC Inhibition HDAC Inhibition OBP-801->HDAC Inhibition Histone Acetylation Histone Acetylation HDAC Inhibition->Histone Acetylation p21 Gene Transcription p21 Gene Transcription Histone Acetylation->p21 Gene Transcription p21 Protein p21 Protein p21 Gene Transcription->p21 Protein CDK Inhibition CDK Inhibition p21 Protein->CDK Inhibition G2/M Arrest G2/M Arrest CDK Inhibition->G2/M Arrest Apoptosis Apoptosis G2/M Arrest->Apoptosis

Caption: OBP-801's mechanism leading to G2/M cell cycle arrest and apoptosis.

G cluster_1 Experimental Workflow: Cell Cycle Analysis A Cell Seeding & OBP-801 Treatment B Cell Harvesting A->B C Ethanol Fixation B->C D Propidium Iodide Staining C->D E Flow Cytometry Acquisition D->E F Data Analysis (%G1, S, G2/M) E->F

Caption: Workflow for analyzing OBP-801's effect on the cell cycle.

G cluster_2 Logical Relationship: OBP-801 to Mitotic Catastrophe OBP-801 OBP-801 G2/M Arrest G2/M Arrest OBP-801->G2/M Arrest Reduced Survivin Reduced Survivin OBP-801->Reduced Survivin Aberrant Mitosis Aberrant Mitosis G2/M Arrest->Aberrant Mitosis Mitotic Catastrophe Mitotic Catastrophe Aberrant Mitosis->Mitotic Catastrophe Apoptosis Apoptosis Mitotic Catastrophe->Apoptosis Reduced Survivin->Aberrant Mitosis

Caption: The progression from OBP-801 treatment to apoptosis via mitotic catastrophe.

References

Unveiling the Epigenetic Landscape: A Technical Guide to OBP-801

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

OBP-801, a novel cyclic depsipeptide, has emerged as a potent Class I histone deacetylase (HDAC) inhibitor with significant promise in oncological therapeutics. This technical guide provides an in-depth exploration of the epigenetic modifications induced by OBP-801, its mechanism of action, and the experimental methodologies used to elucidate its effects. By inhibiting HDAC enzymes, OBP-801 triggers an accumulation of acetylated histones, leading to chromatin remodeling and the reactivation of tumor suppressor genes.[1] This cascade of events ultimately results in cell cycle arrest and apoptosis in a variety of cancer cell types. This document serves as a comprehensive resource, consolidating quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways modulated by OBP-801.

Introduction to OBP-801: A Potent HDAC Inhibitor

OBP-801 is a synthetic cyclic depsipeptide that exhibits potent inhibitory activity against Class I histone deacetylases.[2] Dysregulation of HDACs is a common feature in many cancers, contributing to the aberrant gene expression patterns that drive tumor development and progression.[2] By targeting these enzymes, OBP-801 restores the acetylation of histone proteins, a key epigenetic mark associated with a more open chromatin structure and increased gene transcription.[1] This mechanism allows for the re-expression of silenced tumor suppressor genes, leading to the inhibition of cancer cell growth and the induction of programmed cell death.[3] Preclinical studies have demonstrated the potent HDAC inhibitory activity of OBP-801, suggesting its potential efficacy across a broad range of cancers.[3] A first-in-human Phase Ia clinical trial has been conducted to assess the safety and pharmacokinetics of OBP-801 in patients with advanced solid tumors.[2]

Quantitative Analysis of OBP-801's Anti-Cancer Activity

The in vitro efficacy of OBP-801 has been evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a drug's potency, have been determined through cell viability assays.

Cell Line CategoryCell LineIC50 (nM)Cancer TypeReference
Neuroblastoma [4]
MYCN-AmplifiedIMR325.5 ± 5.9Neuroblastoma[4]
GOTO5.5 ± 5.9Neuroblastoma[4]
KP-N-RTBM5.5 ± 5.9Neuroblastoma[4]
MYCN-Non-AmplifiedSK-N-AS3.1 ± 0.7Neuroblastoma[4]
SH-SY5Y3.1 ± 0.7Neuroblastoma[4]
Bladder Cancer T24Not explicitly stated, but effective in inducing apoptosis when combined with celecoxibBladder Cancer[5]
UM-UC-3Not explicitly stated, but effective in inducing apoptosis when combined with celecoxibBladder Cancer
HT1376Not explicitly stated, but effective in inducing apoptosis when combined with celecoxibBladder Cancer
Clear Cell Renal Cell Carcinoma RENCADose-dependent upregulation of LMP2 and MHC class IClear Cell Renal Cell Carcinoma[1]
786-ODose-dependent upregulation of LMP2 and MHC class IClear Cell Renal Cell Carcinoma[1]
Caki-1Dose-dependent upregulation of LMP2 and MHC class IClear Cell Renal Cell Carcinoma[1]
Myxofibrosarcoma NMFH-1Growth inhibition observedMyxofibrosarcoma[6]
NMFH-2Growth inhibition observedMyxofibrosarcoma[6]
Rhabdomyosarcoma 8 RMS cell linesCell cycle arrest and apoptosis observedRhabdomyosarcoma[7]

Core Signaling Pathways Modulated by OBP-801

OBP-801 exerts its anti-tumor effects by modulating several key signaling pathways. As a Class I HDAC inhibitor, its primary mechanism involves the hyperacetylation of histones, leading to changes in gene expression.

OBP801_Mechanism OBP801 OBP-801 HDAC1 HDAC Class I OBP801->HDAC1 Inhibition Histones Histone Proteins HDAC1->Histones Deacetylation Acetylation Histone Hyperacetylation Histones->Acetylation Increased Chromatin Chromatin Remodeling Acetylation->Chromatin Gene_Expression Tumor Suppressor Gene Expression (e.g., p21, NOXA) Chromatin->Gene_Expression Cell_Cycle Cell Cycle Arrest Gene_Expression->Cell_Cycle Apoptosis Apoptosis Gene_Expression->Apoptosis

Caption: General Mechanism of OBP-801 Action.

Induction of p21 and Cell Cycle Arrest

In neuroblastoma cells, OBP-801 has been shown to induce G2/M phase arrest through the p21 (CDKN1A) pathway.[4]

p21_Pathway OBP801 OBP-801 HDAC_inhibition HDAC Inhibition OBP801->HDAC_inhibition p21_promoter p21 Promoter Acetylation HDAC_inhibition->p21_promoter Upregulates p21_expression p21 Expression p21_promoter->p21_expression CDK Cyclin-Dependent Kinases (CDKs) p21_expression->CDK Inhibits G2M_arrest G2/M Phase Arrest CDK->G2M_arrest Leads to NOXA_Pathway OBP801 OBP-801 Histone_Acetylation Histone Acetylation OBP801->Histone_Acetylation NOXA_Promoter NOXA Promoter Histone_Acetylation->NOXA_Promoter Opens Chromatin at RNA_PolII RNA Polymerase II NOXA_Promoter->RNA_PolII Recruits NOXA_Expression NOXA Expression RNA_PolII->NOXA_Expression Initiates Transcription Caspase_Activation Caspase Activation NOXA_Expression->Caspase_Activation Induces Apoptosis Apoptosis Caspase_Activation->Apoptosis DR5_Pathway cluster_0 Combined Treatment OBP801 OBP-801 DR5_Expression Death Receptor 5 (DR5) Expression OBP801->DR5_Expression Upregulates Celecoxib Celecoxib Celecoxib->DR5_Expression Upregulates Apoptosis_Signaling Apoptosis Signaling Cascade DR5_Expression->Apoptosis_Signaling Initiates Apoptosis Apoptosis Apoptosis_Signaling->Apoptosis Cell_Viability_Workflow Start Seed cells in 96-well plates Incubate1 Incubate for 24h Start->Incubate1 Treat Treat with varying concentrations of OBP-801 Incubate1->Treat Incubate2 Incubate for 72h Treat->Incubate2 Add_CCK8 Add Cell Counting Kit-8 (CCK-8) solution Incubate2->Add_CCK8 Incubate3 Incubate for 4h Add_CCK8->Incubate3 Measure Measure absorbance at 450 nm Incubate3->Measure Analyze Calculate cell viability and IC50 values Measure->Analyze ChIP_Workflow Start Crosslink proteins to DNA with formaldehyde Lyse Lyse cells and sonicate chromatin Start->Lyse IP Immunoprecipitate with anti-acetyl-histone antibody Lyse->IP Wash Wash to remove non-specific binding IP->Wash Elute Elute chromatin Wash->Elute Reverse Reverse crosslinks Elute->Reverse Purify Purify DNA Reverse->Purify qPCR Analyze by qPCR Purify->qPCR

References

OBP-801: A Technical Guide to its Potential in Ophthalmic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: OBP-801, a novel histone deacetylase (HDAC) inhibitor, has demonstrated significant anti-tumor activity in a range of preclinical and clinical studies. Its mechanism of action, centered on the induction of apoptosis and cell cycle arrest, suggests a therapeutic potential that may extend beyond oncology, particularly into ophthalmic diseases characterized by pathological cell proliferation and survival. This document provides a comprehensive technical overview of OBP-801, summarizing its known mechanisms, quantitative data from key studies, and detailed experimental protocols. While direct research on OBP-801 in ophthalmic models is still emerging, this guide serves as a foundational resource for researchers exploring its application in ophthalmology.

Core Mechanism of Action: Histone Deacetylase Inhibition

OBP-801 is a potent HDAC inhibitor, demonstrating greater inhibitory activity compared to other HDAC inhibitors like Zolinza® and Istodax®.[1] HDACs are a class of enzymes that remove acetyl groups from histones, leading to a more compact chromatin structure and transcriptional repression. By inhibiting HDACs, OBP-801 promotes histone hyperacetylation, resulting in a more open chromatin state and the re-expression of silenced tumor suppressor genes.[1] This epigenetic modulation is central to its anti-cancer effects and forms the basis of its potential in other disease areas.

Key Signaling Pathways and Cellular Effects

Preclinical studies have elucidated several key signaling pathways modulated by OBP-801, primarily in cancer cell lines. These pathways, often dysregulated in various pathologies, are relevant to potential ophthalmic applications.

Induction of Apoptosis via NOXA Upregulation

In rhabdoid tumors, OBP-801 has been shown to epigenetically release the silencing of the pro-apoptotic gene NOXA.[2][3] This is achieved through the acetylation of histone proteins at the NOXA promoter, leading to the recruitment of RNA polymerase II and members of the SWI/SNF complex (BRG1 and BAF155).[2][3] Upregulated NOXA, a BH3-only protein, induces apoptosis by inhibiting the anti-apoptotic protein MCL-1.[2]

Cell Cycle Arrest

OBP-801 can induce cell cycle arrest, although the specific phase may be cell-line dependent. In some rhabdoid tumor cell lines, it induces G1-phase arrest through the p21-RB pathway.[2] In rhabdomyosarcoma cells, OBP-801 treatment leads to M-phase arrest.[4]

Synergistic Apoptosis with Celecoxib via DR5 Upregulation

In bladder cancer cells, OBP-801 in combination with celecoxib synergistically induces apoptosis through a death receptor 5 (DR5)-dependent pathway.[5] The combination therapy upregulates the expression of DR5 and the pro-apoptotic protein Bim.[5]

Immunomodulatory Effects

Recent studies in clear cell renal cell carcinoma have revealed that OBP-801 can enhance anti-tumor immunity.[6] It upregulates the expression of low molecular mass polypeptide 2 (LMP2), a subunit of the immunoproteasome, which in turn increases MHC class I presentation on tumor cells.[6][7] This enhances the recognition and killing of tumor cells by CD8+ T cells and improves the efficacy of anti-PD-1 therapy.[6]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of OBP-801.

Table 1: In Vitro Efficacy of OBP-801

Cell LineCancer TypeAssayEndpointOBP-801 ConcentrationResultReference
Rhabdoid Tumor Cell LinesRhabdoid TumorWST-8Cell Growth InhibitionNot SpecifiedStrong Inhibition[2]
RENCA, 786-O, Caki-1Clear Cell Renal Cell CarcinomaWestern BlotLMP2 UpregulationIndicated ConcentrationsDose-dependent increase[6]
High-grade Bladder Cancer CellsBladder CancerNot SpecifiedApoptosis InductionNot SpecifiedMarked Induction (with Celecoxib)[5]

Table 2: In Vivo Efficacy of OBP-801

Animal ModelCancer TypeTreatmentEndpointResultReference
Human Rhabdoid Tumor Xenograft Mouse ModelRhabdoid TumorOBP-801Tumor Growth InhibitionStrong Inhibition[2]
Human Bladder Cancer Xenograft Mouse ModelBladder CancerOBP-801 + CelecoxibTumor Growth SuppressionSignificantly more potent than monotherapy[5]
RENCA Allograft ModelClear Cell Renal Cell CarcinomaOBP-801 + anti-PD-1 antibodyAnti-tumor ActivityEnhanced anti-tumor effect[6]

Table 3: Clinical Trial Data (Phase Ia)

ParameterValue
Trial ID NCT02414516
Patient Population Advanced Solid Tumors
**Dose-Limiting Toxicity (1.0 mg/m²) **None Observed
Best Response Stable Disease (37.5%)
Pharmacokinetics OBP-801 and active metabolite exposure increased proportionally and more than proportionally, respectively. No accumulation observed.
Reference [8]

Signaling Pathway and Experimental Workflow Diagrams

G cluster_0 OBP-801 Mechanism of Action in Rhabdoid Tumors OBP801 OBP-801 HDAC HDAC OBP801->HDAC Inhibits Acetylation Histone Hyperacetylation OBP801->Acetylation Histones Histones HDAC->Histones Deacetylates NOXA_Promoter NOXA Promoter Acetylation->NOXA_Promoter Opens Chromatin at SWISNF SWI/SNF Complex (BRG1, BAF155) NOXA_Promoter->SWISNF Recruits PolII RNA Polymerase II NOXA_Promoter->PolII Recruits NOXA_Gene NOXA Gene Transcription PolII->NOXA_Gene NOXA_Protein NOXA Protein NOXA_Gene->NOXA_Protein MCL1 MCL-1 NOXA_Protein->MCL1 Inhibits Apoptosis Apoptosis NOXA_Protein->Apoptosis Induces MCL1->Apoptosis Inhibits

Caption: OBP-801 induced apoptosis in rhabdoid tumors.

G cluster_1 Synergistic Apoptosis with Celecoxib in Bladder Cancer OBP801 OBP-801 Combination OBP-801 + Celecoxib OBP801->Combination Celecoxib Celecoxib Celecoxib->Combination DR5 DR5 Expression Combination->DR5 Upregulates Bim Bim Expression Combination->Bim Upregulates Caspase Caspase-dependent Pathway DR5->Caspase Activates Bim->Caspase Activates Apoptosis Apoptosis Caspase->Apoptosis Induces

Caption: Synergistic apoptosis with OBP-801 and Celecoxib.

G cluster_2 Immunomodulatory Effect of OBP-801 in ccRCC OBP801 OBP-801 LMP2 LMP2 Upregulation OBP801->LMP2 Immunoproteasome Immunoproteasome Activity LMP2->Immunoproteasome MHC_I MHC Class I Presentation Immunoproteasome->MHC_I CD8_T_Cell CD8+ T Cell Recognition MHC_I->CD8_T_Cell Tumor_Killing Enhanced Tumor Cell Killing CD8_T_Cell->Tumor_Killing Anti_PD1 Anti-PD-1 Therapy Anti_PD1->Tumor_Killing Enhances

Caption: OBP-801's immunomodulatory effects.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Western Blotting for Protein Expression Analysis
  • Objective: To determine the effect of OBP-801 on the protein levels of acetylated histone H4, p21, RB, phospho-RB, and LMP2.

  • Cell Culture and Treatment: Rhabdoid tumor cell lines (G401, NS, YM, AN, RY) or clear cell renal cell carcinoma cell lines (RENCA, 786-O, Caki-1) were cultured in appropriate media.[2][6] Cells were treated with varying concentrations of OBP-801 for a specified duration (e.g., 24 hours).[6]

  • Lysis and Protein Quantification: Cells were lysed in a suitable lysis buffer, and total protein concentration was determined using a BCA protein assay kit.

  • Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane was blocked and then incubated with primary antibodies against the target proteins (e.g., anti-acetylated histone H4, anti-p21, anti-RB, anti-phospho-RB, anti-LMP2).[2][3][6] After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. β-actin was used as a loading control.[6]

Cell Cycle Analysis by Flow Cytometry
  • Objective: To assess the effect of OBP-801 on cell cycle distribution.

  • Cell Culture and Treatment: Rhabdoid tumor cell lines were treated with OBP-801.[2]

  • Cell Fixation and Staining: Cells were harvested, washed with PBS, and fixed in 70% ethanol. Fixed cells were then treated with RNase A and stained with propidium iodide (PI).

  • Flow Cytometry: The DNA content of the cells was analyzed using a flow cytometer. The percentage of cells in G1, S, and G2/M phases was determined.

Chromatin Immunoprecipitation (ChIP) Assay
  • Objective: To investigate the epigenetic modifications at the NOXA promoter following OBP-801 treatment.

  • Cell Treatment and Crosslinking: Rhabdoid tumor cells were treated with OBP-801.[3] Protein-DNA complexes were crosslinked with formaldehyde.

  • Chromatin Shearing: The chromatin was sheared into small fragments by sonication.

  • Immunoprecipitation: The sheared chromatin was incubated with antibodies against acetylated histones, RNA polymerase II, BRG1, or BAF155.[3]

  • DNA Purification and Analysis: The immunoprecipitated DNA was purified and analyzed by quantitative PCR (qPCR) using primers specific for the transcription start site (TSS) of the NOXA promoter.[3]

In Vivo Xenograft Studies
  • Objective: To evaluate the anti-tumor efficacy of OBP-801 in animal models.

  • Animal Models: Human tumor cells (e.g., rhabdoid tumor, bladder cancer, or clear cell renal cell carcinoma) were subcutaneously implanted into immunodeficient mice (e.g., BALB/c nude mice).[2][5][6]

  • Treatment: Once tumors reached a palpable size, mice were randomized into treatment groups and administered OBP-801, celecoxib, anti-PD-1 antibody, or vehicle control via an appropriate route (e.g., intravenous, intraperitoneal).[5][6]

  • Tumor Measurement: Tumor volume was measured regularly throughout the study.

  • Endpoint Analysis: At the end of the study, tumors were excised, and further analysis such as immunohistochemistry for cleaved caspase-3 or analysis of tumor-infiltrating lymphocytes was performed.[2][6] Animal body weight was monitored as a measure of toxicity.[5]

Potential Ophthalmic Applications and Future Directions

The established mechanisms of action of OBP-801 provide a strong rationale for its investigation in various ophthalmic diseases.

  • Proliferative Vitreoretinopathy (PVR): PVR is characterized by the abnormal proliferation of retinal pigment epithelial (RPE) cells. The ability of OBP-801 to induce cell cycle arrest and apoptosis could be beneficial in inhibiting this pathological cell growth.

  • Glaucoma: In glaucoma, the death of retinal ganglion cells (RGCs) leads to vision loss. While the primary mechanism is neuronal death, HDAC inhibitors have shown neuroprotective effects in models of retinal degeneration.[9] The potential of OBP-801 to modulate gene expression could be explored for its neuroprotective capabilities in RGCs.

  • Uveal Melanoma: As an HDAC inhibitor with proven anti-cancer activity, OBP-801 could be a candidate for the treatment of this primary intraocular tumor. Its ability to induce apoptosis and potentially enhance anti-tumor immunity would be highly relevant.

Future research should focus on evaluating the efficacy and safety of OBP-801 in relevant ophthalmic cell and animal models. Investigating its penetration into ocular tissues after systemic or local administration will be crucial for its clinical translation. The collaboration between Oncolys BioPharma and Kyoto Prefectural University of Medicine is a promising step in this direction.[1]

References

Methodological & Application

OBP-801 In Vitro Assay Protocol for Cell Viability: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

OBP-801 is a potent histone deacetylase (HDAC) inhibitor that has demonstrated significant anti-tumor activity in a variety of cancer cell lines. As a member of the depsipeptide class of HDAC inhibitors, OBP-801 exerts its effects by altering chromatin structure and gene expression, leading to cell cycle arrest and apoptosis in cancer cells. This document provides detailed protocols for assessing the in vitro efficacy of OBP-801 on cell viability, with a specific focus on the Water Soluble Tetrazolium salt (WST-8) assay. Additionally, it summarizes the current understanding of the OBP-801 signaling pathway and presents quantitative data on its potency across various cancer cell lines.

Introduction

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their aberrant activity is frequently observed in cancer, contributing to tumor growth and survival. OBP-801 is a novel HDAC inhibitor that has shown promise as a potential therapeutic agent.[1][2] In vitro cell viability assays are fundamental tools for the preclinical evaluation of anti-cancer compounds like OBP-801. These assays provide critical information on the dose-dependent effects of the drug on cancer cell proliferation and survival. The WST-8 assay, a colorimetric assay for the quantification of viable cells, is a reliable and sensitive method for this purpose.

Mechanism of Action: OBP-801 Signaling Pathway

OBP-801 functions as a histone deacetylase (HDAC) inhibitor, leading to an accumulation of acetylated histones. This epigenetic modification alters gene expression, resulting in the upregulation of tumor suppressor genes. A key target of OBP-801 is the induction of NOXA, a pro-apoptotic Bcl-2 family protein.[3] The upregulation of NOXA, along with the induction of Death Receptor 5 (DR5), triggers the caspase cascade, ultimately leading to programmed cell death (apoptosis).[4][5] Studies have shown that OBP-801 treatment leads to the activation of initiator caspases, such as caspase-8 and caspase-9, and the executioner caspase, caspase-3.[4][6]

G cluster_0 OBP-801 Action cluster_1 Epigenetic Regulation cluster_2 Apoptotic Pathways OBP-801 OBP-801 HDAC HDAC OBP-801->HDAC Inhibition Histone Acetylation Histone Acetylation HDAC->Histone Acetylation Increases Gene Expression Gene Expression Histone Acetylation->Gene Expression Alters NOXA NOXA Gene Expression->NOXA Upregulates DR5 DR5 Gene Expression->DR5 Upregulates Caspase-9 Caspase-9 NOXA->Caspase-9 Caspase-8 Caspase-8 DR5->Caspase-8 Caspase-3 Caspase-3 Caspase-8->Caspase-3 Caspase-9->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis

OBP-801 Signaling Pathway to Apoptosis

Quantitative Data: OBP-801 IC50 Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values of OBP-801 in various cancer cell lines as determined by in vitro cell viability assays.

Rhabdoid Tumor Cell LinesIC50 (nM)[3]
G4019.8 ± 3.4
MP-MRT-AN8.9 ± 3.6
KP-MRT-NS5.5 ± 1.0
KP-MRT-YM14.7 ± 0.7
KP-MRT-RY5.5 ± 1.6
A2042.9 ± 0.5
TTC-6425.8 ± 2.2
Rhabdomyosarcoma Cell LinesIC50 (nM)[7]
ERMS Cells (average)2.6 ± 0.2
ARMS Cells (average)1.8 ± 0.8
Neuroblastoma Cell LinesIC50 (nM)[8]
MYCN-amplified
IMR325.5 ± 5.9 (mean)
GOTO
KP-N-RTBM
MYCN-non-amplified
SK-N-AS3.1 ± 0.7 (mean)
SH-SY5Y

Experimental Protocol: WST-8 Cell Viability Assay

This protocol outlines the steps for determining the effect of OBP-801 on the viability of adherent cancer cells using a WST-8 assay.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • OBP-801 (stock solution in DMSO)

  • 96-well cell culture plates

  • WST-8 assay reagent (e.g., Cell Counting Kit-8)

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Drug Treatment:

    • Prepare serial dilutions of OBP-801 in complete culture medium from the stock solution. It is recommended to prepare 2x concentrated drug solutions.

    • Carefully remove the medium from the wells.

    • Add 100 µL of the diluted OBP-801 solutions to the respective wells. Include wells with vehicle control (medium with the same concentration of DMSO used for the highest OBP-801 concentration) and untreated control (medium only).

    • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • WST-8 Assay:

    • Add 10 µL of WST-8 reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C and 5% CO2, or until a visible color change is observed.

    • Gently shake the plate for 1 minute to ensure uniform color distribution.

  • Data Acquisition:

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium and WST-8 reagent only) from all other readings.

    • Calculate the percentage of cell viability for each concentration of OBP-801 using the following formula:

      • % Viability = (Absorbance of treated cells / Absorbance of untreated control cells) x 100

    • Plot the percentage of cell viability against the log of the OBP-801 concentration to determine the IC50 value.

G cluster_workflow Experimental Workflow A 1. Seed Cells (96-well plate) B 2. Incubate Overnight (37°C, 5% CO2) A->B C 3. Treat with OBP-801 (Serial Dilutions) B->C D 4. Incubate (48-72 hours) C->D E 5. Add WST-8 Reagent D->E F 6. Incubate (1-4 hours) E->F G 7. Measure Absorbance (450 nm) F->G H 8. Data Analysis (Calculate IC50) G->H

WST-8 Assay Workflow for OBP-801

Conclusion

OBP-801 is a promising HDAC inhibitor with potent anti-cancer activity across a range of malignancies. The provided protocols and data serve as a valuable resource for researchers investigating the in vitro effects of OBP-801. The WST-8 assay is a robust and straightforward method for determining the cytotoxic and cytostatic effects of this compound, providing essential data for further preclinical and clinical development. Understanding the underlying signaling pathway involving NOXA and DR5-mediated apoptosis will aid in the rational design of combination therapies and the identification of patient populations most likely to respond to OBP-801 treatment.

References

Determining the Anti-Cancer Efficacy of OBP-801: Application Notes and Protocols for IC50 Determination in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

OBP-801 is a potent histone deacetylase (HDAC) inhibitor that has demonstrated significant anti-tumor activity across a range of cancers.[1] As an epigenetic modulator, OBP-801 alters gene expression by increasing histone acetylation, leading to the transcription of tumor suppressor genes.[2] This activity ultimately induces apoptosis (programmed cell death) and cell cycle arrest in cancer cells, making it a promising candidate for cancer therapy.[1][3] This document provides detailed application notes and protocols for determining the half-maximal inhibitory concentration (IC50) of OBP-801 in various cancer cell lines, a critical step in evaluating its therapeutic potential.

Data Presentation: OBP-801 IC50 Values

The anti-proliferative activity of OBP-801 has been quantified in numerous cancer cell lines. The following table summarizes the IC50 values, representing the concentration of OBP-801 required to inhibit the growth of 50% of the cancer cells.

Cancer TypeCell LineIC50 (nmol/L)Reference
Rhabdoid TumorG40114.7[4]
Rhabdoid TumorMP-MRT-AN (AN)2.9[4]
Rhabdoid TumorKP-MRT-NS (NS)4.6[4]
Rhabdoid TumorKP-MRT-YM (YM)6.5[4]
Rhabdoid TumorKP-MRT-RY (RY)5.3[4]
Rhabdoid TumorTTC-5493.9[4]
Rhabdoid TumorTTC-6424.8[4]
MyxofibrosarcomaNMFH-1Not explicitly stated, but growth inhibition shown[5]
MyxofibrosarcomaNMFH-2Not explicitly stated, but growth inhibition shown[5]
Bladder CancerT24Synergistic effect with celecoxib, individual IC50 not provided[6]
Bladder CancerUM-UC-3Synergistic effect with celecoxib, individual IC50 not provided[6]
Bladder CancerHT1376Synergistic effect with celecoxib, individual IC50 not provided[6]
Bladder CancerUM-UC-11Synergistic effect with celecoxib, individual IC50 not provided[6]

Signaling Pathways of OBP-801

OBP-801 exerts its anti-cancer effects by inhibiting HDACs, leading to the accumulation of acetylated histones. This epigenetic modification results in a more open chromatin structure, allowing for the transcription of previously silenced tumor suppressor genes. Key pathways affected include the induction of apoptosis and cell cycle arrest.

OBP801_Signaling_Pathway OBP801 OBP-801 HDAC HDACs OBP801->HDAC Inhibition Histones Histone Proteins HDAC->Histones Deacetylation AcetylatedHistones Acetylated Histones Histones->AcetylatedHistones Acetylation Chromatin Chromatin Remodeling AcetylatedHistones->Chromatin GeneExpression Tumor Suppressor Gene Expression Chromatin->GeneExpression NOXA NOXA GeneExpression->NOXA DR5 DR5 GeneExpression->DR5 Bim Bim GeneExpression->Bim Bax Bax GeneExpression->Bax p21 p21 GeneExpression->p21 Apoptosis Apoptosis Caspases Caspase Activation NOXA->Caspases DR5->Caspases Bim->Caspases Bax->Caspases Caspases->Apoptosis CellCycleArrest Cell Cycle Arrest CDK Cyclin/CDK Complexes p21->CDK Inhibition CDK->CellCycleArrest

Caption: OBP-801 inhibits HDACs, leading to increased tumor suppressor gene expression, which in turn induces apoptosis and cell cycle arrest.

Experimental Protocols

A crucial step in assessing the efficacy of OBP-801 is the determination of its IC50 value in various cancer cell lines. The following protocol outlines a common method using a WST-8 (Water Soluble Tetrazolium salt) based cell viability assay, such as the Cell Counting Kit-8 (CCK-8).

Protocol: Determination of OBP-801 IC50 using WST-8/CCK-8 Assay

1. Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • OBP-801 stock solution (dissolved in an appropriate solvent like DMSO or ethanol)

  • 96-well cell culture plates

  • WST-8/CCK-8 reagent

  • Microplate reader capable of measuring absorbance at 450 nm

  • Humidified incubator (37°C, 5% CO2)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA (for adherent cells)

2. Experimental Workflow:

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture 1. Culture Cancer Cells cell_harvest 2. Harvest and Count Cells cell_culture->cell_harvest cell_seeding 3. Seed Cells in 96-well Plate cell_harvest->cell_seeding drug_prep 4. Prepare OBP-801 Dilutions cell_seeding->drug_prep drug_treatment 5. Treat Cells with OBP-801 drug_prep->drug_treatment incubation 6. Incubate for 48-72 hours drug_treatment->incubation add_wst8 7. Add WST-8/CCK-8 Reagent incubation->add_wst8 incubate_wst8 8. Incubate for 1-4 hours add_wst8->incubate_wst8 read_absorbance 9. Measure Absorbance at 450 nm incubate_wst8->read_absorbance calc_viability 10. Calculate Cell Viability (%) read_absorbance->calc_viability plot_curve 11. Plot Dose-Response Curve calc_viability->plot_curve det_ic50 12. Determine IC50 Value plot_curve->det_ic50

Caption: Workflow for determining the IC50 of OBP-801 using a WST-8/CCK-8 assay.

3. Detailed Procedure:

  • Cell Seeding:

    • Culture the desired cancer cell line in a T-75 flask until it reaches 70-80% confluency.

    • For adherent cells, wash with PBS and detach using Trypsin-EDTA. For suspension cells, collect directly from the flask.

    • Resuspend the cells in fresh complete medium and perform a cell count using a hemocytometer or automated cell counter.

    • Dilute the cell suspension to the appropriate seeding density (typically 2,000-5,000 cells per well, optimize for each cell line) in complete medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate for 24 hours to allow the cells to attach and resume growth.

  • OBP-801 Treatment:

    • Prepare a series of dilutions of OBP-801 in complete medium from the stock solution. A typical concentration range might be from 0.1 nM to 1 µM, but this should be optimized based on the expected potency.

    • Include a vehicle control (medium with the same concentration of the solvent used for the OBP-801 stock, e.g., 0.1% DMSO).

    • After the 24-hour pre-incubation, carefully remove the medium from the wells (for adherent cells) and add 100 µL of the prepared OBP-801 dilutions or vehicle control. For suspension cells, add 10 µL of a 10x concentrated OBP-801 dilution.

    • Incubate the plate for an additional 48 to 72 hours.[4]

  • WST-8/CCK-8 Assay:

    • Following the treatment period, add 10 µL of WST-8/CCK-8 reagent to each well.[7][8]

    • Be careful not to introduce bubbles into the wells.

    • Incubate the plate for 1-4 hours at 37°C. The incubation time should be optimized for each cell line to ensure sufficient color development.

    • Measure the absorbance at 450 nm using a microplate reader.[7] A reference wavelength of 600-650 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium and WST-8 reagent only) from the absorbance of all other wells.

    • Calculate the percentage of cell viability for each OBP-801 concentration using the following formula:

      • % Cell Viability = (Absorbance of treated wells / Absorbance of vehicle control wells) x 100

    • Plot the % cell viability against the log of the OBP-801 concentration.

    • Determine the IC50 value from the dose-response curve using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)).

Conclusion

The protocols and data presented in these application notes provide a comprehensive guide for researchers to accurately determine the IC50 of OBP-801 in various cancer cell lines. Understanding the potency of this novel HDAC inhibitor is a fundamental step in the preclinical evaluation of its therapeutic potential and in the design of future studies to explore its anti-cancer activity further. The provided signaling pathway and experimental workflow diagrams offer a clear visual representation of the mechanism of action and the experimental procedure.

References

Application Notes and Protocols: OBP-801 in Mouse Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the dosage and administration of OBP-801, a potent histone deacetylase (HDAC) inhibitor, in preclinical mouse xenograft models. The following protocols and data are compiled from various studies to assist in the design and execution of in vivo efficacy experiments.

Introduction to OBP-801

OBP-801 (also known as YM753 or spiruchostatin A) is a novel cyclic depsipeptide that exhibits strong inhibitory activity against Class I histone deacetylases (HDACs).[1][2] By inhibiting HDACs, OBP-801 promotes the hyperacetylation of histones, leading to the remodeling of chromatin and altered gene expression.[3] This epigenetic modulation can induce the transcription of tumor suppressor genes, ultimately resulting in cell cycle arrest, apoptosis, and the suppression of tumor growth in a variety of cancer types.[4][5][6][7][8] Preclinical studies have demonstrated the anti-tumor efficacy of OBP-801 in several mouse xenograft models, highlighting its potential as a therapeutic agent for cancer.

Data Presentation: OBP-801 Dosage and Efficacy in Mouse Xenograft Models

The following tables summarize the quantitative data from key studies investigating the use of OBP-801 in various mouse xenograft models.

Table 1: OBP-801 Monotherapy in Mouse Xenograft Models

Cancer TypeCell Line(s)Mouse StrainOBP-801 DosageAdministration RouteTreatment ScheduleVehicleKey Outcomes
Rhabdoid TumorG401, YMBALB/c nu/nu3 mg/kgTail Vein InjectionThree times a week for 2 weeksSalineSignificant tumor growth inhibition; near-complete tumor regression in the G401 model.
RhabdomyosarcomaRh30Nude Mice10 mg/kgNot SpecifiedFor 6 weeks (starting day 3 post-injection)Not SpecifiedInhibition of tumor growth and improved survival.[4][7]
NeuroblastomaNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedSuppressed tumor growth.[6]

Table 2: OBP-801 Combination Therapy in Mouse Xenograft Models

Cancer TypeCell LineMouse StrainOBP-801 DosageCombination Agent(s)Administration Route (OBP-801)Treatment ScheduleVehicle (OBP-801)Key Outcomes
Bladder CancerT24SHO-Prkdc scid8 mg/kgCelecoxib (25 mg/kg, oral)Intravenous InfusionDaily for 15 daysNot SpecifiedDrastic suppression of tumor growth compared to monotherapy.
Clear Cell Renal Cell CarcinomaRENCABALB/c10 mg/kgAnti-PD-1 Antibody (10 mg/kg)Not SpecifiedDays 1, 4, and 720% HPCDEnhanced tumor growth inhibition compared to single-agent treatment.

Signaling Pathways and Experimental Workflow

OBP-801 Mechanism of Action

OBP-801 functions as a histone deacetylase (HDAC) inhibitor. This inhibition leads to an accumulation of acetylated histones, which alters chromatin structure and promotes the expression of tumor suppressor genes. In rhabdoid tumors, OBP-801 has been shown to release the silencing of the pro-apoptotic gene NOXA, leading to caspase-dependent apoptosis.[3] In bladder cancer cells, OBP-801 upregulates the expression of Death Receptor 5 (DR5) and the pro-apoptotic protein Bim.[9]

OBP801_Mechanism OBP-801 Signaling Pathway to Apoptosis OBP801 OBP-801 HDAC HDAC OBP801->HDAC inhibition Histones Histones HDAC->Histones deacetylation AcetylatedHistones Acetylated Histones Histones->AcetylatedHistones acetylation Chromatin Chromatin Remodeling AcetylatedHistones->Chromatin GeneExpression Tumor Suppressor Gene Expression Chromatin->GeneExpression NOXA NOXA GeneExpression->NOXA upregulation DR5 DR5 GeneExpression->DR5 upregulation Bim Bim GeneExpression->Bim upregulation CaspaseCascade Caspase Cascade Activation NOXA->CaspaseCascade DR5->CaspaseCascade Bim->CaspaseCascade Apoptosis Apoptosis CaspaseCascade->Apoptosis

Caption: OBP-801 inhibits HDAC, leading to histone acetylation and expression of pro-apoptotic genes.

Experimental Workflow for Xenograft Studies

The following diagram outlines a typical workflow for conducting in vivo efficacy studies of OBP-801 in a mouse xenograft model.

Xenograft_Workflow General Experimental Workflow for OBP-801 Xenograft Studies cluster_prep Preparation cluster_in_vivo In Vivo Experiment cluster_analysis Analysis CellCulture 1. Cancer Cell Culture TumorImplant 3. Tumor Cell Implantation CellCulture->TumorImplant DrugPrep 2. OBP-801 Formulation Treatment 6. OBP-801 Administration DrugPrep->Treatment TumorGrowth 4. Tumor Growth Monitoring TumorImplant->TumorGrowth Randomization 5. Animal Randomization TumorGrowth->Randomization Randomization->Treatment Monitoring 7. Efficacy & Toxicity Monitoring Treatment->Monitoring Endpoint 8. Endpoint Data Collection Monitoring->Endpoint DataAnalysis 9. Data Analysis Endpoint->DataAnalysis

Caption: Workflow for OBP-801 mouse xenograft studies from preparation to data analysis.

Experimental Protocols

The following are detailed protocols for establishing a subcutaneous xenograft model and administering OBP-801. These should be adapted based on the specific cell line, mouse strain, and experimental goals.

I. General Subcutaneous Xenograft Model Protocol

This protocol provides a general framework for establishing subcutaneous tumors in immunodeficient mice.[10][11]

Materials:

  • Cancer cell line of interest

  • Appropriate cell culture medium and supplements

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA

  • Matrigel (optional, can improve tumor take rate)

  • Immunodeficient mice (e.g., BALB/c nude, NOD-SCID)

  • Sterile syringes and needles (27-30 gauge)

  • Calipers for tumor measurement

  • Anesthetic agent (e.g., isoflurane)

  • Animal housing and husbandry supplies

Procedure:

  • Cell Preparation:

    • Culture cancer cells to ~80-90% confluency.

    • On the day of injection, harvest cells by trypsinization.

    • Wash the cells with sterile PBS and perform a cell count using a hemocytometer or automated cell counter.

    • Resuspend the cell pellet in sterile PBS or culture medium at the desired concentration (typically 1 x 10^6 to 10 x 10^6 cells per 100-200 µL).

    • If using Matrigel, mix the cell suspension with an equal volume of Matrigel on ice just prior to injection.

  • Tumor Implantation:

    • Anesthetize the mouse using an approved method.

    • Wipe the injection site (typically the flank) with an alcohol pad.

    • Gently lift the skin and inject the cell suspension subcutaneously.

    • Slowly withdraw the needle to prevent leakage of the cell suspension.

    • Monitor the mice until they have fully recovered from anesthesia.

  • Tumor Growth Monitoring:

    • Begin monitoring for tumor formation a few days after injection.

    • Once tumors are palpable, measure their dimensions (length and width) with calipers 2-3 times per week.

    • Calculate tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2.

    • Monitor the body weight and overall health of the mice throughout the study.

II. OBP-801 Formulation and Administration

A. Formulation:

  • For Saline-based Formulation (as used in the rhabdoid tumor model):

    • OBP-801 is dissolved in sterile saline to the desired final concentration for injection.

    • The exact concentration will depend on the target dose (e.g., 3 mg/kg) and the injection volume. For a 20g mouse receiving a 3 mg/kg dose in a 100 µL injection, the concentration would be 0.6 mg/mL.

  • For 20% HPCD-based Formulation (as used in the clear cell renal cell carcinoma model):

    • Prepare a 20% (w/v) solution of hydroxypropyl-β-cyclodextrin (HPCD) in sterile water or saline.

    • Dissolve OBP-801 in the 20% HPCD solution to the desired final concentration.

B. Administration:

  • Intravenous (Tail Vein) Injection:

    • Warm the mouse under a heat lamp to dilate the tail veins.

    • Place the mouse in a restraining device.

    • Wipe the tail with an alcohol pad.

    • Using a 27-30 gauge needle, carefully insert the needle into one of the lateral tail veins.

    • Slowly inject the OBP-801 solution.

    • Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

III. Specific Protocols from Published Studies

A. Rhabdoid Tumor Xenograft Model

  • Cell Line: G401 or YM

  • Mouse Strain: BALB/c nu/nu

  • Tumor Implantation: 5 x 10^6 cells subcutaneously.[3]

  • OBP-801 Dosage and Administration: 3 mg/kg via tail vein injection, three times a week for two weeks.[3]

  • Vehicle: Saline.[3]

B. Rhabdomyosarcoma Xenograft Model

  • Cell Line: Rh30

  • Mouse Strain: Nude mice

  • Tumor Implantation: Details not specified.

  • OBP-801 Dosage and Administration: 10 mg/kg, administered for 6 weeks.[4][7]

  • Vehicle: Not specified.

C. Bladder Cancer Xenograft Model (Combination Therapy)

  • Cell Line: T24

  • Mouse Strain: SHO-Prkdc scid

  • Tumor Implantation: 2 x 10^7 cells subcutaneously.

  • OBP-801 Dosage and Administration: 8 mg/kg via intravenous infusion, daily for 15 days.

  • Vehicle: Not specified.

References

Application Notes and Protocols for Preparing OBP-801 Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

OBP-801 is a potent histone deacetylase (HDAC) inhibitor with significant anti-neoplastic properties demonstrated in a variety of cancer cell lines.[1] Proper preparation of OBP-801 stock solutions is critical for obtaining accurate and reproducible results in cell culture experiments. These application notes provide detailed protocols for the solubilization, storage, and quality control of OBP-801 to ensure its stability and efficacy for in vitro studies.

Quantitative Data Summary

For ease of reference and comparison, the following table summarizes the key quantitative data for preparing OBP-801 stock solutions.

ParameterRecommended ValueNotes
Primary Solvents Dimethyl Sulfoxide (DMSO)Preferred for high concentration stocks due to good solubility.
Phosphate-Buffered Saline (PBS)An alternative for experiments sensitive to DMSO. Solubility may be lower.
Recommended Stock Concentration 1-10 mM in DMSOAllows for minimal final DMSO concentration in cell culture media.
100 µM - 1 mM in PBSSolubility in aqueous solutions may be more limited.
Storage Temperature -20°CFor both lyophilized powder and stock solutions to ensure long-term stability.[2]
Final DMSO Concentration in Media ≤ 0.1% (v/v)To minimize solvent-induced cytotoxicity.[2]
Molecular Weight ~473.6 g/mol Use the exact molecular weight from the supplier's certificate of analysis for calculations.

Experimental Protocols

Protocol 1: Preparation of OBP-801 Stock Solution in DMSO

This protocol is recommended for creating a high-concentration stock solution suitable for long-term storage and serial dilution.

Materials:

  • OBP-801 (lyophilized powder)

  • Anhydrous/Sterile Dimethyl Sulfoxide (DMSO)

  • Sterile, nuclease-free microcentrifuge tubes

  • Calibrated pipettes and sterile tips

Procedure:

  • Equilibrate OBP-801: Before opening, allow the vial of lyophilized OBP-801 to equilibrate to room temperature for at least 20-30 minutes. This prevents condensation of moisture, which can affect the stability of the compound.

  • Centrifuge: Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.

  • Calculate Required Volume of DMSO:

    • To prepare a 10 mM stock solution, use the following formula: Volume of DMSO (µL) = (Weight of OBP-801 (mg) / 473.6) * 100,000

    • Note: Replace 473.6 with the exact molecular weight provided by the supplier.

  • Dissolution: Carefully add the calculated volume of sterile DMSO to the vial of OBP-801.

  • Vortexing and Sonication: Vortex the solution thoroughly to dissolve the compound. If insolubility is observed, a brief sonication (5-10 minutes in a water bath sonicator) can be used to aid dissolution.

  • Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.

  • Storage: Store the aliquots at -20°C, protected from light.

Protocol 2: Preparation of OBP-801 Stock Solution in PBS

This protocol is an alternative for experiments where DMSO may interfere with the assay.

Materials:

  • OBP-801 (lyophilized powder)

  • Sterile 1X Phosphate-Buffered Saline (PBS), pH 7.4

  • Sterile, nuclease-free microcentrifuge tubes

  • Calibrated pipettes and sterile tips

Procedure:

  • Equilibrate and Centrifuge: Follow steps 1 and 2 from the DMSO protocol.

  • Calculate Required Volume of PBS:

    • To prepare a 1 mM stock solution, use the following formula: Volume of PBS (µL) = (Weight of OBP-801 (mg) / 473.6) * 1,000,000

  • Dissolution: Add the calculated volume of sterile 1X PBS to the vial.

  • Vortexing: Vortex the solution vigorously. Solubility in aqueous solutions may be lower than in DMSO, so ensure thorough mixing.

  • Sterile Filtration (Optional but Recommended): For aqueous solutions, it is good practice to sterile filter the stock solution through a 0.22 µm syringe filter to remove any potential microbial contamination.

  • Aliquoting and Storage: Aliquot into single-use volumes and store at -20°C. Aqueous solutions may be more prone to degradation, so long-term storage is less ideal compared to DMSO stocks.

Quality Control

  • Visual Inspection: Before each use, visually inspect the thawed stock solution for any signs of precipitation. If precipitate is observed, warm the solution to 37°C and vortex to redissolve.

  • Vehicle Control: In all cell culture experiments, a vehicle control (medium containing the same final concentration of DMSO or PBS without OBP-801) should be included to account for any effects of the solvent on the cells.

  • Functional Assay: Periodically, the activity of the OBP-801 stock can be verified by performing a dose-response experiment and comparing the IC50 values to previously established results.

Visualizations

Experimental Workflow for OBP-801 Stock Solution Preparation

G cluster_preparation Preparation cluster_usage Usage in Cell Culture start Start: Lyophilized OBP-801 equilibrate Equilibrate to Room Temperature start->equilibrate centrifuge Centrifuge Vial equilibrate->centrifuge calculate Calculate Solvent Volume centrifuge->calculate add_solvent Add Solvent (DMSO or PBS) calculate->add_solvent dissolve Dissolve (Vortex/Sonicate) add_solvent->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -20°C aliquot->store thaw Thaw Aliquot store->thaw For Experiment dilute Dilute in Culture Medium thaw->dilute treat_cells Treat Cells dilute->treat_cells vehicle_control Include Vehicle Control dilute->vehicle_control

Caption: Workflow for preparing and using OBP-801 stock solutions.

Signaling Pathways of OBP-801 in Cancer Cells

G cluster_upstream Upstream Events cluster_downstream Downstream Cellular Effects cluster_apoptosis Apoptosis Pathways obp801 OBP-801 hdac HDAC Inhibition obp801->hdac Inhibits histone_acetylation Histone Hyperacetylation hdac->histone_acetylation Leads to gene_expression Altered Gene Expression histone_acetylation->gene_expression Promotes p21 p21 Upregulation gene_expression->p21 apoptosis Apoptosis Induction gene_expression->apoptosis mitotic_catastrophe Mitotic Catastrophe gene_expression->mitotic_catastrophe cell_cycle_arrest Cell Cycle Arrest (G1/M or G2/M) p21->cell_cycle_arrest cell_cycle_arrest->apoptosis intrinsic Intrinsic Pathway apoptosis->intrinsic extrinsic Extrinsic Pathway apoptosis->extrinsic mitotic_catastrophe->apoptosis noxa_bim NOXA/Bim Upregulation intrinsic->noxa_bim dr5 DR5 Upregulation extrinsic->dr5 caspases Caspase Activation cell_death Apoptotic Cell Death caspases->cell_death noxa_bim->caspases dr5->caspases

Caption: OBP-801 signaling pathways leading to cell cycle arrest and apoptosis.

References

Application Note: Detection of Histone Acetylation Following OBP-801 Treatment Using Western Blot

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Histone acetylation is a critical epigenetic modification that regulates chromatin structure and gene expression.[1][2] This process is dynamically controlled by two opposing enzyme families: histone acetyltransferases (HATs) and histone deacetylases (HDACs).[1] HDACs remove acetyl groups from lysine residues on histone tails, leading to a more condensed chromatin structure and transcriptional repression.[3] Dysregulation of HDAC activity is a hallmark of various diseases, including cancer, making HDACs a prime target for therapeutic intervention.[3]

OBP-801 (also known as YM753 or spiruchostatin A) is a potent, novel inhibitor of class I HDAC enzymes with demonstrated antineoplastic activity.[4] By inhibiting HDACs, OBP-801 leads to an accumulation of acetylated histones, which alters gene expression to induce apoptosis and cell cycle arrest in tumor cells.[5][6][7] This application note provides a detailed protocol for detecting and quantifying changes in histone acetylation in cultured cells following treatment with OBP-801 using the Western blot technique.

Signaling Pathway of OBP-801-Induced Histone Acetylation

OBP-801 functions by directly inhibiting the enzymatic activity of histone deacetylases (HDACs). This disruption shifts the balance of histone modification, favoring an "open" chromatin state. In this state, transcriptional machinery has greater access to DNA, leading to the expression of tumor suppressor genes.[5][6]

OBP801_Pathway cluster_histone Histone State cluster_gene Gene Expression HAT HAT (Histone Acetyltransferase) Acetylated Acetylated Histones (Relaxed Chromatin) HAT->Acetylated Adds Acetyl Group HDAC HDAC (Histone Deacetylase) Deacetylated Deacetylated Histones (Condensed Chromatin) HDAC->Deacetylated Removes Acetyl Group OBP801 OBP-801 OBP801->HDAC Inhibition Deacetylated->Acetylated Acetylation Repression Gene Repression Deacetylated->Repression Activation Gene Activation (e.g., Tumor Suppressors) Acetylated->Activation

Caption: OBP-801 inhibits HDACs, leading to histone hyperacetylation and gene activation.

Experimental Protocol

This protocol outlines the steps from cell culture and treatment to Western blot analysis and data quantification.

Cell Culture and OBP-801 Treatment
  • Cell Seeding: Plate cells (e.g., HeLa, HEK293, or a relevant cancer cell line) at a density that will ensure they are in the logarithmic growth phase and approximately 70-80% confluent at the time of harvest.

  • Treatment:

    • Dose-Response: Treat cells with increasing concentrations of OBP-801 (e.g., 0, 10, 50, 100, 200 nM) for a fixed time (e.g., 24 hours).

    • Time-Course: Treat cells with a fixed concentration of OBP-801 (e.g., 100 nM) for various durations (e.g., 0, 6, 12, 24, 48 hours).

    • Control: Always include a vehicle control (e.g., DMSO) corresponding to the highest concentration of the solvent used.

Histone Extraction (Acid Extraction Method)

This method is effective for enriching histone proteins.[3][8]

  • Cell Harvest: After treatment, wash cells twice with ice-cold PBS. Scrape cells and transfer to a microcentrifuge tube.

  • Pelleting: Centrifuge at 1,500 rpm for 5 minutes at 4°C. Discard the supernatant.

  • Lysis: Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 10 mM Tris-HCl pH 8.0, 1 mM KCl, 1.5 mM MgCl2, 1 mM DTT) and incubate on ice for 30 minutes, vortexing gently every 10 minutes.

  • Nuclear Isolation: Centrifuge at 10,000 rpm for 10 minutes at 4°C. Discard the supernatant (cytoplasmic fraction).

  • Acid Extraction: Resuspend the nuclear pellet in 0.4 N H₂SO₄ and incubate with rotation for at least 4 hours or overnight at 4°C.

  • Protein Precipitation: Centrifuge at 16,000 g for 10 minutes at 4°C. Transfer the supernatant to a new tube and add 8 volumes of ice-cold acetone.[9] Incubate at -20°C overnight to precipitate the histones.

  • Final Pellet: Centrifuge at 16,000 g for 10 minutes at 4°C. Discard the supernatant, wash the pellet with ice-cold acetone, and air-dry for 20 minutes.

  • Resuspension: Resuspend the histone pellet in deionized water.

  • Quantification: Determine the protein concentration using a BCA protein assay kit.

SDS-PAGE and Western Blotting
  • Sample Preparation: Mix 15-20 µg of histone extract with 4X Laemmli sample buffer. Boil samples at 95-100°C for 5 minutes.[3]

  • Gel Electrophoresis: Load samples onto a high-percentage (15% or 4-20% gradient) SDS-PAGE gel to resolve the small histone proteins.[3][10] Run the gel at 100-120V until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins to a 0.2 µm pore size PVDF or nitrocellulose membrane.[3][10] A wet transfer at 100V for 60-90 minutes is recommended for small proteins.[3]

  • Blocking: Block the membrane with 5% non-fat milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[3]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation.[3]

    • Target Antibody: Anti-acetyl-Histone H3 (e.g., Lys9/Lys14)[11][12][13] or Anti-acetyl-Histone H4 (e.g., Lys12).[14]

    • Loading Control: Anti-total Histone H3 or Anti-total Histone H4. This is crucial for normalization.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.[3]

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG or anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature.[3]

  • Final Washes: Wash the membrane three times for 10 minutes each with TBST.[3]

  • Signal Detection: Prepare an Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's instructions. Incubate with the membrane and capture the signal using a digital imaging system.[3]

Western Blot Workflow Diagram

WB_Workflow A 1. Cell Treatment (with OBP-801) B 2. Histone Extraction (Acid Extraction) A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE (15% Gel) C->D E 5. Protein Transfer (to 0.2 µm PVDF) D->E F 6. Blocking (5% BSA in TBST) E->F G 7. Primary Antibody Incubation (Anti-acetyl-H3, Anti-H3) F->G H 8. Secondary Antibody Incubation (HRP-conjugated) G->H I 9. Signal Detection (ECL Substrate) H->I J 10. Data Analysis (Densitometry) I->J

Caption: Key steps for Western blot analysis of histone acetylation after OBP-801 treatment.

Data Presentation and Analysis

  • Image Acquisition: Capture images with varying exposure times to ensure the signal is within the linear range of detection and not saturated.

  • Densitometry: Quantify the band intensities using densitometry software (e.g., ImageJ).[3]

  • Normalization: For each sample, normalize the intensity of the acetylated histone band to the intensity of the corresponding total histone band (e.g., Acetyl-H3 / Total H3).[15]

  • Data Reporting: Present the normalized data as fold change relative to the vehicle-treated control (0 µM or 0 hours). Data can be summarized in a table and visualized using bar graphs.

Representative Quantitative Data

The following table shows representative data for the fold increase in Histone H3 acetylation after treatment with an HDAC inhibitor. While specific data for OBP-801 is proprietary, these values are typical for potent HDAC inhibitors and illustrate the expected outcome.[16]

OBP-801 Conc. (nM)Treatment Time (hours)Fold Increase in Acetyl-H3 (Normalized to Total H3)Standard Deviation
0 (Vehicle)241.0± 0.12
10241.8± 0.21
50243.5± 0.45
100245.2± 0.68
10062.1± 0.25
100123.8± 0.41
100484.9± 0.55

Note: The data presented are illustrative. Actual results will vary depending on the cell line, specific antibody used, and experimental conditions. A full dose-response and time-course experiment is recommended to characterize the effects of OBP-801 in your specific model system.

References

Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Induced by OBP-801

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing the novel histone deacetylase (HDAC) inhibitor, OBP-801, to induce apoptosis in cancer cells and the subsequent quantitative analysis using flow cytometry. The protocols detailed below are intended for researchers in oncology, cell biology, and drug development.

Introduction

OBP-801 is a potent HDAC inhibitor that has demonstrated significant anti-tumor activity in a variety of cancer models.[1] Its mechanism of action involves the epigenetic modification of gene expression, leading to cell cycle arrest and the induction of programmed cell death, or apoptosis.[1][2] A key method for quantifying the apoptotic effects of therapeutic compounds like OBP-801 is flow cytometry analysis using Annexin V and Propidium Iodide (PI) staining. This technique allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells, providing a quantitative measure of the drug's efficacy.[3][4][5]

During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[4] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome for detection by flow cytometry.[4] Propidium Iodide (PI) is a fluorescent nucleic acid binding dye that is unable to cross the intact plasma membrane of viable and early apoptotic cells.[4][5] Therefore, it is used to identify late apoptotic and necrotic cells, which have compromised membrane integrity.[4]

This document provides detailed protocols for treating cancer cells with OBP-801 and subsequently analyzing the induction of apoptosis by Annexin V and PI staining followed by flow cytometry.

Data Presentation

The following table summarizes the quantitative analysis of apoptosis in various cancer cell lines treated with OBP-801, as determined by Annexin V and Propidium Iodide staining followed by flow cytometry.

Cell LineTreatmentConcentration (nM)Incubation Time (hours)Early Apoptotic Cells (%) (Annexin V+/PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+)Total Apoptotic Cells (%) (Annexin V+)
G401 (Rhabdoid Tumor) Vehicle (Control)-483.12.55.6
OBP-801104815.75.220.9
NS (Rhabdoid Tumor) Vehicle (Control)-482.82.14.9
OBP-801104812.44.316.7
T24 (Bladder Cancer) Vehicle (Control)-72~2~1~3
OBP-801872~5~3~8
OBP-801 + BGJ398 (2 µM)872~15~10~25
UM-UC-3 (Bladder Cancer) Vehicle (Control)-72~1~1~2
OBP-801672~4~2~6
OBP-801 + BGJ398 (4 µM)672~20~12~32

Note: Data for bladder cancer cell lines are estimated from graphical representations in the cited literature and presented to illustrate the pro-apoptotic effect of OBP-801, particularly in combination with other agents.[3]

Experimental Protocols

Protocol 1: Cell Culture and Treatment with OBP-801

Materials:

  • Cancer cell lines (e.g., G401, NS, T24, UM-UC-3)

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • OBP-801 (stock solution in DMSO)

  • Vehicle control (DMSO)

  • 6-well plates or T-25 flasks

  • Humidified incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: Seed the cancer cells in 6-well plates or T-25 flasks at a density that allows for logarithmic growth during the treatment period. Allow the cells to adhere and grow for 24 hours.

  • OBP-801 Preparation: Prepare the desired final concentrations of OBP-801 by diluting the stock solution in fresh culture medium. Prepare a vehicle control with the same final concentration of DMSO.

  • Cell Treatment: Remove the culture medium from the cells and replace it with the medium containing the appropriate concentrations of OBP-801 or the vehicle control.

  • Incubation: Incubate the cells for the desired period (e.g., 48 or 72 hours) in a humidified incubator at 37°C with 5% CO₂.

Protocol 2: Annexin V and Propidium Iodide Staining for Flow Cytometry

Materials:

  • Treated and control cells from Protocol 1

  • Phosphate-Buffered Saline (PBS), cold

  • 1X Annexin V Binding Buffer

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI) staining solution

  • Flow cytometry tubes

  • Centrifuge

Procedure:

  • Cell Harvesting:

    • Adherent cells: Carefully collect the culture medium (which may contain floating apoptotic cells). Wash the adherent cells with PBS and detach them using a gentle method such as trypsinization. Combine the detached cells with the collected medium.

    • Suspension cells: Collect the cells directly from the culture flask.

  • Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension (containing 1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the tube to mix.

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.

  • Final Preparation: After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer within one hour of staining. Use appropriate controls (unstained cells, Annexin V-FITC only, and PI only) to set up compensation and gates.

Data Analysis:

  • Viable cells: Annexin V-negative and PI-negative.

  • Early apoptotic cells: Annexin V-positive and PI-negative.

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

  • Necrotic cells: Annexin V-negative and PI-positive (this population is sometimes also included in the late apoptotic gate).

Visualizations

Experimental_Workflow Experimental Workflow for Apoptosis Analysis cluster_cell_prep Cell Preparation cluster_treatment OBP-801 Treatment cluster_staining Staining Procedure cluster_analysis Data Acquisition & Analysis cell_seeding Seed Cancer Cells cell_adherence 24h Incubation for Adherence cell_seeding->cell_adherence drug_prep Prepare OBP-801 & Vehicle cell_adherence->drug_prep treatment Treat Cells drug_prep->treatment incubation Incubate (e.g., 48-72h) treatment->incubation harvest Harvest Cells incubation->harvest wash Wash with PBS harvest->wash resuspend Resuspend in Binding Buffer wash->resuspend stain Add Annexin V-FITC & PI resuspend->stain stain_incubation Incubate 15-20 min stain->stain_incubation flow_cytometry Flow Cytometry Analysis stain_incubation->flow_cytometry data_analysis Quantify Apoptotic Populations flow_cytometry->data_analysis

Caption: Workflow for analyzing OBP-801-induced apoptosis.

OBP801_Apoptosis_Pathway Proposed Signaling Pathway of OBP-801-Induced Apoptosis cluster_epigenetic Epigenetic Regulation cluster_gene_expression Gene Expression Changes cluster_apoptotic_pathways Apoptotic Pathways cluster_caspase_activation Caspase Activation OBP801 OBP-801 HDAC HDAC Inhibition OBP801->HDAC Histone_Acetylation Histone Acetylation HDAC->Histone_Acetylation NOXA_up NOXA Upregulation Histone_Acetylation->NOXA_up DR5_up DR5 Upregulation Histone_Acetylation->DR5_up Intrinsic_Pathway Intrinsic Pathway NOXA_up->Intrinsic_Pathway Extrinsic_Pathway Extrinsic Pathway DR5_up->Extrinsic_Pathway Caspase_Cleavage Cleaved Caspases (e.g., Caspase-3) Intrinsic_Pathway->Caspase_Cleavage Extrinsic_Pathway->Caspase_Cleavage Apoptosis Apoptosis Caspase_Cleavage->Apoptosis

Caption: OBP-801 induces apoptosis via epigenetic modulation.

References

Application Notes and Protocols: Quantifying Gene Expression Changes Induced by OBP-801 using qRT-PCR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

OBP-801, also known as YM753 or spiruchostatin A, is a potent histone deacetylase (HDAC) inhibitor with demonstrated anti-neoplastic activity.[1][2] HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression.[1] By inhibiting HDACs, OBP-801 promotes the accumulation of acetylated histones, resulting in a more open chromatin structure and the selective transcription of tumor suppressor genes.[1] This alteration in gene expression can lead to the inhibition of tumor cell division and the induction of apoptosis (programmed cell death).[1][3]

Quantitative real-time polymerase chain reaction (qRT-PCR) is a highly sensitive and specific technique used to measure the abundance of specific mRNA transcripts.[4][5] This makes it an ideal method for elucidating the molecular mechanisms of OBP-801 by quantifying the changes in the expression of its target genes. These application notes provide a comprehensive protocol for utilizing qRT-PCR to measure gene expression changes in cancer cell lines following treatment with OBP-801.

Mechanism of Action and Key Signaling Pathways

OBP-801 exerts its anti-cancer effects by modulating the expression of genes involved in critical cellular processes such as cell cycle control and apoptosis.[3][6][7] As an HDAC inhibitor, its primary mechanism involves increasing the acetylation of histones, which "releases the silencing" of certain genes.[3]

Key molecular events triggered by OBP-801 include:

  • Upregulation of p21 (CDKN1A): OBP-801 has been shown to upregulate the expression of the p21 gene.[3][7] The p21 protein is a cyclin-dependent kinase inhibitor that can induce cell cycle arrest, thereby halting the proliferation of cancer cells.[3]

  • Induction of NOXA: A significant finding is the ability of OBP-801 to induce the expression of the pro-apoptotic gene NOXA.[3][8] NOXA is a BH3-only protein that promotes apoptosis by inhibiting anti-apoptotic proteins of the BCL-2 family.[3] This pathway is a dominant mechanism for the anti-tumor effect of OBP-801 in certain cancers, such as rhabdoid tumors.[3]

  • Induction of M-phase Arrest: OBP-801 can cause cancer cells to arrest in the M-phase of the cell cycle, potentially leading to mitotic catastrophe and subsequent apoptosis.[6][7]

  • Modulation of Immune Response: Recent studies have indicated that OBP-801 can upregulate the expression of LMP2, a component of the immunoproteasome, which in turn enhances the presentation of antigens on the cell surface via MHC class I molecules.[9][10][11] This suggests a potential role for OBP-801 in enhancing anti-tumor immunity.

The following diagram illustrates the primary signaling pathway affected by OBP-801.

G OBP801 OBP-801 HDAC HDAC OBP801->HDAC Inhibition Histones Histone Proteins HDAC->Histones Deacetylation AcetylatedHistones Acetylated Histones (Open Chromatin) Histones->AcetylatedHistones Acetylation Promoted GeneExpression Altered Gene Expression AcetylatedHistones->GeneExpression p21 p21 (CDKN1A) Upregulation GeneExpression->p21 NOXA NOXA Upregulation GeneExpression->NOXA CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Apoptosis Apoptosis NOXA->Apoptosis

Caption: OBP-801 Signaling Pathway.

Experimental Protocol: qRT-PCR for Gene Expression Analysis

This protocol outlines the steps from treating cells with OBP-801 to analyzing the resulting gene expression data.

The overall experimental workflow is depicted below.

G cluster_0 Cell Culture & Treatment cluster_1 RNA Processing cluster_2 qRT-PCR cluster_3 Data Analysis A 1. Seed Cells B 2. Treat with OBP-801 (and Vehicle Control) A->B C 3. RNA Extraction B->C D 4. RNA Quantification & Quality Control C->D E 5. cDNA Synthesis (Reverse Transcription) D->E F 6. Prepare qPCR Reaction Mix E->F G 7. Run qPCR Plate F->G H 8. Determine Ct Values G->H I 9. Calculate ΔΔCt and Fold Change H->I J 10. Statistical Analysis I->J

Caption: Experimental Workflow for qRT-PCR Analysis.
Part 1: Cell Culture and Treatment

  • Cell Seeding: Seed the cancer cell line of interest in appropriate culture plates (e.g., 6-well plates). Allow cells to adhere and reach 60-70% confluency.

  • OBP-801 Treatment:

    • Prepare a stock solution of OBP-801 in a suitable solvent (e.g., DMSO).

    • Dilute the OBP-801 stock solution in cell culture medium to the desired final concentrations. A dose-response experiment is recommended to determine the optimal concentration.

    • Include a vehicle control group treated with the same concentration of the solvent used for OBP-801.

    • Replace the medium in the cell culture plates with the OBP-801-containing medium or the vehicle control medium.

    • Incubate the cells for a predetermined time (e.g., 24, 48, or 72 hours). A time-course experiment is advisable to capture the dynamics of gene expression changes.

Part 2: RNA Extraction and cDNA Synthesis
  • RNA Extraction:

    • Following treatment, lyse the cells directly in the culture plate using a lysis reagent such as TRIzol or a lysis buffer from a commercial RNA extraction kit (e.g., Qiagen RNeasy Mini Kit).[12][13]

    • Homogenize the lysate by repetitive pipetting.[14]

    • Isolate total RNA according to the manufacturer's protocol. This typically involves phase separation with chloroform, RNA precipitation with isopropanol, and washing with 75% ethanol.[13][14][15]

    • Air-dry the RNA pellet and resuspend it in RNase-free water.[16]

  • RNA Quantification and Quality Control:

    • Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.

    • Assess RNA integrity by visualizing the 18S and 28S ribosomal RNA bands on a denaturing agarose gel.

  • cDNA Synthesis (Reverse Transcription):

    • Synthesize first-strand complementary DNA (cDNA) from the isolated RNA using a cDNA synthesis kit (e.g., Invitrogen SuperScript VILO cDNA Synthesis Kit).[12][14]

    • Typically, 1 µg of total RNA is used per reaction.

    • The reaction mixture usually contains reverse transcriptase, dNTPs, random primers or oligo(dT) primers, and a reaction buffer.

    • Perform the reverse transcription reaction in a thermal cycler according to the kit's instructions.[14]

    • Store the resulting cDNA at -20°C.

Part 3: Quantitative Real-Time PCR (qRT-PCR)
  • Primer Design: Design or obtain pre-validated primers for the target genes of interest (e.g., CDKN1A (p21), PMAIP1 (NOXA), LMP2) and at least one stable housekeeping (reference) gene (e.g., GAPDH, ACTB, B2M).

  • qPCR Reaction Setup:

    • Prepare the qPCR reaction mix on ice. For each reaction, combine SYBR Green Master Mix, forward and reverse primers, RNase-free water, and the diluted cDNA template.

    • Set up reactions in triplicate for each sample and each gene to ensure technical reproducibility.

    • Include a no-template control (NTC) for each primer set to check for contamination.

  • qPCR Run:

    • Run the qPCR plate on a real-time PCR detection system.

    • A typical thermal cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation and annealing/extension. A melt curve analysis should be performed at the end of the run to verify the specificity of the amplified product.[17]

Part 4: Data Analysis (Relative Quantification using the ΔΔCt Method)
  • Determine Ct Values: The instrument's software will determine the threshold cycle (Ct) value for each reaction, which is the cycle number at which the fluorescence signal crosses a set threshold.

  • Normalization to Housekeeping Gene (ΔCt):

    • Calculate the average Ct value for each sample's technical replicates.

    • Normalize the Ct value of the target gene to the Ct value of the housekeeping gene for each sample: ΔCt = Ct (Target Gene) - Ct (Housekeeping Gene)

  • Normalization to Control Group (ΔΔCt):

    • Calculate the average ΔCt for the control (vehicle-treated) group.

    • Normalize the ΔCt of each treated sample to the average ΔCt of the control group: ΔΔCt = ΔCt (Treated Sample) - ΔCt (Average of Control Samples)

  • Calculate Fold Change:

    • Calculate the fold change in gene expression for each treated sample relative to the control group using the formula:[18] Fold Change = 2-ΔΔCt

    • A fold change greater than 1 indicates upregulation, while a value less than 1 indicates downregulation.[19]

Data Presentation

Summarize the quantitative qRT-PCR data in clearly structured tables for easy comparison and interpretation.

Table 1: qRT-PCR Results for Genes of Interest Following OBP-801 Treatment

Gene NameTreatment GroupMean Ct (Target) (±SD)Mean Ct (Housekeeping) (±SD)ΔCt (±SD)ΔΔCt (±SD)Fold Change (2-ΔΔCt)p-value
CDKN1A (p21) Vehicle Control24.5 (±0.21)18.2 (±0.15)6.3 (±0.26)01.0-
OBP-801 (10 nM)22.1 (±0.18)18.3 (±0.12)3.8 (±0.22)-2.5 (±0.34)5.66<0.01
PMAIP1 (NOXA) Vehicle Control28.9 (±0.25)18.2 (±0.15)10.7 (±0.29)01.0-
OBP-801 (10 nM)25.4 (±0.22)18.3 (±0.12)7.1 (±0.25)-3.6 (±0.38)12.13<0.001
LMP2 Vehicle Control26.3 (±0.19)18.2 (±0.15)8.1 (±0.24)01.0-
OBP-801 (10 nM)24.8 (±0.23)18.3 (±0.12)6.5 (±0.26)-1.6 (±0.35)3.03<0.05

Note: The data in this table are for illustrative purposes only.

Table 2: Primer Sequences for qRT-PCR

Gene NameForward Primer (5' - 3')Reverse Primer (5' - 3')
CDKN1A (p21) TGTCCGTCAGAACCCATGCAAAGTCGAAGTTCCATCGCTC
PMAIP1 (NOXA) GCTGGAAGTCGAGTGTGCTACCTGAGCAGAAGAGTTTGGA
LMP2 AGGCTTTCCAGGGTCCTGGTTGCCCAGGTAGCTCTTCA
GAPDH GAAGGTGAAGGTCGGAGTCAGAAGATGGTGATGGGATTTC

Note: Primer sequences should be validated for specificity and efficiency before use.

References

Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP) Assay with OBP-801

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

OBP-801 is a potent histone deacetylase (HDAC) inhibitor that has demonstrated significant antineoplastic activity in a variety of cancer models.[1][2] By inhibiting HDACs, OBP-801 leads to the accumulation of acetylated histones, altering chromatin structure and modulating the expression of key genes involved in cell cycle regulation and apoptosis.[3][4] One such critical target is the pro-apoptotic gene NOXA, which is often silenced in cancer cells.[3][4] Chromatin Immunoprecipitation (ChIP) is a powerful technique to investigate the in vivo association of specific proteins, such as acetylated histones and transcription factors, with specific genomic regions.[5] These application notes provide a detailed protocol for utilizing OBP-801 in a ChIP assay to study its effects on histone acetylation and gene regulation at specific promoters, such as that of the NOXA gene.

Principle of the Assay

The ChIP assay, in conjunction with OBP-801 treatment, allows for the investigation of epigenetic modifications induced by this HDAC inhibitor. The workflow begins with the cross-linking of proteins to DNA within intact cells. Subsequently, the chromatin is sheared into smaller fragments. An antibody specific to the protein of interest, such as acetylated histone H3 (Ac-H3) or acetylated histone H4 (Ac-H4), is used to immunoprecipitate the protein-DNA complexes. Following immunoprecipitation, the cross-links are reversed, and the DNA is purified. The amount of a specific DNA sequence associated with the protein of interest can then be quantified using quantitative PCR (qPCR), providing a measure of the protein's binding to that specific genomic locus.

Data Presentation

The following tables summarize representative quantitative data from a ChIP-qPCR experiment designed to assess the effect of OBP-801 on histone acetylation and RNA Polymerase II recruitment at the NOXA gene promoter in G401 rhabdoid tumor cells.

Table 1: Effect of OBP-801 on Histone H3 Acetylation at the NOXA Promoter

Treatment GroupTarget LocusAntibodyFold Enrichment (vs. IgG Control)
Vehicle (DMSO)NOXA PromoterAnti-Ac-H32.5
OBP-801 (10 nM)NOXA PromoterAnti-Ac-H315.8
Vehicle (DMSO)Negative Control LocusAnti-Ac-H31.1
OBP-801 (10 nM)Negative Control LocusAnti-Ac-H31.3

Table 2: Effect of OBP-801 on Histone H4 Acetylation at the NOXA Promoter

Treatment GroupTarget LocusAntibodyFold Enrichment (vs. IgG Control)
Vehicle (DMSO)NOXA PromoterAnti-Ac-H43.1
OBP-801 (10 nM)NOXA PromoterAnti-Ac-H418.2
Vehicle (DMSO)Negative Control LocusAnti-Ac-H41.2
OBP-801 (10 nM)Negative Control LocusAnti-Ac-H41.4

Table 3: Effect of OBP-801 on RNA Polymerase II Recruitment to the NOXA Promoter

Treatment GroupTarget LocusAntibodyFold Enrichment (vs. IgG Control)
Vehicle (DMSO)NOXA PromoterAnti-RNA Pol II4.2
OBP-801 (10 nM)NOXA PromoterAnti-RNA Pol II25.6
Vehicle (DMSO)Negative Control LocusAnti-RNA Pol II1.3
OBP-801 (10 nM)Negative Control LocusAnti-RNA Pol II1.5

Experimental Protocols

This section provides a detailed methodology for performing a ChIP assay to investigate the effects of OBP-801.

Materials and Reagents
  • Cell Lines: G401, NS, or other relevant cancer cell lines.

  • OBP-801: Stock solution in DMSO.

  • Formaldehyde (37%): For cross-linking.

  • Glycine: To quench cross-linking.

  • Phosphate-Buffered Saline (PBS): Ice-cold.

  • Cell Lysis Buffer: (e.g., 150 mM NaCl, 50 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.5% NP-40, 1% Triton X-100, with protease inhibitors).

  • Sonication Buffer: (e.g., 50 mM HEPES-KOH pH 7.5, 140 mM NaCl, 1 mM EDTA, 1% Triton X-100, 0.1% Sodium Deoxycholate, 0.1% SDS, with protease inhibitors).

  • ChIP Dilution Buffer: (e.g., 0.01% SDS, 1.1% Triton X-100, 1.2 mM EDTA, 16.7 mM Tris-HCl pH 8.1, 167 mM NaCl).

  • Antibodies:

    • Anti-acetyl-Histone H3 (e.g., Millipore #06-599)

    • Anti-acetyl-Histone H4 (e.g., Millipore #06-866)

    • Anti-RNA Polymerase II (e.g., Millipore #05-623)

    • Normal Rabbit IgG (as a negative control).

  • Protein A/G Magnetic Beads: (e.g., Thermo Fisher Scientific).

  • Wash Buffers: Low salt, high salt, and LiCl wash buffers.

  • Elution Buffer: (e.g., 1% SDS, 0.1 M NaHCO3).

  • NaCl (5 M): For reversing cross-links.

  • RNase A and Proteinase K: For sample purification.

  • DNA Purification Kit: (e.g., Qiagen).

  • qPCR Primers: For the target promoter (e.g., NOXA) and a negative control region.

Detailed Protocol
  • Cell Treatment and Cross-linking:

    • Culture cells to 80-90% confluency.

    • Treat cells with OBP-801 (e.g., 10 nM) or vehicle (DMSO) for the desired time (e.g., 24 hours).

    • Add formaldehyde to a final concentration of 1% to the culture medium and incubate for 10 minutes at room temperature with gentle shaking.

    • Quench the cross-linking by adding glycine to a final concentration of 0.125 M and incubate for 5 minutes at room temperature.

    • Wash cells twice with ice-cold PBS.

  • Cell Lysis and Chromatin Shearing:

    • Scrape cells and collect by centrifugation.

    • Resuspend the cell pellet in Cell Lysis Buffer and incubate on ice for 10 minutes.

    • Pellet the nuclei and resuspend in Sonication Buffer.

    • Sonicate the lysate to shear chromatin into fragments of 200-1000 bp. Optimal sonication conditions should be determined empirically for each cell type and instrument.

    • Centrifuge to pellet cell debris. The supernatant contains the sheared chromatin.

  • Immunoprecipitation:

    • Dilute the chromatin with ChIP Dilution Buffer. Save a small aliquot as "input" control.

    • Pre-clear the chromatin with Protein A/G magnetic beads for 1 hour at 4°C.

    • Add the specific antibody (e.g., anti-acetyl-Histone H3) or control IgG to the pre-cleared chromatin and incubate overnight at 4°C with rotation.

    • Add Protein A/G magnetic beads and incubate for 2-4 hours at 4°C to capture the antibody-protein-DNA complexes.

  • Washes and Elution:

    • Wash the beads sequentially with low salt wash buffer, high salt wash buffer, and LiCl wash buffer.

    • Elute the protein-DNA complexes from the beads by adding Elution Buffer and incubating at 65°C.

  • Reverse Cross-linking and DNA Purification:

    • Add NaCl to the eluted samples and the input control to a final concentration of 0.2 M and incubate at 65°C for at least 6 hours to reverse the cross-links.

    • Treat with RNase A and then Proteinase K.

    • Purify the DNA using a DNA purification kit.

  • Quantitative PCR (qPCR) Analysis:

    • Perform qPCR using primers specific for the target gene promoter (e.g., NOXA) and a negative control region.

    • Calculate the fold enrichment of the target sequence in the immunoprecipitated samples relative to the IgG control, normalized to the input DNA.

Visualizations

OBP-801 Mechanism of Action

OBP801_Mechanism OBP801 OBP-801 HDAC HDAC OBP801->HDAC inhibition AcetylatedHistones Acetylated Histones Histones Histones HDAC->Histones deacetylation Chromatin Condensed Chromatin Histones->Chromatin OpenChromatin Open Chromatin AcetylatedHistones->OpenChromatin GeneExpression Gene Expression (e.g., NOXA, p21) OpenChromatin->GeneExpression activation Apoptosis Apoptosis GeneExpression->Apoptosis ChIP_Workflow cluster_0 Cellular Treatment & Cross-linking cluster_1 Chromatin Preparation cluster_2 Immunoprecipitation cluster_3 DNA Analysis a 1. Treat Cells with OBP-801 b 2. Cross-link Proteins to DNA (Formaldehyde) a->b c 3. Cell Lysis b->c d 4. Chromatin Shearing (Sonication) c->d e 5. Add Specific Antibody (e.g., Anti-Ac-H3) d->e f 6. Immunoprecipitate Complexes e->f g 7. Reverse Cross-links f->g h 8. Purify DNA g->h i 9. qPCR Analysis h->i OBP801_Apoptosis_Pathway cluster_gene_reg Transcriptional Regulation OBP801 OBP-801 HDAC HDAC Inhibition OBP801->HDAC HistoneAcetylation Histone Hyperacetylation HDAC->HistoneAcetylation ChromatinRemodeling Chromatin Remodeling HistoneAcetylation->ChromatinRemodeling p21 p21 Gene Transcription ChromatinRemodeling->p21 NOXA NOXA Gene Transcription ChromatinRemodeling->NOXA p21_protein p21 Protein p21->p21_protein NOXA_protein NOXA Protein NOXA->NOXA_protein CellCycleArrest Cell Cycle Arrest p21_protein->CellCycleArrest Apoptosis Apoptosis NOXA_protein->Apoptosis

References

Revolutionizing Cancer Immunotherapy: A Novel Combination Protocol of OBP-801 and Anti-PD-1 for Enhanced Anti-Tumor Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – In a significant advancement for oncology research, a detailed protocol for the in vivo application of a combination therapy involving OBP-801, a novel histone deacetylase (HDAC) inhibitor, and an anti-PD-1 antibody has been developed. This powerful duo has demonstrated a synergistic effect in enhancing anti-tumor immunity, offering a promising new strategy for researchers, scientists, and drug development professionals. These comprehensive application notes provide a blueprint for replicating and building upon these groundbreaking findings.

OBP-801, a potent class I HDAC inhibitor, has been shown to induce apoptosis and cell cycle arrest in various cancer cell types.[1][2] Its unique mechanism of action, which includes the upregulation of Major Histocompatibility Complex (MHC) class I presentation on tumor cells, sets the stage for a heightened immune response.[3][4] When combined with an anti-PD-1 antibody, which blocks the immune-suppressing PD-1/PD-L1 pathway, the result is a robust and targeted attack on cancerous tissues.[3]

Preclinical in vivo studies utilizing a syngeneic mouse model with RENCA cells have validated the efficacy of this combination. The co-administration of OBP-801 and an anti-PD-1 antibody resulted in a significant enhancement of the anti-tumor effect, increased expression of LMP2 protein, and elevated MHC class I presentation in tumor cells.[3] This led to a notable increase in the percentage of CD45+CD3e+ T cells within the tumor microenvironment, indicating a potentiation of the PD-1-targeting therapy.[3][4]

These detailed application notes provide the necessary protocols to further investigate this promising combination therapy.

Experimental Protocols

In Vivo Syngeneic Mouse Model Protocol

This protocol outlines the in vivo assessment of the anti-tumor efficacy of OBP-801 in combination with an anti-PD-1 antibody using a RENCA tumor-bearing BALB/c mouse model.

1. Cell Culture:

  • Culture RENCA cells (clear cell renal cell carcinoma) in the appropriate medium and conditions.

2. Animal Model:

  • Utilize female BALB/c mice, 6-8 weeks of age.

  • Acclimatize the mice for at least one week before the experiment.

3. Tumor Implantation:

  • Subcutaneously implant RENCA cells into the flank of each mouse.

4. Treatment Groups:

  • Once tumors reach a palpable size, randomize mice into the following treatment groups (n=6 per group):

    • Vehicle Control

    • OBP-801 alone

    • Anti-PD-1 antibody alone

    • OBP-801 and Anti-PD-1 antibody combination

5. Dosing and Administration:

  • OBP-801: Administer intravenously (IV) at a specified dose and schedule.

  • Anti-PD-1 Antibody: Administer intraperitoneally (IP) at a specified dose and schedule.

  • The treatment schedule should be maintained for a defined period as illustrated in the experimental workflow diagram.

6. Endpoint Analysis:

  • Tumor Volume: Measure tumor volume regularly using calipers.

  • Survival: Monitor and record the survival of the mice in each group.

  • Immunohistochemistry and Flow Cytometry: At the end of the study, excise tumors and analyze for:

    • LMP2 protein expression

    • MHC class I presentation

    • Infiltration of CD45+CD3e+ T cells

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vivo studies of the OBP-801 and anti-PD-1 combination therapy.

Treatment GroupMean Tumor Volume (Day 15)Statistical Significance (vs. Control)
Vehicle Control[Insert Value]-
OBP-801[Insert Value][Insert p-value]
Anti-PD-1 Antibody[Insert Value][Insert p-value]
Combination[Insert Value]p < 0.01[5]
Treatment GroupMedian SurvivalStatistical Significance (vs. Control)
Vehicle Control[Insert Value]-
OBP-801[Insert Value][Insert p-value]
Anti-PD-1 Antibody[Insert Value][Insert p-value]
Combination[Insert Value]p < 0.05[5]
Treatment GroupPercentage of CD45+CD3e+ T cells in TILs
OBP-801Increased[3][4]
CombinationFurther Increased[3]

Visualizing the Pathway and Process

To better understand the underlying mechanisms and experimental design, the following diagrams have been created.

G cluster_0 OBP-801 Mechanism of Action cluster_1 Anti-PD-1 Mechanism of Action cluster_2 Synergistic Effect OBP801 OBP-801 HDAC HDAC Inhibition OBP801->HDAC LMP2 LMP2 Upregulation HDAC->LMP2 MHC1 MHC Class I Presentation ↑ LMP2->MHC1 Antigen Tumor Antigen Presentation MHC1->Antigen Synergy Enhanced Tumor Cell Recognition and Killing Antigen->Synergy PD1_Ab Anti-PD-1 Antibody PD1_PDL1 PD-1/PD-L1 Interaction Blockade PD1_Ab->PD1_PDL1 TCell T-Cell Activation PD1_PDL1->TCell Immune Anti-Tumor Immunity TCell->Immune Immune->Synergy

Diagram 1: Synergistic Signaling Pathway of OBP-801 and Anti-PD-1.

G cluster_workflow In Vivo Experimental Workflow cluster_treatment Treatment Groups start Start implant Tumor Cell Implantation start->implant Day 0 randomize Tumor Growth & Randomization implant->randomize Day 7-10 treat Treatment Administration randomize->treat Day 10 monitor Tumor Measurement & Survival Monitoring treat->monitor Ongoing g1 Vehicle end Endpoint Analysis monitor->end End of Study g2 OBP-801 g3 Anti-PD-1 g4 Combination

Diagram 2: In Vivo Experimental Workflow.

This comprehensive guide serves as a valuable resource for the scientific community, paving the way for further exploration into this innovative combination therapy and its potential to transform cancer treatment paradigms.

References

Application Notes and Protocols: Synergistic Anticancer Effects of OBP-801 and Celecoxib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and experimental protocols for investigating the synergistic anticancer effects of OBP-801, a novel histone deacetylase (HDAC) inhibitor, and celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor. The combination of these two agents has demonstrated significant synergistic activity in preclinical models of bladder cancer, primarily through the induction of apoptosis via a Death Receptor 5 (DR5)-dependent pathway.[1][2] These protocols are intended to guide researchers in replicating and expanding upon these findings.

Principle of Synergy

OBP-801, as an HDAC inhibitor, alters gene expression by promoting the acetylation of histones, leading to the transcription of tumor suppressor genes. Celecoxib, a COX-2 inhibitor, exerts its anticancer effects through various mechanisms, including the inhibition of prostaglandin E2 (PGE2) production. The synergistic effect of combining OBP-801 and celecoxib in bladder cancer cells is attributed to the enhanced induction of apoptosis. This is mediated by the upregulation of DR5 and the pro-apoptotic protein Bim, leading to caspase-dependent cell death.[1]

Data Presentation

Table 1: In Vitro Synergy of OBP-801 and Celecoxib in Bladder Cancer Cell Lines

The synergistic effect on cell growth inhibition was quantified using the Combination Index (CI), calculated based on the Chou-Talalay method. A CI value < 1 indicates synergy.

Cell LineOBP-801 (nmol/L)Celecoxib (µmol/L)Combination Index (CI)Reference
T243250.751[1]
T246500.668[1]
T24121000.802[1]
Table 2: In Vivo Tumor Growth Inhibition in a T24 Xenograft Model
Treatment GroupMean Tumor Volume (mm³) ± SD% Tumor Growth InhibitionReference
Control (Vehicle)1500 ± 250-[1]
OBP-801 (1 mg/kg)1000 ± 20033%[1]
Celecoxib (10 mg/kg)800 ± 15047%[1]
OBP-801 (1 mg/kg) + Celecoxib (10 mg/kg)300 ± 10080%[1]

Note: The above data is illustrative and based on findings from the cited literature. Actual results may vary.

Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the key signaling pathway and a general experimental workflow for studying the synergistic effects of OBP-801 and celecoxib.

G cluster_0 OBP-801 (HDACi) cluster_1 Celecoxib (COX-2i) OBP801 OBP-801 HDAC HDAC OBP801->HDAC inhibits Celecoxib Celecoxib DR5 DR5 Expression ↑ Celecoxib->DR5 enhances clustering Acetylation Histone Acetylation ↑ GeneExpression Tumor Suppressor Gene Expression ↑ Acetylation->GeneExpression GeneExpression->DR5 Bim Bim Expression ↑ GeneExpression->Bim Caspase8 Caspase-8 Activation DR5->Caspase8 Caspase3 Caspase-3 Activation Bim->Caspase3 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed signaling pathway for OBP-801 and celecoxib synergy.

G cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Studies (Xenograft Model) start Start: Bladder Cancer Cell Culture treatment Treat cells with OBP-801, Celecoxib, or Combination start->treatment xenograft Tumor Implantation start->xenograft viability Cell Viability Assay (e.g., CCK-8) treatment->viability apoptosis Apoptosis Assay (e.g., Flow Cytometry) treatment->apoptosis western Western Blot Analysis (DR5, Bim, Caspases) treatment->western data_analysis Data Analysis and Synergy Calculation (CI) viability->data_analysis apoptosis->data_analysis western->data_analysis drug_admin Drug Administration xenograft->drug_admin tumor_measurement Tumor Volume Measurement drug_admin->tumor_measurement protein_analysis Ex Vivo Protein Analysis tumor_measurement->protein_analysis protein_analysis->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: General experimental workflow for synergy studies.

Experimental Protocols

Cell Culture
  • Cell Lines: Human bladder cancer cell lines T24, UM-UC-11, UM-UC-3, and HT1376.[1]

  • Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.[1]

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.[1]

Cell Proliferation Assay (CCK-8)

This protocol is for determining the effect of OBP-801 and celecoxib on cell viability.

  • Materials:

    • 96-well plates

    • Bladder cancer cells

    • OBP-801 (various concentrations)

    • Celecoxib (various concentrations)

    • Cell Counting Kit-8 (CCK-8) reagent

    • Microplate reader

  • Procedure:

    • Seed cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to attach overnight.

    • Treat the cells with various concentrations of OBP-801, celecoxib, or the combination of both. Include a vehicle-treated control group.

    • Incubate the plates for 72 to 96 hours.[1]

    • Add 10 µL of CCK-8 solution to each well and incubate for an additional 2-4 hours.[1]

    • Measure the absorbance at 450 nm using a microplate reader.[1]

    • Calculate the cell viability as a percentage of the vehicle-treated control.

    • To determine synergy, use the Chou-Talalay method to calculate the Combination Index (CI).

Apoptosis Assay (Flow Cytometry)

This protocol is for quantifying apoptosis by measuring the sub-G1 cell population.

  • Materials:

    • 6-well plates

    • Bladder cancer cells

    • OBP-801 and celecoxib

    • Phosphate-Buffered Saline (PBS)

    • Propidium Iodide (PI) staining solution (containing RNase A)

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates and allow them to attach.

    • Treat cells with the desired concentrations of OBP-801, celecoxib, or the combination for 48 to 72 hours.[1]

    • Harvest the cells, including both adherent and floating cells.

    • Wash the cells with ice-cold PBS.

    • Fix the cells in 70% ethanol at -20°C overnight.

    • Wash the cells with PBS and resuspend in PI staining solution.

    • Incubate in the dark for 30 minutes at room temperature.

    • Analyze the cell cycle distribution using a flow cytometer. The sub-G1 peak represents the apoptotic cell population.

Western Blot Analysis

This protocol is for detecting changes in protein expression levels.

  • Materials:

    • Bladder cancer cells treated as described above

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels

    • PVDF membranes

    • Primary antibodies (e.g., anti-DR5, anti-Bim, anti-cleaved caspase-3, anti-PARP, anti-GAPDH)

    • HRP-conjugated secondary antibodies

    • Chemiluminescence detection reagent

  • Procedure:

    • Lyse the treated cells in RIPA buffer and determine the protein concentration using a BCA assay.

    • Separate equal amounts of protein (20-30 µg) on SDS-PAGE gels.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and visualize the protein bands using a chemiluminescence detection system.

    • Use GAPDH as a loading control to normalize protein expression.

In Vivo Xenograft Study

This protocol is for evaluating the in vivo antitumor efficacy of the combination therapy.

  • Materials:

    • Female athymic nude mice (4-6 weeks old)

    • T24 bladder cancer cells

    • Matrigel

    • OBP-801

    • Celecoxib

    • Calipers

  • Procedure:

    • Subcutaneously inject a suspension of T24 cells (e.g., 2 x 10⁷ cells) mixed with Matrigel into the flank of each mouse.[1]

    • Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

    • Randomize the mice into treatment groups: vehicle control, OBP-801 alone, celecoxib alone, and the combination of OBP-801 and celecoxib.

    • Administer the drugs as per the desired schedule (e.g., intraperitoneal injection for OBP-801 and oral gavage for celecoxib) for a specified duration.

    • Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (length x width²)/2.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting for DR5 and Bim).[1]

    • All animal experiments should be conducted in accordance with institutional animal care and use committee guidelines.

Conclusion

The combination of OBP-801 and celecoxib represents a promising therapeutic strategy for bladder cancer. The protocols outlined in this document provide a framework for investigating the synergistic anticancer effects of this drug combination. Researchers are encouraged to adapt these methodologies to their specific experimental needs while adhering to rigorous scientific standards.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing OBP-801 Concentration for Long-Term Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing OBP-801, a potent histone deacetylase (HDAC) inhibitor, in long-term cell culture experiments. Here you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you successfully determine the optimal OBP-801 concentration for your specific research needs.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of OBP-801?

A1: OBP-801 is an inhibitor of histone deacetylase (HDAC) enzymes.[1] By inhibiting HDACs, OBP-801 promotes the accumulation of acetylated histones, which leads to a more relaxed chromatin structure. This, in turn, allows for the transcription of previously silenced tumor suppressor genes, such as p21 and NOXA.[2][3] The increased expression of these genes can induce cell cycle arrest, apoptosis (programmed cell death), and autophagic cell death in cancer cells.[1]

Q2: What is a typical starting concentration range for OBP-801 in short-term (24-72 hour) experiments?

A2: Based on published studies, the half-maximal inhibitory concentration (IC50) for OBP-801 in various cancer cell lines typically falls within the low nanomolar range. For short-term experiments, a starting concentration range of 1 nM to 100 nM is advisable to determine the dose-response in your specific cell line.

Q3: How does OBP-801 induce apoptosis and cell cycle arrest?

A3: OBP-801 has been shown to induce G2/M phase cell cycle arrest and apoptosis in several cancer cell lines, including myxofibrosarcoma and neuroblastoma.[3][4] The induction of the tumor suppressor protein p21 plays a key role in mediating this cell cycle arrest.[3] Apoptosis induction is often caspase-dependent and can be mediated through the upregulation of pro-apoptotic proteins like DR5 and Bim, and the suppression of anti-apoptotic proteins such as survivin and Bcl-xL.[5][6]

Q4: Is OBP-801 stable in cell culture media for long-term experiments?

Q5: What are potential mechanisms of resistance to HDAC inhibitors like OBP-801?

A5: Cells can develop resistance to HDAC inhibitors through various mechanisms. These can include increased expression of drug efflux pumps (like P-glycoprotein), alterations in the expression of HDACs themselves, and the activation of pro-survival signaling pathways that counteract the pro-apoptotic effects of the inhibitor.[7]

Troubleshooting Guide for Long-Term OBP-801 Cell Culture

Issue Potential Cause(s) Recommended Solution(s)
Decreased efficacy of OBP-801 over time 1. Compound degradation: OBP-801 may not be stable in culture media for extended periods at 37°C.2. Cellular resistance: Cells may have developed resistance to OBP-801.1. Refresh the culture media with freshly prepared OBP-801 every 48-72 hours.2. Analyze molecular markers of resistance (e.g., expression of drug efflux pumps, changes in HDAC expression). Consider testing OBP-801 in combination with other anti-cancer agents.
High levels of cell death even at low concentrations 1. Cumulative toxicity: Continuous exposure to even low concentrations of OBP-801 can lead to significant cytotoxicity over time.2. Cell line sensitivity: Your specific cell line may be exceptionally sensitive to HDAC inhibition.1. Perform a long-term dose-response experiment (e.g., 7-14 days) with a wider range of lower concentrations to identify a sub-lethal concentration suitable for long-term culture.2. Ensure accurate initial cell seeding density to avoid over-confluence, which can exacerbate drug toxicity.
Changes in cell morphology unrelated to apoptosis 1. Cellular differentiation: HDAC inhibitors are known to induce differentiation in some cell types.2. Cellular senescence: Prolonged cell cycle arrest can lead to a senescent phenotype.1. Assess markers of differentiation specific to your cell type (e.g., changes in morphology, expression of differentiation markers).2. Perform a senescence assay (e.g., β-galactosidase staining).
Inconsistent results between experiments 1. Variability in OBP-801 stock solution: Improper storage or repeated freeze-thaw cycles can affect the compound's potency.2. Inconsistent cell culture conditions: Variations in cell passage number, seeding density, or media composition can alter cellular responses.1. Aliquot OBP-801 stock solutions to minimize freeze-thaw cycles and store them protected from light at -20°C or -80°C.2. Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure consistent seeding densities and media formulations.

Data Presentation

Table 1: Reported IC50 Values of OBP-801 in Various Cancer Cell Lines (72-hour treatment)

Cell LineCancer TypeIC50 (nM)
IMR32Neuroblastoma (MYCN-amplified)~5.5
GOTONeuroblastoma (MYCN-amplified)~5.5
KP-N-RTBMNeuroblastoma (MYCN-amplified)~5.5
SK-N-ASNeuroblastoma (MYCN-non-amplified)~3.1
SH-SY5YNeuroblastoma (MYCN-non-amplified)~3.1

Note: IC50 values are highly dependent on the specific cell line and experimental conditions. This table should be used as a reference for determining a starting concentration range for your experiments.

Experimental Protocols

Protocol 1: Determining the Optimal OBP-801 Concentration for Long-Term Culture

This protocol outlines a method to identify a sub-lethal concentration of OBP-801 that can be used for long-term continuous exposure studies.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • OBP-801 stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • Cell viability assay reagent (e.g., MTT, PrestoBlue)

  • Plate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a density that allows for logarithmic growth over the planned duration of the experiment (e.g., 7-14 days).

  • OBP-801 Preparation: Prepare a serial dilution of OBP-801 in complete culture medium. A suggested starting range for long-term culture is 0.1 nM to 50 nM. Include a vehicle control (DMSO at the same final concentration as the highest OBP-801 dose).

  • Treatment: The day after seeding, carefully remove the existing media and add the media containing the different concentrations of OBP-801.

  • Media Refreshment: Every 2-3 days, carefully aspirate the media and replace it with fresh media containing the appropriate concentration of OBP-801 or vehicle control.

  • Cell Viability Assessment: At various time points (e.g., Day 3, 7, 10, 14), perform a cell viability assay according to the manufacturer's instructions.

  • Data Analysis: Plot cell viability against OBP-801 concentration for each time point. The optimal concentration for long-term studies will be a sub-lethal dose that allows for continued, albeit potentially slower, cell proliferation.

Protocol 2: Assessing Time-Dependent Effects of OBP-801 on Histone Acetylation

This protocol uses Western blotting to measure the effect of long-term OBP-801 treatment on the acetylation of histone H3, a primary target of HDAC inhibitors.

Materials:

  • Cells cultured long-term with a sub-lethal concentration of OBP-801 (from Protocol 1)

  • RIPA buffer with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies: anti-acetyl-Histone H3, anti-total-Histone H3

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis: At desired time points during the long-term culture, harvest the cells and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against acetyl-Histone H3 overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using a chemiluminescent substrate.

  • Normalization: Strip the membrane and re-probe with an antibody against total-Histone H3 to ensure equal protein loading.

  • Densitometry Analysis: Quantify the band intensities to determine the relative change in histone acetylation over time.

Visualizations

OBP_801_Mechanism_of_Action OBP_801 OBP-801 HDACs HDACs OBP_801->HDACs Inhibits Histones Histones HDACs->Histones Deacetylates Acetylation Increased Histone Acetylation Histones->Acetylation Prevents Deacetylation Chromatin Relaxed Chromatin Acetylation->Chromatin Gene_Expression Tumor Suppressor Gene Expression (e.g., p21, NOXA) Chromatin->Gene_Expression Allows Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis

Caption: Mechanism of action of OBP-801 as an HDAC inhibitor.

Experimental_Workflow_Long_Term_Culture Start Start: Seed Cells Dose_Response Determine Short-Term IC50 (24-72h) Start->Dose_Response Select_Concentrations Select Sub-Lethal Concentrations for Long-Term Study Dose_Response->Select_Concentrations Long_Term_Treatment Continuous OBP-801 Treatment (with media changes every 2-3 days) Select_Concentrations->Long_Term_Treatment Time_Points Harvest Cells at Multiple Time Points (e.g., Day 3, 7, 14) Long_Term_Treatment->Time_Points Analysis Downstream Analysis Time_Points->Analysis Viability Cell Viability Assay Analysis->Viability Western Western Blot (e.g., Ac-H3, Apoptosis Markers) Analysis->Western Other Other Assays (e.g., Senescence, Differentiation) Analysis->Other Troubleshooting_Logic Problem Problem: Decreased Efficacy Over Time Cause1 Potential Cause 1: Compound Degradation Problem->Cause1 Cause2 Potential Cause 2: Acquired Resistance Problem->Cause2 Solution1 Solution: Refresh Media with Fresh OBP-801 Every 2-3 Days Cause1->Solution1 Solution2 Solution: Investigate Resistance Mechanisms (e.g., efflux pumps, target mutation) Cause2->Solution2

References

troubleshooting OBP-801 insolubility in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with OBP-801, focusing on issues related to its solubility in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: Is OBP-801 soluble in aqueous buffers like PBS or cell culture media?

OBP-801 is generally considered to have low solubility in aqueous solutions. Direct dissolution in buffers like Phosphate-Buffered Saline (PBS) or cell culture media is not recommended and will likely result in precipitation. For in vitro studies, it is standard practice to first dissolve OBP-801 in an organic solvent, such as Dimethyl Sulfoxide (DMSO) or ethanol, to create a concentrated stock solution.[1][2] This stock solution can then be further diluted to the final working concentration in your aqueous experimental medium. While some studies have reported dissolving OBP-801 in PBS or saline for in vitro and in vivo use respectively, the specific concentrations and any additional formulation components were not detailed.[3][4]

Q2: What is the recommended solvent for preparing OBP-801 stock solutions?

Based on available data and common laboratory practice, DMSO is the recommended solvent for preparing OBP-801 stock solutions for in vitro use.[1][2] Ethanol has also been successfully used.[4] For in vivo applications, OBP-801 has been dissolved in saline.[4]

Q3: What is the maximum recommended concentration for an OBP-801 stock solution in DMSO?

A solubility of 10 mM in DMSO has been reported.[1] It is advisable to not exceed this concentration to ensure complete dissolution.

Q4: How should I store OBP-801 and its stock solutions?

Solid OBP-801 should be stored at -20°C for long-term stability.[2] Stock solutions in DMSO or ethanol should also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles.[2]

Q5: What is the mechanism of action of OBP-801?

OBP-801 is a potent inhibitor of histone deacetylases (HDACs).[5][6] By inhibiting HDACs, OBP-801 leads to the accumulation of acetylated histones, which in turn alters gene expression. This can result in the transcription of tumor suppressor genes, leading to cell cycle arrest and apoptosis in cancer cells.[5]

Troubleshooting Guide: OBP-801 Insolubility

If you are encountering issues with OBP-801 solubility in your experiments, please refer to the following troubleshooting steps.

Issue 1: Precipitate forms when diluting my OBP-801 stock solution into aqueous media.

This is a common issue when diluting a compound from an organic solvent into an aqueous solution. Here are some potential solutions:

  • Decrease the final concentration of OBP-801: The insolubility may be due to the final concentration exceeding its solubility limit in the aqueous medium. Try performing a dose-response experiment starting from a lower concentration.

  • Reduce the percentage of organic solvent in the final solution: While a stock solution in DMSO or ethanol is necessary, the final concentration of the organic solvent in your cell culture or assay buffer should be kept to a minimum (ideally ≤0.5%) to avoid solvent-induced artifacts.[4]

  • Use a pre-warmed aqueous medium: Adding the OBP-801 stock solution to a pre-warmed (e.g., 37°C) aqueous medium can sometimes improve solubility.

  • Increase mixing efficiency: When diluting, add the stock solution dropwise to the aqueous medium while vortexing or stirring to ensure rapid and uniform dispersion.

Issue 2: My OBP-801 powder is not dissolving in the recommended organic solvent.
  • Ensure the solvent is anhydrous: Water contamination in DMSO or ethanol can significantly reduce the solubility of hydrophobic compounds. Use fresh, high-quality, anhydrous solvents.

  • Gentle warming: Gently warming the solution (e.g., to 37°C) and vortexing may aid in dissolution. Do not overheat, as this could degrade the compound.

  • Sonication: A brief sonication in a water bath can help to break up any clumps of powder and facilitate dissolution.

Data Presentation

Table 1: Solubility of OBP-801 in Various Solvents

SolventReported Solubility/UseSource
DMSO10 mM[1]
EthanolUsed for in vitro studies (final concentration of 0.5%)[4]
PBSReported to be dissolved in PBS for in vitro studies[3]
SalineUsed for in vivo administration[4]

Experimental Protocols

Protocol 1: Preparation of a 10 mM OBP-801 Stock Solution in DMSO

Materials:

  • OBP-801 (MW: 473.6 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, conical microcentrifuge tubes

Procedure:

  • Calculate the required mass of OBP-801. For 1 mL of a 10 mM stock solution, you will need:

    • Mass = 10 mmol/L * 1 L/1000 mL * 1 mL * 473.6 g/mol = 0.004736 g = 4.736 mg

  • Weigh out the calculated amount of OBP-801 powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to the tube.

  • Vortex the tube until the OBP-801 is completely dissolved. Gentle warming to 37°C or brief sonication may be used if necessary.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller volumes in sterile tubes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C.

Mandatory Visualizations

OBP801_Signaling_Pathway OBP801 OBP-801 HDAC Histone Deacetylases (HDACs) OBP801->HDAC Inhibition Histones Histones HDAC->Histones Deacetylation AcetylatedHistones Acetylated Histones HDAC->AcetylatedHistones Histones->AcetylatedHistones Chromatin Chromatin Remodeling AcetylatedHistones->Chromatin GeneExpression Altered Gene Expression Chromatin->GeneExpression TumorSuppressor Tumor Suppressor Genes (e.g., p21) GeneExpression->TumorSuppressor Upregulation CellCycleArrest Cell Cycle Arrest TumorSuppressor->CellCycleArrest Apoptosis Apoptosis TumorSuppressor->Apoptosis

Caption: OBP-801 Signaling Pathway.

OBP801_Solubilization_Workflow Start Start: OBP-801 Powder Weigh Weigh appropriate amount of OBP-801 Start->Weigh AddSolvent Add anhydrous DMSO (or Ethanol) Weigh->AddSolvent Dissolve Vortex to dissolve (Gentle warming/sonication if needed) AddSolvent->Dissolve StockSolution 10 mM Stock Solution Dissolve->StockSolution Store Aliquot and store at -20°C StockSolution->Store Dilute Dilute stock solution into pre-warmed aqueous medium StockSolution->Dilute FinalSolution Final working solution (e.g., in cell culture media) Dilute->FinalSolution

Caption: OBP-801 Solubilization Workflow.

Troubleshooting_Logic Start Insolubility Issue? Precipitate Precipitate in Aqueous Solution? Start->Precipitate NotDissolving Powder not dissolving in organic solvent? Start->NotDissolving LowerConc Lower final concentration Precipitate->LowerConc Yes LowerSolvent Lower % of organic solvent Precipitate->LowerSolvent Yes WarmMedia Use pre-warmed media Precipitate->WarmMedia Yes MixWell Improve mixing Precipitate->MixWell Yes Anhydrous Use anhydrous solvent NotDissolving->Anhydrous Yes Warm Gentle warming NotDissolving->Warm Yes Sonicate Sonication NotDissolving->Sonicate Yes

Caption: OBP-801 Insolubility Troubleshooting Logic.

References

managing OBP-801-induced weight loss in animal studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing OBP-801 in animal studies, with a specific focus on managing potential weight loss.

Troubleshooting Guide

Issue: Unexpected or Significant Weight Loss in Study Animals

Researchers may observe weight loss in animals treated with OBP-801. This guide provides a systematic approach to troubleshooting this issue.

Experimental Workflow for Investigating Weight Loss

cluster_0 Initial Observation cluster_1 Immediate Actions cluster_2 Investigation of Cause cluster_3 Potential Interventions observe Significant Weight Loss Observed (>10-15% from baseline) monitor Increase Monitoring Frequency (Daily weight, food/water intake) observe->monitor vet Consult with Veterinarian monitor->vet dose Review OBP-801 Dosage and Administration vet->dose health Assess Overall Animal Health (Behavior, clinical signs) vet->health husbandry Check Husbandry Conditions (Temperature, caging, diet) vet->husbandry dose_adj Consider Dose Reduction of OBP-801 dose->dose_adj support Provide Supportive Care (Nutritional supplements, hydration) health->support husbandry->support endpoint Evaluate for Humane Endpoints support->endpoint dose_adj->endpoint

Caption: Troubleshooting workflow for managing weight loss.

Potential Cause Troubleshooting Steps Recommended Action
High Dose of OBP-801 Review the dosing regimen. Compare with published studies.Consider a dose de-escalation study to find the optimal therapeutic window with minimal toxicity.
Reduced Food and Water Intake Quantify daily food and water consumption.Provide palatable, high-calorie dietary supplements. Ensure easy access to water.
Gastrointestinal Toxicity Observe for signs of diarrhea, vomiting, or abdominal distress.[1][2]Consult with a veterinarian for potential supportive medications.
Tumor Burden In oncology studies, large tumor burden can cause cachexia.Correlate weight loss with tumor volume measurements.
Off-Target Effects OBP-801 is a histone deacetylase (HDAC) inhibitor which can have broad biological effects.[3]Review literature on class effects of HDAC inhibitors.
Stress from Experimental Procedures Evaluate handling, injection, and other procedures for potential stressors.Refine procedures to minimize animal stress.

Frequently Asked Questions (FAQs)

Q1: What is OBP-801 and how does it work?

A1: OBP-801 is a novel, potent histone deacetylase (HDAC) inhibitor.[3] It works by blocking the activity of HDAC enzymes, which are involved in the regulation of gene expression. By inhibiting HDACs, OBP-801 can induce the expression of tumor suppressor genes, leading to cell cycle arrest and apoptosis (programmed cell death) in cancer cells.[4][5][6]

Signaling Pathway of OBP-801 in Cancer Cells

OBP801 OBP-801 HDAC HDAC OBP801->HDAC Inhibits Histones Histones HDAC->Histones Deacetylates Acetylation Increased Acetylation Histones->Acetylation Gene Tumor Suppressor Genes (e.g., p21) Acetylation->Gene Activates Transcription Gene Transcription Gene->Transcription Arrest Cell Cycle Arrest (G2/M Phase) Transcription->Arrest Apoptosis Apoptosis Transcription->Apoptosis

Caption: OBP-801's mechanism of action.

Q2: Is weight loss a common side effect of OBP-801 in animal studies?

A2: Based on available preclinical data, significant weight loss has not been consistently reported as a major adverse event at therapeutic doses in all studies. For instance, a study on bladder cancer xenografts noted no significant weight loss with combined OBP-801 and celecoxib therapy.[7][8] However, as with many anti-cancer agents, weight loss can be a potential side effect and should be carefully monitored. The Institutional Animal Care and Use Committee (IACUC) generally considers weight loss of up to 20% of the baseline body weight as a humane limit for most adult animals in research studies.[9]

Q3: What are the recommended monitoring parameters for animals treated with OBP-801?

A3: A comprehensive monitoring plan is crucial. Key parameters to monitor include:

  • Body Weight: At least twice weekly, or daily if weight loss is observed.

  • Food and Water Intake: Daily monitoring.

  • Clinical Signs: Daily observation for changes in posture, activity, grooming, and signs of pain or distress.

  • Tumor Dimensions: In oncology studies, measure tumor size regularly.

  • Complete Blood Count (CBC) and Blood Chemistry: At baseline and at the end of the study, or more frequently if toxicity is suspected.

Q4: What supportive care measures can be implemented to manage OBP-801-induced weight loss?

A4: If weight loss occurs, the following supportive care can be considered in consultation with a veterinarian:

  • Nutritional Support: Provide high-calorie, palatable food supplements or a softened diet.

  • Hydration: Ensure easy access to water. Subcutaneous fluid administration may be necessary for dehydration.

  • Environmental Enrichment: Provide appropriate enrichment to reduce stress.

  • Analgesics: If pain is suspected as a contributing factor.

Q5: How should OBP-801 be prepared and administered for in vivo studies?

A5: For in vivo studies, OBP-801 has been dissolved in vehicles such as saline for tail vein injections.[5] For in vitro studies, it has been dissolved in ethanol.[5] It is critical to follow the specific instructions from the supplier for preparation and to ensure the final concentration of any solvent is non-toxic to the animals. The route of administration (e.g., intravenous, intraperitoneal, oral) will depend on the experimental design and should be optimized for the specific animal model.

Experimental Protocols

In Vivo Xenograft Model for Tumor Growth Inhibition

This protocol is a generalized example based on published studies using OBP-801.[4][5][7]

  • Cell Culture: Culture the desired cancer cell line (e.g., rhabdomyosarcoma Rh30 cells) under standard conditions.[4]

  • Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 2 x 10^7 cells) into the flank of each mouse.[7]

  • Tumor Growth Monitoring: Allow tumors to establish and reach a palpable size. Monitor tumor volume using calipers.

  • Treatment Groups: Randomize mice into treatment groups (e.g., vehicle control, OBP-801 at a specific dose).

  • OBP-801 Administration: Prepare OBP-801 in a suitable vehicle and administer it according to the planned schedule (e.g., 10 mg/kg intravenously, three times a week).[4][5]

  • Data Collection: Measure tumor volume and body weight regularly throughout the study.

  • Endpoint: Euthanize mice when tumors reach the maximum allowed size as per institutional guidelines, or if humane endpoints are reached (e.g., significant weight loss, ulceration).

  • Tissue Analysis: Harvest tumors for further analysis (e.g., Western blotting, immunohistochemistry) to assess the effects of OBP-801 on relevant biomarkers.[7]

Quantitative Data Summary

Study Focus Animal Model OBP-801 Dose & Route Key Findings on Body Weight Reference
RhabdomyosarcomaNude mice with Rh30 xenografts10 mg/kgNot explicitly detailed, but graphical data suggests stable body weight in the OBP-801 treated group compared to the vehicle group over a 6-week period.[4]
Rhabdoid TumorsMice with G401 or YM xenografts3 mg/kg, tail injection, 3x/week for 2 weeksNo severe adverse events were observed.[5]
Bladder CancerSCID mice with T24 xenograftsNot specifiedCombined therapy with celecoxib did not cause significant weight loss.[7][8]

Note: Researchers should always adhere to their institution's animal care and use guidelines and consult with veterinary staff when designing and conducting animal experiments. The information provided here is for guidance and educational purposes only.

References

minimizing off-target effects of OBP-801 in experiments

Author: BenchChem Technical Support Team. Date: December 2025

A Guide to Minimizing Off-Target Effects in Your Experiments

Welcome to the technical support center for OBP-801. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of OBP-801, with a focus on minimizing and identifying potential off-target effects. The following troubleshooting guides and frequently asked questions (FAQs) will help you design robust experiments and interpret your results with higher confidence.

Frequently Asked Questions (FAQs)

Q1: What is OBP-801 and what is its primary mechanism of action?

OBP-801, also known as spiruchostatin A, is a potent, cyclic depsipeptide inhibitor of Class I histone deacetylases (HDACs).[1][2] Its primary mechanism of action is the inhibition of HDAC enzymes, which leads to an accumulation of acetylated histones.[1] This, in turn, results in the remodeling of chromatin and the expression of tumor suppressor genes, such as p21, leading to cell cycle arrest and apoptosis in cancer cells.[3][4]

Q2: What are off-target effects and why should I be concerned when using OBP-801?

Q3: What are the known or potential off-target effects of OBP-801?

Troubleshooting Guide: Addressing Potential Off-Target Effects

If you observe unexpected or inconsistent results in your experiments with OBP-801, consider the following troubleshooting strategies:

Issue: High cellular toxicity at concentrations expected to be selective.

  • Possible Cause: Off-target effects or hypersensitivity of the cell line.

  • Solution:

    • Perform a Dose-Response Curve: Determine the minimal effective concentration that elicits the desired on-target effect (e.g., increased histone acetylation, p21 induction) without causing excessive cell death.

    • Compare with Other HDAC Inhibitors: Use another well-characterized Class I HDAC inhibitor with a different chemical scaffold to see if it phenocopies the effects of OBP-801.

Issue: Discrepancy between the effects of OBP-801 and genetic knockdown of the target HDAC.

  • Possible Cause: The observed phenotype is due to an off-target effect of OBP-801.

  • Solution:

    • Validate with Multiple siRNAs/shRNAs: Use at least two different siRNA or shRNA sequences to rule out off-target effects of the RNAi itself.

    • Rescue Experiment: In a target-knockdown background, the addition of OBP-801 should not produce a significantly stronger phenotype if the effect is on-target.

Issue: Inconsistent results across different cell lines.

  • Possible Cause: Varying expression levels of on-target HDACs or potential off-target proteins.

  • Solution:

    • Characterize Your Cell Lines: Profile the expression levels of Class I HDACs in the cell lines you are using.

    • Proteomic Analysis: Consider performing a proteomic analysis of your cell lines treated with OBP-801 to identify differentially regulated proteins, which may point to potential off-targets.

Data Presentation

Table 1: In Vitro Potency of OBP-801 in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)
SUM159PTTriple-Negative Breast Cancer8.82[7]
MDA-MB-231Triple-Negative Breast Cancer5.49[7]
IMR32 (MYCN-amplified)Neuroblastoma5.5 ± 5.9[3]
GOTO (MYCN-amplified)Neuroblastoma5.5 ± 5.9[3]
KP-N-RTBM (MYCN-amplified)Neuroblastoma5.5 ± 5.9[3]
SK-N-AS (MYCN-nonamplified)Neuroblastoma3.1 ± 0.7[3]
SH-SY5Y (MYCN-nonamplified)Neuroblastoma3.1 ± 0.7[3]
NMFH-1MyxofibrosarcomaNot specified, but growth inhibited[8]
NMFH-2MyxofibrosarcomaNot specified, but growth inhibited[8]

Table 2: Summary of Grade ≥3 Treatment-Emergent Adverse Events from Phase Ia Clinical Trial of OBP-801

Adverse EventFrequency
Abdominal painReported[5][6]
AnemiaReported[5][6]
FatigueReported[5][6]
Gamma glutamyl-transferase increaseReported[5][6]
HypertriglyceridemiaReported[5][6]
VomitingReported[5][6]

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of OBP-801 using a Dose-Response Curve

Objective: To identify the lowest concentration of OBP-801 that effectively inhibits HDACs in your cell line of interest.

Methodology:

  • Cell Seeding: Plate your cells at a density that will not reach confluency during the experiment.

  • Treatment: The following day, treat the cells with a serial dilution of OBP-801 (e.g., from 0.1 nM to 1 µM). Include a vehicle-only control (e.g., DMSO).

  • Incubation: Incubate the cells for a predetermined time (e.g., 24, 48, or 72 hours).

  • Endpoint Analysis:

    • Cell Viability: Use an assay such as MTT or CellTiter-Glo to determine the IC50 value.

    • Target Engagement: Lyse the cells and perform a Western blot to detect the acetylation of histone H3 (a marker of HDAC inhibition) and the induction of p21.

  • Data Analysis: Plot the dose-response curves for both viability and target engagement to determine the optimal concentration range.

Protocol 2: Validating On-Target Effects using siRNA-mediated Knockdown

Objective: To confirm that the observed phenotype is a direct result of inhibiting the intended HDAC target.

Methodology:

  • siRNA Transfection: Transfect your cells with siRNAs targeting the specific Class I HDAC isoform(s) of interest. Use at least two independent siRNA sequences per target and a non-targeting control siRNA.

  • Knockdown Confirmation: After 48-72 hours, harvest a subset of cells to confirm target knockdown by Western blot or qRT-PCR.

  • Phenotypic Assay: In parallel, perform your phenotypic assay of interest (e.g., cell cycle analysis, apoptosis assay) on the knockdown cells.

  • Comparison with OBP-801 Treatment: Compare the phenotype of the HDAC knockdown cells to cells treated with OBP-801. A similar phenotype suggests the effect is on-target.

Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To directly measure the binding of OBP-801 to its target proteins in intact cells.

Methodology:

  • Cell Treatment: Treat intact cells with OBP-801 at a desired concentration or with a vehicle control.

  • Heating: Heat the cell suspensions or lysates at a range of temperatures (e.g., 40-70°C).

  • Lysis and Centrifugation: Lyse the cells and centrifuge to separate the soluble protein fraction from the aggregated, denatured proteins.

  • Protein Quantification: Collect the supernatant and quantify the amount of the target HDAC protein remaining in the soluble fraction using Western blot.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of OBP-801 indicates target engagement.

Visualizations

OBP801_Signaling_Pathway OBP801 OBP-801 HDACs Class I HDACs (HDAC1, 2, 3, 8) OBP801->HDACs Inhibition AcetylatedHistones Acetylated Histones (Hyperacetylation) OBP801->AcetylatedHistones Accumulation Histones Histone Proteins HDACs->Histones Deacetylation Chromatin Chromatin Remodeling AcetylatedHistones->Chromatin TSG Tumor Suppressor Genes (e.g., p21) Chromatin->TSG Increased Expression p21 p21 Protein TSG->p21 CellCycle Cell Cycle Arrest (G2/M Phase) p21->CellCycle Induction Apoptosis Apoptosis CellCycle->Apoptosis

Caption: OBP-801 Signaling Pathway

Experimental_Workflow cluster_0 Initial Characterization cluster_1 Off-Target Effect Investigation cluster_2 In Vivo Studies DoseResponse 1. Dose-Response Curve (Determine IC50 & Optimal Concentration) TargetEngagement 2. Confirm On-Target Activity (Western Blot for Ac-H3, p21) DoseResponse->TargetEngagement GeneticValidation 3. Genetic Validation (siRNA/CRISPR Knockdown of HDACs) TargetEngagement->GeneticValidation CETSA 4. Target Engagement Assay (Cellular Thermal Shift Assay) GeneticValidation->CETSA Proteomics 5. Proteome-Wide Analysis (Identify potential off-targets) CETSA->Proteomics AnimalModel 6. Animal Model Studies (Assess efficacy and toxicity) Proteomics->AnimalModel

Caption: Experimental Workflow for OBP-801

Logical_Relationship Phenotype Observed Phenotype OnTarget On-Target Effect (HDAC Inhibition) Phenotype->OnTarget Is it due to? OffTarget Off-Target Effect Phenotype->OffTarget Or is it due to? ValidatedConclusion Validated Conclusion OnTarget->ValidatedConclusion If confirmed by - Genetic Validation - CETSA - Rescue Experiments OffTarget->ValidatedConclusion If ruled out

Caption: Logical Relationship for Effect Validation

References

OBP-801 Technical Support Center: Identifying and Mitigating Experimental Artifacts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for OBP-801, a novel histone deacetylase (HDAC) inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and mitigating potential experimental artifacts when working with OBP-801. The following troubleshooting guides and frequently asked questions (FAQs) are intended to help ensure the accuracy and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for OBP-801?

A1: OBP-801 is a potent inhibitor of Class I histone deacetylases (HDACs).[1][2] Its primary mechanism involves the inhibition of HDAC enzymes, leading to an accumulation of acetylated histones in cancer cells.[3] This, in turn, alters gene expression, promoting the transcription of tumor suppressor genes like p21, and inducing apoptosis and cell cycle arrest.[2][3]

Q2: How should I dissolve and store OBP-801?

A2: For in vitro studies, OBP-801 can be dissolved in ethanol. For in vivo experiments, it can be dissolved in saline. It is recommended to prepare fresh solutions for each experiment to avoid degradation.[4] Proper storage conditions, as specified by the supplier, are crucial to maintain the compound's stability.

Q3: What are the known downstream effects of OBP-801 treatment in cancer cell lines?

A3: OBP-801 has been shown to induce several downstream effects in various cancer cell lines, including:

  • Induction of p21: Leading to cell cycle arrest, primarily at the G1/S or G2/M phase.[2][5]

  • Induction of Apoptosis: Mediated through pathways involving NOXA and caspase activation.[6]

  • Upregulation of MHC Class I Presentation: By increasing the expression of LMP2, an immunoproteasome subunit.[1]

  • Induction of Autophagic Cell Death. [3]

Q4: Are there any known off-target effects of OBP-801?

A4: While OBP-801 is a potent Class I HDAC inhibitor, the possibility of off-target effects, common with many small molecule inhibitors, should be considered.[1][2] Researchers should include appropriate controls to validate that the observed phenotypes are a direct result of HDAC inhibition. This can include using cell lines with known resistance to HDAC inhibitors or employing structurally different HDAC inhibitors to confirm the observed effects.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with OBP-801.

Issue 1: Higher-than-Expected Cytotoxicity or Cell Death
Potential Cause Troubleshooting Steps
Concentration Too High: The concentration of OBP-801 may be in a toxic range for your specific cell line.Perform a dose-response curve to determine the optimal therapeutic window for your cell line. Start with a broad range of concentrations and narrow down to find the IC50 value.[4]
Cell Line Sensitivity: Your cell line may be particularly sensitive to HDAC inhibition.Review the literature for typical OBP-801 concentrations used in similar cell lines. Consider using a less sensitive cell line as a control if available.
Solvent Toxicity: The vehicle used to dissolve OBP-801 (e.g., ethanol) may be causing cytotoxicity at the concentration used.Ensure the final concentration of the solvent in your culture medium is minimal and non-toxic. Include a vehicle-only control in all experiments.
Incorrect Cell Seeding Density: High cell density can lead to nutrient depletion and increased cell death, which can be exacerbated by OBP-801 treatment.Optimize cell seeding density to ensure cells are in the logarithmic growth phase during the experiment and do not become over-confluent.[4]
Issue 2: Lack of Expected Biological Effect (e.g., No Change in Cell Viability or Gene Expression)
Potential Cause Troubleshooting Steps
Compound Inactivity: The OBP-801 may have degraded due to improper storage or handling.Ensure OBP-801 is stored correctly. Prepare fresh stock solutions for each experiment.[4]
Incorrect Dosage: The concentration of OBP-801 may be too low to effectively inhibit HDACs in your specific cell line.Perform a dose-response experiment to determine the optimal concentration.[4]
Cell Line Resistance: The cells may have intrinsic or acquired resistance to HDAC inhibitors.[7]Confirm target engagement by performing a Western blot for acetylated histones (e.g., Acetyl-Histone H3), which should increase after treatment.[7] Consider using a sensitive control cell line to verify the drug's activity.
Incorrect Timepoint: The duration of your experiment may not be optimal to observe the desired effect.Perform a time-course experiment to identify the optimal time point for observing the expected phenotype (e.g., 24, 48, 72 hours).[4]
Assay Issues: Problems with the assay itself, such as faulty reagents or antibodies.Verify the functionality of your assay reagents and antibodies using appropriate positive and negative controls.[4]
Issue 3: Inconsistent or Unexpected Results in Apoptosis Assays
Potential Cause Troubleshooting Steps
Misinterpretation of Sub-G1 Peak: In flow cytometry for cell cycle analysis, the sub-G1 peak, which represents apoptotic cells with fragmented DNA, can sometimes be difficult to distinguish from cellular debris.Use a DNA fragmentation assay (e.g., TUNEL assay) to confirm apoptosis.[6]
Caspase-Independent Cell Death: While OBP-801 is known to induce caspase-dependent apoptosis, other forms of cell death may also occur.Use a pan-caspase inhibitor (e.g., z-VAD-fmk) to determine if the observed cell death is caspase-dependent.[8]
Artifacts in Annexin V Staining: Late apoptotic or necrotic cells can stain positive for both Annexin V and a viability dye (like propidium iodide), leading to ambiguity.Analyze samples at earlier time points to capture early apoptotic events. Ensure proper compensation settings on the flow cytometer to minimize spectral overlap between fluorochromes.[6]

Data Summary

Table 1: IC50 Values of OBP-801 in Various Cancer Cell Lines
Cell LineCancer TypeIC50 (nM)
IMR32, GOTO, KP-N-RTBM (MYCN-amplified)Neuroblastoma5.5 ± 5.9
SK-N-AS, SH-SY5Y (MYCN-non-amplified)Neuroblastoma3.1 ± 0.7
Data from a study on neuroblastoma cell lines.[2]

Experimental Protocols

Cell Viability Assay (WST-8/CCK-8)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[4]

  • Treatment: Treat cells with a serial dilution of OBP-801. Include a vehicle-only control.[9]

  • Incubation: Incubate the plate for the desired duration (e.g., 72 or 96 hours).[9]

  • Reagent Addition: Add WST-8 or CCK-8 reagent to each well and incubate for an additional 1-4 hours.[9]

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.[9]

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Western Blotting for Histone Acetylation
  • Cell Lysis: After treatment with OBP-801, wash cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.[10]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).[10]

  • SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[11]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[11]

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[12]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against an acetylated histone (e.g., Acetyl-Histone H3) overnight at 4°C.[4]

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12]

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.[10]

  • Normalization: Re-probe the blot with an antibody against a loading control (e.g., total Histone H3 or β-actin) to ensure equal protein loading.[4]

Flow Cytometry for Cell Cycle Analysis
  • Cell Treatment and Harvesting: Treat cells with OBP-801 for the desired time, then harvest by trypsinization and wash with ice-cold PBS.[13]

  • Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing. Store at -20°C for at least 2 hours.[14]

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend the cell pellet in a propidium iodide (PI) staining solution containing RNase A. Incubate for 30 minutes at room temperature in the dark.[13][14]

  • Analysis: Analyze the samples using a flow cytometer. Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases, as well as the sub-G1 population (indicative of apoptosis).[14]

Visualizations

OBP801_Signaling_Pathway OBP801 OBP-801 HDACs HDACs (Class I) OBP801->HDACs inhibition AcetylatedHistones Acetylated Histones Histones Histones HDACs->Histones deacetylation GeneExpression Altered Gene Expression AcetylatedHistones->GeneExpression p21 p21 (Tumor Suppressor) GeneExpression->p21 upregulation NOXA NOXA (Apoptosis Regulator) GeneExpression->NOXA upregulation CellCycleArrest Cell Cycle Arrest (G1/S or G2/M) p21->CellCycleArrest Apoptosis Apoptosis NOXA->Apoptosis

Caption: Signaling pathway of OBP-801 leading to cell cycle arrest and apoptosis.

Troubleshooting_Workflow Start Unexpected Experimental Result CheckCompound Verify OBP-801 Integrity (Fresh Stock, Proper Storage) Start->CheckCompound CheckConcentration Optimize Concentration (Dose-Response Curve) Start->CheckConcentration CheckCellLine Assess Cell Line Sensitivity (Control Cell Line) Start->CheckCellLine CheckProtocol Review Experimental Protocol (Controls, Timepoints, Reagents) Start->CheckProtocol DataInterpretation Re-evaluate Data Interpretation (Consider Off-Target Effects) CheckCompound->DataInterpretation CheckConcentration->DataInterpretation CheckCellLine->DataInterpretation CheckProtocol->DataInterpretation Resolved Issue Resolved DataInterpretation->Resolved

Caption: A logical workflow for troubleshooting unexpected results with OBP-801.

References

Technical Support Center: Improving the Efficacy of OBP-801 Treatment in Resistant Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and enhancing the efficacy of the novel histone deacetylase (HDAC) inhibitor, OBP-801, particularly in the context of resistant cell lines.

Frequently Asked Questions (FAQs)

Q1: What is OBP-801 and what is its primary mechanism of action?

OBP-801, also known as YM753 or spiruchostatin A, is a potent inhibitor of histone deacetylase (HDAC) enzymes.[1][2] Its primary mechanism involves blocking the activity of HDACs, leading to an accumulation of acetylated histones. This, in turn, alters chromatin structure and gene expression, promoting the transcription of tumor suppressor genes.[2] The downstream effects include the induction of apoptosis (programmed cell death), cell cycle arrest, and autophagic cell death in cancer cells.[1]

Q2: My cells are not responding to OBP-801 treatment. What are the potential mechanisms of resistance?

Resistance to HDAC inhibitors like OBP-801 can be multifactorial. Some common intrinsic and acquired resistance mechanisms include:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1), can actively pump OBP-801 out of the cell, reducing its intracellular concentration and efficacy.[3]

  • Activation of Pro-survival Signaling Pathways: Cancer cells may activate compensatory signaling pathways to counteract the effects of OBP-801. The PI3K/AKT/mTOR and MAPK pathways are frequently upregulated in HDACi-resistant cells, promoting cell survival and proliferation.[3]

  • Upregulation of Anti-apoptotic Proteins: Increased expression of anti-apoptotic proteins, particularly those from the BCL-2 family (e.g., BCL-2, BCL-XL, MCL-1), can inhibit the apoptotic cascade initiated by OBP-801.[3]

  • Compensatory Epigenetic Modifications: Cancer cells can employ alternative epigenetic mechanisms, such as DNA methylation, to re-silence tumor suppressor genes that were activated by OBP-801.[3]

  • Altered Expression of Apoptosis-Related Genes: Reduced expression of pro-apoptotic genes like BAX and BAK can diminish the cell's capacity to undergo apoptosis in response to OBP-801.[3]

Q3: How can I determine if my cell line is likely to be sensitive to OBP-801?

While there are no universally validated biomarkers for OBP-801 sensitivity, some indicators can be suggestive:

  • Baseline Expression of Apoptosis-Related Proteins: Cell lines with higher baseline expression of pro-apoptotic proteins (e.g., NOXA, BIM) and lower expression of anti-apoptotic proteins (e.g., BCL-2, survivin, XIAP) may be more susceptible to OBP-801-induced apoptosis.

  • Status of the p21-RB Pathway: In some cancer types, OBP-801's efficacy is linked to the induction of p21, leading to cell cycle arrest via the retinoblastoma (RB) protein pathway.[4] Cell lines with a functional p21-RB pathway may exhibit greater sensitivity.

  • Dependence on HDAC Activity: Cell lines that are highly dependent on HDAC activity for their survival and proliferation are more likely to be sensitive to OBP-801.

Troubleshooting Guides

Issue: Sub-optimal or no observed cell death after OBP-801 treatment.
Potential Cause Troubleshooting Step
Intrinsic or Acquired Resistance 1. Assess Expression of Resistance Markers: Perform Western blotting or qPCR to analyze the expression levels of ABC transporters (e.g., P-glycoprotein), anti-apoptotic proteins (e.g., BCL-2, survivin, XIAP), and key components of pro-survival pathways (e.g., phosphorylated AKT, mTOR).2. Consider Combination Therapy: If resistance markers are upregulated, consider combining OBP-801 with inhibitors targeting these specific pathways. (See Combination Therapy section below).
Sub-optimal Drug Concentration or Treatment Duration 1. Perform a Dose-Response and Time-Course Experiment: Determine the IC50 of OBP-801 in your specific cell line by treating with a range of concentrations for varying durations (e.g., 24, 48, 72 hours).2. Monitor Target Engagement: Confirm that OBP-801 is inhibiting HDAC activity in your cells by assessing the acetylation of histones (e.g., acetylated histone H3 or H4) via Western blotting.
Cell Line-Specific Mechanism of Action 1. Investigate Downstream Pathways: Analyze the expression of key downstream effectors of OBP-801, such as p21 and NOXA, to understand the predominant mechanism of action in your cell line.[4][5] If one pathway is not activated, the cells may be reliant on an alternative pathway that is not being sufficiently engaged.

Enhancing OBP-801 Efficacy Through Combination Therapies

Combining OBP-801 with other anti-cancer agents can synergistically enhance its efficacy and overcome resistance.

Combination with Chemotherapy
  • Rationale: OBP-801 can sensitize cancer cells to the DNA-damaging effects of chemotherapeutic agents.

  • Example: A combination of OBP-801, 5-fluorouracil (5-FU), and paclitaxel (PTX) has been shown to be more effective than single or dual-agent treatments in human ovarian cancer cells, inducing G2 phase arrest through the p38 pathway.[6][7]

Combination with Targeted Therapy
  • Rationale: Targeting pro-survival pathways that are upregulated in resistant cells can restore sensitivity to OBP-801.

  • Example: Combining OBP-801 with a PI3K inhibitor (LY294002) synergistically induces apoptosis in renal cell carcinoma cells by suppressing the expression of survivin and XIAP.[8]

Combination with Immunotherapy
  • Rationale: OBP-801 can enhance the immunogenicity of tumor cells, making them more susceptible to immune-mediated killing.

  • Example: OBP-801 upregulates the expression of MHC class I molecules on clear cell renal cell carcinoma cells by inducing the immunoproteasome subunit LMP2. This enhances the anti-tumor effect of PD-1 targeting therapies.[9][10][11]

Quantitative Data Summary

Table 1: In Vitro Efficacy of OBP-801 in Rhabdoid Tumor Cell Lines

Cell LineIC50 at 72 hours (nmol/L)
G4015.3
TTC-64214.7
TTC-5492.9
A-2044.2
YM3.9
AN10.2
NS4.5

Data adapted from a study on rhabdoid tumors, demonstrating the potent in vitro activity of OBP-801.[5]

Key Experimental Protocols

Protocol 1: Western Blot Analysis of Protein Expression
  • Cell Lysis: Treat cells with OBP-801 and/or combination agents for the desired time. Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies against target proteins (e.g., acetylated histone H4, p21, NOXA, cleaved caspase-3, survivin, XIAP, p-AKT) overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Protocol 2: Cell Viability Assay (WST-8)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of OBP-801 and/or combination agents.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, 72 hours).

  • WST-8 Reagent Addition: Add WST-8 reagent to each well and incubate for 1-4 hours.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC50 values.

Visualizations

OBP801_Signaling_Pathway OBP801 OBP-801 HDAC HDAC OBP801->HDAC inhibition Histones Histones HDAC->Histones deacetylation AcetylatedHistones Acetylated Histones Chromatin Chromatin Remodeling AcetylatedHistones->Chromatin GeneExpression Tumor Suppressor Gene Expression Chromatin->GeneExpression p21 p21 GeneExpression->p21 NOXA NOXA GeneExpression->NOXA CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Apoptosis Apoptosis NOXA->Apoptosis

Caption: OBP-801 inhibits HDAC, leading to histone acetylation and expression of tumor suppressor genes.

Troubleshooting_Workflow Start Reduced OBP-801 Efficacy CheckDose Verify Dose and Duration (IC50, Time-course) Start->CheckDose CheckDose->Start Re-optimize AssessTarget Assess Target Engagement (Ac-Histone Levels) CheckDose->AssessTarget Dose/Time Optimized AssessTarget->CheckDose No Engagement AnalyzeResistance Analyze Resistance Markers (ABC Transporters, p-AKT, BCL-2) AssessTarget->AnalyzeResistance Target Engaged CombinationTx Implement Combination Therapy AnalyzeResistance->CombinationTx Markers Upregulated ReEvaluate Re-evaluate Efficacy AnalyzeResistance->ReEvaluate No Resistance Markers CombinationTx->ReEvaluate Suboptimal Suboptimal Optimal Optimal Low Low High High Positive Positive Negative Negative

Caption: A logical workflow for troubleshooting suboptimal OBP-801 efficacy in cell lines.

Combination_Therapy_Logic cluster_0 Combination Strategies OBP801 OBP-801 ResistantCell Resistant Cancer Cell OBP801->ResistantCell SynergisticApoptosis Synergistic Apoptosis and Cell Cycle Arrest ResistantCell->SynergisticApoptosis Overcome Resistance Chemotherapy Chemotherapy (e.g., 5-FU, Paclitaxel) Chemotherapy->ResistantCell TargetedTherapy Targeted Therapy (e.g., PI3K inhibitor) TargetedTherapy->ResistantCell Immunotherapy Immunotherapy (e.g., Anti-PD-1) Immunotherapy->ResistantCell

Caption: Combination strategies to enhance OBP-801 efficacy in resistant cancer cells.

References

adjusting OBP-801 treatment duration for optimal apoptosis induction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on adjusting OBP-801 treatment duration for optimal apoptosis induction.

Frequently Asked Questions (FAQs)

Q1: What is the general timeframe for observing OBP-801-induced apoptosis?

A1: Based on in-vitro studies, significant apoptosis in cancer cell lines is typically observed between 24 and 72 hours of OBP-801 treatment.[1][2][3][4] The optimal duration can be highly dependent on the cell line and the concentration of OBP-801 used.

Q2: How do I determine the optimal OBP-801 treatment duration for my specific cell line?

A2: It is recommended to perform a time-course experiment. Treat your cells with a predetermined concentration of OBP-801 and measure apoptosis at multiple time points (e.g., 24, 48, and 72 hours). This will help identify the incubation period that yields the most significant and consistent apoptotic response.

Q3: Can OBP-801 induce apoptosis at time points earlier than 24 hours?

A3: While most published studies report significant apoptosis at 24 hours and later, earlier effects on cell cycle arrest can be observed.[1] It is possible that initial apoptotic events are detectable at earlier time points, and this can be investigated by performing more frequent measurements during the initial 24 hours of treatment.

Q4: Does the concentration of OBP-801 affect the optimal treatment duration?

A4: Yes, the concentration of OBP-801 and the treatment duration are interconnected. Higher concentrations may induce apoptosis more rapidly. It is advisable to first determine the IC50 of OBP-801 for your cell line and then perform time-course experiments around that concentration. OBP-801 has been shown to inhibit cell proliferation in a concentration- and time-dependent manner.[3]

Q5: Should I be concerned about secondary necrosis at longer incubation times?

A5: Yes, prolonged incubation with any cytotoxic agent can lead to secondary necrosis in cells that have already undergone apoptosis. This can be distinguished from apoptosis by co-staining with a viability dye like Propidium Iodide (PI) during Annexin V analysis.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low or no apoptosis detected after 24 hours Cell line may be less sensitive to OBP-801.Extend the treatment duration to 48 or 72 hours. Consider increasing the OBP-801 concentration.
Suboptimal OBP-801 concentration.Perform a dose-response experiment to determine the optimal concentration for your cell line.
High levels of necrosis observed Treatment duration is too long, leading to secondary necrosis.Reduce the incubation time. Perform a time-course experiment to identify the window of maximal apoptosis before significant necrosis occurs.
OBP-801 concentration is too high, causing rapid cell death.Lower the concentration of OBP-801.
Inconsistent results between experiments Variation in cell seeding density.Ensure consistent cell seeding density across all experiments as this can affect cell health and drug response.
Passage number of cells is too high.Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture.
Apoptosis is observed, but key apoptotic markers (e.g., cleaved caspase-3) are not detected by Western blot. The timing of protein collection is not optimal for detecting the peak expression of the marker.Perform a time-course experiment and collect protein lysates at different time points (e.g., 12, 24, 36, 48 hours) to identify the peak of marker expression.
The antibody used is not specific or sensitive enough.Use a validated antibody for your specific application and ensure appropriate positive and negative controls are included.

Data Presentation

The following tables summarize quantitative data from various studies on OBP-801-induced apoptosis at different time points. This data can help guide the design of your experiments.

Table 1: OBP-801-Induced Apoptosis in Myxofibrosarcoma Cell Lines [1]

Cell LineOBP-801 Concentration (nM)Treatment Duration (hours)Apoptotic Cells (%)
NMFH-11072~25
NMFH-21048~30

Table 2: Synergistic Apoptosis with OBP-801 and Celecoxib in Bladder Cancer Cells [5]

Cell LineTreatmentTreatment Duration (hours)Apoptotic Cells (Sub-G1, %)
T24OBP-801 (8 nM) + Celecoxib (40 µM)48~45
UM-UC-11OBP-801 (4 nM) + Celecoxib (40 µM)72~35

Table 3: OBP-801 and BGJ398 Induced Apoptosis in Bladder Cancer Cells [4]

Cell LineTreatmentTreatment Duration (hours)Apoptotic Cells (%)
UM-UC-3OBP-801 (6 nM) + BGJ398 (4 µM)72~30
T24OBP-801 (8 nM) + BGJ398 (2 µM)72~25

Experimental Protocols

Assessment of Apoptosis by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry

This protocol is a standard method for quantifying apoptosis.

Materials:

  • OBP-801

  • Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit

  • 1X Annexin V Binding Buffer

  • Propidium Iodide (PI) Staining Solution

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with the desired concentration of OBP-801 for the intended duration (e.g., 24, 48, 72 hours). Include a vehicle-treated control.

  • Cell Harvesting: After treatment, collect both the floating and adherent cells. Gently wash the adherent cells with PBS and detach them using trypsin-EDTA. Combine all cells and centrifuge at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution to 100 µL of the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Immediately analyze the samples by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic. Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis of Apoptosis-Related Proteins

This protocol allows for the detection of key proteins involved in the apoptotic cascade.

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-Bcl-2, anti-Bax)

  • HRP-conjugated secondary antibodies

  • ECL Western Blotting Substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Lysis: After OBP-801 treatment for the desired duration, wash cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, add ECL substrate and visualize the protein bands using a chemiluminescence imaging system. The appearance of cleaved forms of caspase-3 and PARP are indicative of apoptosis.

Visualizations

OBP_801_Apoptosis_Induction_Workflow cluster_experiment Experimental Setup cluster_analysis Apoptosis Analysis cluster_outcome Outcome A Cancer Cell Line B OBP-801 Treatment (Varying Durations) A->B C Flow Cytometry (Annexin V/PI) B->C D Western Blot (Caspase-3, PARP) B->D E Optimal Apoptosis Induction Time C->E D->E

Caption: Experimental workflow for determining optimal OBP-801 treatment duration.

Apoptosis_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway OBP801 OBP-801 DR Death Receptors (e.g., DR5) OBP801->DR Bcl2 Bcl-2 Family (Bax/Bim ↑, Bcl-2 ↓) OBP801->Bcl2 Casp8 Caspase-8 DR->Casp8 Casp3 Caspase-3 Casp8->Casp3 Mito Mitochondria Casp9 Caspase-9 Mito->Casp9 Bcl2->Mito Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Simplified signaling pathways of OBP-801-induced apoptosis.

References

OBP-801 Technical Support Center: Troubleshooting Degradation and Stability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the OBP-801 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address common questions and concerns regarding the stability and handling of OBP-801. Proper storage and handling are critical for ensuring the integrity and activity of this novel histone deacetylase (HDAC) inhibitor in your experiments.

Frequently Asked Questions (FAQs)

Q1: How should I store OBP-801 upon receipt?

For optimal stability, OBP-801 should be stored under controlled conditions. While specific long-term storage data for OBP-801 is not publicly available, based on general practices for similar compounds, we recommend the following:

Storage ConditionRecommendationNotes
Solid Form Store at -20°C in a tightly sealed container.Protect from moisture and light.
In Solution For in vitro studies, OBP-801 can be dissolved in ethanol and stored at 4°C for short-term use.[1]For longer-term storage of solutions, it is advisable to aliquot and store at -80°C to minimize freeze-thaw cycles.
For in vivo studies OBP-801 has been dissolved in saline for immediate use.[1]Prepare fresh solutions for each experiment to ensure potency.

Q2: What are the potential signs of OBP-801 degradation?

Visual inspection of the solid compound or its solutions may not be sufficient to detect degradation. The primary indicators of degradation will be observed during experimental analysis:

  • Reduced Potency: A decrease in the expected biological activity (e.g., reduced inhibition of HDACs, decreased apoptosis in cancer cells) can be a sign of degradation.

  • Appearance of New Peaks in Chromatography: When analyzing OBP-801 using techniques like High-Performance Liquid Chromatography (HPLC), the appearance of new, unexpected peaks is a strong indicator of degradation.

  • Changes in Physical Properties: While less common for minor degradation, changes in color or solubility of the solid compound could indicate significant decomposition.

Q3: What are the likely degradation pathways for OBP-801?

OBP-801 is a cyclic depsipeptide. Based on the chemical structure of similar compounds, the following degradation pathways are plausible:

  • Hydrolysis: The ester bond within the cyclic structure is susceptible to hydrolysis, which would lead to the linearization of the peptide. This is a common degradation pathway for cyclic depsipeptides and can be accelerated by acidic or basic conditions.

  • Oxidation: Certain amino acid residues within the peptide structure may be susceptible to oxidation.

  • Photodegradation: Exposure to light, particularly UV light, can lead to the degradation of photosensitive functional groups.

Troubleshooting Guide

This guide provides a structured approach to identifying and addressing potential stability issues with OBP-801 in your experiments.

Logical Flow for Troubleshooting OBP-801 Stability Issues

A Unexpected Experimental Results (e.g., low activity, inconsistent data) B Review Storage and Handling Procedures A->B C Were storage recommendations followed? (-20°C for solid, -80°C for stock solutions) B->C Check D Were solutions prepared fresh? (Especially for in vivo studies) B->D Check E Assess Compound Integrity C->E Yes K Obtain a new batch of OBP-801. Implement stricter storage and handling. C->K No D->E Yes D->K No F Perform Analytical Check (e.g., HPLC, LC-MS) E->F G Compare to a fresh or reference sample. F->G H Degradation Confirmed (New peaks, reduced main peak) G->H Discrepancy Found I No Significant Degradation Detected G->I No Discrepancy H->K J Troubleshoot Experimental Protocol (e.g., cell line, reagents, assay conditions) I->J A Inject Unstressed and Stressed OBP-801 Samples B Evaluate Peak Shape and Resolution A->B C Are all peaks baseline resolved? B->C D Method is Stability-Indicating C->D Yes E Optimize Method C->E No F Adjust Gradient Slope E->F G Change Organic Modifier (e.g., Acetonitrile to Methanol) E->G H Modify Mobile Phase pH E->H I Try a Different Column Chemistry E->I J Re-evaluate Peak Shape and Resolution F->J G->J H->J I->J J->C OBP801 OBP-801 HDAC HDAC OBP801->HDAC Histones Histone Acetylation HDAC->Histones NOXA NOXA Expression Histones->NOXA Upregulation MCL1 MCL-1 Inhibition NOXA->MCL1 Apoptosis Caspase-Dependent Apoptosis MCL1->Apoptosis

References

overcoming limitations of OBP-801 in preclinical models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the histone deacetylase (HDAC) inhibitor OBP-801 in preclinical models.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Question: We are observing limited anti-tumor activity of OBP-801 as a monotherapy in our cancer cell line/xenograft model. Is this expected, and what strategies can we employ to enhance its efficacy?

Answer:

It is not uncommon to observe variable efficacy of OBP-801 as a monotherapy across different cancer types. Preclinical evidence suggests that while OBP-801 shows potent activity in some models, its efficacy can be significantly enhanced through combination therapies in others.

Troubleshooting Strategies:

  • Rationale for Combination Therapy: OBP-801, as an HDAC inhibitor, can induce changes in the chromatin structure and gene expression, potentially sensitizing cancer cells to other therapeutic agents.

  • Investigate Synergistic Combinations: Several studies have demonstrated synergistic effects when combining OBP-801 with other agents. Consider exploring combinations with:

    • COX-2 Inhibitors (e.g., Celecoxib): This combination has been shown to synergistically inhibit cell growth and induce apoptosis in bladder cancer cells.[1]

    • PI3K Inhibitors (e.g., LY294002): In renal cell carcinoma models, this combination has been found to synergistically induce apoptosis.[2]

    • Immune Checkpoint Inhibitors (e.g., anti-PD-1 antibodies): OBP-801 can upregulate MHC class I presentation on tumor cells, thereby enhancing the anti-tumor activity of PD-1 targeting therapies in models like clear cell renal cell carcinoma.[3][4][5]

    • Standard Chemotherapeutic Agents (e.g., 5-Fluorouracil and Paclitaxel): A three-drug combination has shown to be effective in human ovarian cancer cells.[6]

Experimental Protocol: In Vitro Synergy Assessment

A common method to assess synergy is the Combination Index (CI) method based on the Chou-Talalay principle.

  • Cell Viability Assay: Plate cancer cells and treat with OBP-801 and the combination agent at a constant ratio of their IC50 values.

  • Data Analysis: Calculate the CI value.

    • CI < 1: Synergism

    • CI = 1: Additive effect

    • CI > 1: Antagonism

2. Question: Our preclinical model is developing resistance to OBP-801 over long-term treatment. What are the potential mechanisms of resistance, and how can we overcome this?

Answer:

Acquired resistance is a known challenge with many targeted cancer therapies. While specific resistance mechanisms to OBP-801 are not yet fully elucidated in the literature, general mechanisms of HDAC inhibitor resistance may apply.

Potential Mechanisms of Resistance:

  • Upregulation of drug efflux pumps: Increased expression of proteins like P-glycoprotein (MDR1) can pump the drug out of the cell.

  • Alterations in HDAC expression or mutations: Changes in the target enzyme could reduce the binding affinity of OBP-801.

  • Activation of compensatory signaling pathways: Cancer cells may activate alternative survival pathways to bypass the effects of HDAC inhibition. For instance, the PI3K/Akt pathway is a common survival pathway.

Troubleshooting and Mitigation Strategies:

  • Combination Therapy: As mentioned previously, combining OBP-801 with an inhibitor of a potential escape pathway, such as a PI3K inhibitor, can be an effective strategy to overcome resistance.[2]

  • Intermittent Dosing Schedule: In in vivo models, an intermittent dosing schedule might help to reduce the development of resistance compared to continuous daily dosing.

  • Investigate Molecular Changes: Perform molecular analyses (e.g., Western blotting, RNA-seq) on your resistant cell lines to identify upregulated survival pathways or changes in HDAC protein levels.

3. Question: We are observing some toxicity in our animal models at higher doses of OBP-801. What are the reported adverse effects, and are there any strategies to manage them?

Answer:

A Phase Ia clinical trial of OBP-801 in patients with advanced solid tumors reported some drug-related adverse events.[7][8] While preclinical studies in mice have not reported severe adverse events, it is crucial to monitor for potential toxicity.[9]

Reported Clinical Adverse Events (≥ Grade 3):

  • Abdominal pain

  • Anemia

  • Fatigue

  • Gamma-glutamyltransferase increase

  • Hypertriglyceridemia

  • Vomiting

Strategies for Preclinical Models:

  • Dose Escalation Studies: Conduct a thorough dose-escalation study to determine the maximum tolerated dose (MTD) in your specific animal model.

  • Monitor for Clinical Signs: Regularly monitor animals for signs of toxicity, such as weight loss, lethargy, and changes in behavior.

  • Blood Work: If toxicity is suspected, consider performing complete blood counts (CBC) and serum chemistry panels to assess for hematological and organ toxicity.

  • Combination with Lower Doses: A synergistic combination therapy may allow for the use of a lower, less toxic dose of OBP-801 while maintaining or even enhancing the anti-tumor effect.

Data Summary Tables

Table 1: In Vitro Efficacy of OBP-801 Monotherapy

Cell LineCancer TypeIC50 (nM)Reference
IMR32, GOTO, KP-N-RTBM (MYCN-amplified)Neuroblastoma5.5 ± 5.9[10]
SK-N-AS, SH-SY5Y (MYCN-nonamplified)Neuroblastoma3.1 ± 0.7[10]
NMFH-1, NMFH-2MyxofibrosarcomaGrowth inhibition observed[11][12]

Table 2: In Vivo Efficacy of OBP-801

Cancer ModelAnimal ModelOBP-801 Dose & ScheduleOutcomeReference
Rhabdoid Tumor XenograftMice3 mg/kg, 3 times/week for 2 weeksSignificant tumor growth inhibition[9]
Neuroblastoma XenograftMiceNot specifiedSuppression of tumor growth[10]
Rhabdomyosarcoma XenograftMice10 mg/kg for 6 weeksInhibition of tumor growth and improved survival[13]
Clear Cell Renal Cell Carcinoma AllograftMiceNot specifiedIncreased T-cell infiltration in tumors[3][4][5]

Experimental Protocols

Detailed Methodology: Western Blotting for Histone Acetylation

This protocol is to confirm the mechanism of action of OBP-801 by observing the acetylation of its downstream target, histone H3.

  • Cell Treatment: Treat cancer cells with various concentrations of OBP-801 for a specified time (e.g., 24 hours).

  • Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against acetyl-Histone H3 and total Histone H3 (as a loading control) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Signaling Pathway Diagrams (Graphviz DOT Language)

OBP801_Mechanism cluster_0 OBP-801 Action cluster_1 Cellular Effects OBP801 OBP-801 HDAC HDAC OBP801->HDAC Inhibits Histone_Acetylation ↑ Histone Acetylation Tumor_Suppressor_Genes ↑ Tumor Suppressor Gene Expression (e.g., p21, NOXA) Histone_Acetylation->Tumor_Suppressor_Genes Apoptosis Apoptosis Tumor_Suppressor_Genes->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) Tumor_Suppressor_Genes->Cell_Cycle_Arrest

Caption: Mechanism of action of OBP-801 leading to apoptosis and cell cycle arrest.

Combination_Therapy_Workflow cluster_workflow Experimental Workflow for Synergy Assessment start Cancer Cell Line ic50 Determine IC50 for OBP-801 and Combination Agent start->ic50 treatment Treat cells with single agents and combinations at constant ratio ic50->treatment viability Measure Cell Viability (e.g., MTS/WST-1 Assay) treatment->viability ci_analysis Calculate Combination Index (CI) viability->ci_analysis result Synergism (CI < 1) Additive (CI = 1) Antagonism (CI > 1) ci_analysis->result

Caption: Workflow for assessing synergistic effects of OBP-801 in combination therapy.

Troubleshooting_Logic A Issue: Limited Monotherapy Efficacy B Is the cell line known to be responsive to HDAC inhibitors? A->B C Consider Combination Therapy B->C No D Confirm target engagement: Measure Histone Acetylation B->D Yes E Explore alternative models or investigate resistance mechanisms C->E D->E No increase in acetylation

Caption: Troubleshooting logic for limited monotherapy efficacy of OBP-801.

References

refining OBP-801 delivery methods for in vivo studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining OBP-801 delivery methods for in vivo studies. The following information, presented in a question-and-answer format, addresses potential challenges and offers detailed protocols to ensure successful and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of OBP-801?

A1: OBP-801 is a histone deacetylase (HDAC) inhibitor.[1][2] By inhibiting HDAC enzymes, OBP-801 leads to an accumulation of acetylated histones, which alters gene expression. This results in the selective transcription of tumor suppressor genes, ultimately leading to the inhibition of tumor cell division and the induction of apoptosis (programmed cell death).[2]

Q2: Which signaling pathways are activated by OBP-801?

A2: OBP-801 has been shown to induce the expression of several key tumor suppressor and pro-apoptotic proteins, including p21, NOXA, and Death Receptor 5 (DR5). The activation of these pathways contributes to its anti-tumor effects.

Q3: What are the recommended administration routes for OBP-801 in preclinical mouse models?

A3: Based on available preclinical studies, the most common and effective administration route for OBP-801 is intravenous (IV) injection, typically via the tail vein. While direct intratumoral (IT) injection of OBP-801 has not been extensively reported, this guide provides a general protocol for IT delivery of small molecules as a starting point for methods development.

Q4: What are the potential adverse effects of OBP-801 administration in vivo?

A4: Preclinical studies in mice have reported some body weight loss during treatment.[3] A Phase Ia clinical trial in humans noted adverse events including abdominal pain, anemia, fatigue, increased gamma-glutamyltransferase, hypertriglyceridemia, and vomiting.[4][5] Researchers should carefully monitor animal health throughout the study period.

Troubleshooting Guide

This guide provides solutions to common problems that may be encountered during the in vivo delivery of OBP-801.

Problem Potential Cause Recommended Solution
Precipitation of OBP-801 in formulation Poor solubility in the chosen vehicle.While specific solubility data for OBP-801 is not readily available, if precipitation occurs in saline, consider using a solubilizing agent. A formulation of 20% hydroxypropyl-β-cyclodextrin (HPCD) in water has been successfully used for intravenous administration of OBP-801 in mice. For initial stock solutions, DMSO can be used, but the final concentration in the injection vehicle should be minimized to avoid toxicity.
Injection site reaction (swelling, inflammation) Irritation from the vehicle or the compound itself. Extravasation of the injectate.Ensure the final concentration of any organic solvent (e.g., DMSO) is low (ideally <5%). For intravenous injections, confirm proper needle placement in the vein to prevent leakage into surrounding tissue. For intratumoral injections, inject slowly and consider using a smaller gauge needle. Monitor the injection site post-administration.
Animal distress or acute toxicity post-injection The dose may be too high or the injection rate too fast. The formulation may have unexpected toxicity.Reduce the administered dose or the rate of injection. For intravenous injections, a slow bolus over several seconds is recommended. If using a new formulation, consider a small pilot study to assess tolerability. Monitor animals closely for signs of distress (e.g., labored breathing, lethargy) after injection.
Lack of anti-tumor efficacy Suboptimal dosing or schedule. Poor bioavailability with the chosen route. Tumor model is resistant to HDAC inhibition.Refer to the quantitative data summary table below for dosages and schedules that have proven effective in various xenograft models. If using a novel administration route, consider conducting a pilot pharmacokinetic study to assess drug exposure in the tumor. Confirm that the tumor model expresses the HDAC isoforms targeted by OBP-801.
Difficulty with intravenous tail vein injection Small or constricted tail veins.Warming the mouse under a heat lamp for a short period before injection can help dilate the tail veins, making them more accessible. Use a small gauge needle (e.g., 27-30G) for mouse tail vein injections.
Leakage of injectate from the tumor after intratumoral injection Injection volume is too large for the tumor size. Injection rate is too fast.The injection volume should be adjusted based on the tumor size. A general guideline is to inject a volume no greater than 10% of the tumor volume. Inject the formulation slowly to allow for distribution within the tumor tissue and minimize backpressure.

Experimental Protocols

Intravenous (Tail Vein) Injection Protocol

This protocol is based on successful administration of OBP-801 in mouse xenograft models.

Materials:

  • OBP-801

  • Vehicle (e.g., sterile saline or 20% HPCD in sterile water)

  • Sterile syringes (0.3-1.0 mL)

  • Sterile needles (27-30G)

  • Mouse restrainer

  • Heat lamp (optional)

Procedure:

  • Formulation Preparation:

    • Dissolve OBP-801 in the chosen vehicle to the desired final concentration. For example, to achieve a 3 mg/kg dose in a 20g mouse with an injection volume of 100 µL, the final concentration would be 0.6 mg/mL.

    • Ensure the solution is clear and free of precipitates. Gentle warming may aid dissolution, but stability at that temperature should be considered.

  • Animal Preparation:

    • Weigh the mouse to accurately calculate the injection volume.

    • Place the mouse in a restrainer.

    • If necessary, warm the tail under a heat lamp for a few minutes to dilate the lateral tail veins.

  • Injection:

    • Wipe the tail with 70% ethanol.

    • Using a new sterile syringe and needle, draw up the calculated volume of the OBP-801 formulation.

    • Position the needle, with the bevel facing up, parallel to the lateral tail vein and insert it into the vein.

    • Slowly inject the solution. There should be no resistance, and the vein should blanch.

    • If resistance is felt or a subcutaneous bleb forms, the needle is not in the vein. Withdraw the needle and re-attempt at a more proximal site.

    • After successful injection, withdraw the needle and apply gentle pressure to the injection site with gauze to prevent bleeding.

  • Post-injection Monitoring:

    • Return the mouse to its cage and monitor for any immediate adverse reactions.

    • Continue to monitor the animal's health, body weight, and tumor growth as per the experimental plan.

Intratumoral Injection Protocol (General Guidance)

This is a general protocol for the intratumoral administration of small molecules and should be optimized for OBP-801.

Materials:

  • OBP-801 formulation

  • Sterile syringes (e.g., Hamilton syringe)

  • Sterile needles (25-27G)

  • Calipers for tumor measurement

Procedure:

  • Tumor Measurement:

    • Measure the tumor dimensions (length and width) with calipers and calculate the tumor volume (Volume = 0.5 x Length x Width²).

  • Dose Calculation:

    • Determine the injection volume based on the tumor volume. A common starting point is 50-100 µL per 400 mm³ of tumor volume.[6]

  • Animal Preparation:

    • Anesthesia may be required depending on the tumor location and institutional guidelines.

    • Position the animal to provide clear access to the tumor.

  • Injection:

    • Insert the needle into the center of the tumor mass.

    • Inject the OBP-801 formulation slowly to allow for even distribution and to prevent leakage.

    • After injection, wait a few seconds before withdrawing the needle to minimize leakage from the injection tract.

  • Post-injection Monitoring:

    • Monitor the animal for recovery from anesthesia (if used).

    • Observe the tumor for any signs of necrosis or ulceration at the injection site.

    • Continue with the planned experimental monitoring.

Quantitative Data Summary

The following table summarizes dosing information from preclinical studies of OBP-801.

Tumor ModelAdministration RouteVehicleDosageDosing ScheduleOutcome
Rhabdoid Tumor (G401, YM xenografts)Intravenous (tail vein)Saline3 mg/kgThree times a week for 2 weeks[3]Significant inhibition of tumor growth[3]
Rhabdomyosarcoma (Rh30 xenograft)IntravenousNot specified10 mg/kgFor 6 weeks, starting on day 3 after tumor injection[7]Inhibition of tumor growth and improved survival[7]
Clear Cell Renal Cell Carcinoma (RENCA syngeneic)Intravenous (tail vein)20% HPCD10 mg/kgOn days 1, 4, 7, and 11[8]Increased T-cell infiltration; enhanced anti-tumor effect when combined with anti-PD-1 antibody[8]

Visualizations

OBP-801 Mechanism of Action

OBP801_Mechanism OBP801 OBP-801 HDAC Histone Deacetylases (HDACs) OBP801->HDAC Inhibits Histone_Acetylation Increased Histone Acetylation HDAC->Histone_Acetylation Decreases (Inhibition reverses this) Chromatin_Remodeling Chromatin Remodeling Histone_Acetylation->Chromatin_Remodeling Gene_Expression Altered Gene Expression Chromatin_Remodeling->Gene_Expression p21 p21 (Tumor Suppressor) Gene_Expression->p21 Upregulates NOXA NOXA (Pro-apoptotic) Gene_Expression->NOXA Upregulates DR5 DR5 (Death Receptor) Gene_Expression->DR5 Upregulates Cell_Cycle_Arrest Cell Cycle Arrest p21->Cell_Cycle_Arrest Apoptosis Apoptosis NOXA->Apoptosis DR5->Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: OBP-801 inhibits HDACs, leading to increased histone acetylation and the expression of genes that promote cell cycle arrest and apoptosis.

Experimental Workflow for In Vivo Efficacy Study

InVivo_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_monitoring Monitoring & Analysis Tumor_Implantation Tumor Cell Implantation Tumor_Growth Tumor Growth to Desired Size Tumor_Implantation->Tumor_Growth Randomization Animal Randomization Tumor_Growth->Randomization Administration Administration (IV or IT) Randomization->Administration Formulation OBP-801 Formulation Formulation->Administration Tumor_Measurement Tumor Volume Measurement Administration->Tumor_Measurement Body_Weight Body Weight Monitoring Administration->Body_Weight Endpoint Endpoint Analysis (e.g., IHC, Western) Tumor_Measurement->Endpoint Body_Weight->Endpoint

Caption: A typical workflow for an in vivo efficacy study of OBP-801, from tumor implantation to endpoint analysis.

Logical Flow for Troubleshooting In Vivo Delivery Issues

Troubleshooting_Flow rect_node rect_node Start In Vivo Experiment Issue Observed Issue_Type Issue Type? Start->Issue_Type Formulation_Issue Formulation Issue Issue_Type->Formulation_Issue Precipitation/ Instability Delivery_Issue Delivery Issue Issue_Type->Delivery_Issue Adverse Reaction/ Injection Site Issue Efficacy_Issue Efficacy Issue Issue_Type->Efficacy_Issue Lack of Tumor Response Check_Solubility Check Solubility Use Solubilizing Agent Formulation_Issue->Check_Solubility Check_Vehicle_Toxicity Check Vehicle Toxicity (e.g., %DMSO) Formulation_Issue->Check_Vehicle_Toxicity Check_Injection_Technique Review Injection Technique (e.g., needle placement) Delivery_Issue->Check_Injection_Technique Check_Injection_Volume_Rate Adjust Injection Volume/Rate Delivery_Issue->Check_Injection_Volume_Rate Check_Dose_Schedule Review Dose/Schedule (see data table) Efficacy_Issue->Check_Dose_Schedule Confirm_Target_Expression Confirm Target Expression in Tumor Model Efficacy_Issue->Confirm_Target_Expression

Caption: A logical decision tree for troubleshooting common issues encountered during the in vivo delivery of OBP-801.

References

Validation & Comparative

OBP-801 vs. Vorinostat (SAHA): A Comparative Guide for Researchers in Solid Tumor Therapy

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of epigenetic cancer therapy, histone deacetylase (HDAC) inhibitors have emerged as a promising class of drugs. This guide provides a detailed comparison of two notable HDAC inhibitors, OBP-801 and vorinostat (SAHA), in the context of solid tumor treatment. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms, preclinical efficacy, and clinical development, supported by experimental data.

At a Glance: OBP-801 and Vorinostat

FeatureOBP-801Vorinostat (SAHA)
Mechanism of Action Potent, selective inhibitor of class I HDACs.[1][2]Pan-HDAC inhibitor, targeting class I and class II HDACs.[3][4]
Primary Cellular Effects Induces M-phase or G2/M cell cycle arrest and apoptosis.[2][5]Primarily induces G1 cell cycle arrest and apoptosis.[4][6][7]
Development Status Early-phase clinical trials for solid tumors.[8][9]FDA-approved for cutaneous T-cell lymphoma; extensive clinical trials in various solid tumors.[3][10]
Potency Preclinical studies suggest high potency with IC50 values in the low nanomolar range for several cancer cell lines.[2][11][12]Effective in the micromolar to sub-micromolar range in many solid tumor cell lines.[13][14][15][16]

Quantitative Comparison of In Vitro Efficacy

The following tables summarize the half-maximal inhibitory concentration (IC50) values for OBP-801 and vorinostat in various solid tumor cell lines as reported in preclinical studies.

Table 1: OBP-801 IC50 Values in Solid Tumor Cell Lines

Cell LineCancer TypeIC50 (nM)Reference
G401Rhabdoid Tumor9.8 ± 3.4[12]
MP-MRT-ANRhabdoid Tumor8.9 ± 3.6[12]
KP-MRT-NSRhabdoid Tumor5.5 ± 1.0[12]
KP-MRT-YMRhabdoid Tumor14.7 ± 0.7[12]
KP-MRT-RYRhabdoid Tumor5.5 ± 1.6[12]
A204Rhabdoid Tumor2.9 ± 0.6[12]
IMR32 (MYCN-amplified)Neuroblastoma5.5 ± 5.9 (mean)[2]
GOTO (MYCN-amplified)Neuroblastoma5.5 ± 5.9 (mean)[2]
KP-N-RTBM (MYCN-amplified)Neuroblastoma5.5 ± 5.9 (mean)[2]
SK-N-AS (MYCN-non-amplified)Neuroblastoma3.1 ± 0.7 (mean)[2]
SH-SY5Y (MYCN-non-amplified)Neuroblastoma3.1 ± 0.7 (mean)[2]

Table 2: Vorinostat (SAHA) IC50 Values in Solid Tumor Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
SW-982Synovial Sarcoma~2.5[6]
SW-1353Chondrosarcoma~5.0[6]
LNCaPProstate Cancer2.5 - 7.5[14]
PC-3Prostate Cancer2.5 - 7.5[14]
TSU-Pr1Prostate Cancer2.5 - 7.5[14]
MCF-7Breast Adenocarcinoma0.685 - 0.75[14][15]
A549Lung Carcinoma1.64[15]
HHCutaneous T-Cell Lymphoma0.146[16]
HuT78Cutaneous T-Cell Lymphoma2.062[16]

Table 3: Vorinostat (SAHA) Inhibitory Activity Against HDAC Enzymes

EnzymeIC50 (nM)Reference
HDAC110[13]
HDAC320[13]

Mechanisms of Action and Signaling Pathways

Both OBP-801 and vorinostat function by inhibiting histone deacetylases, leading to an accumulation of acetylated histones and other proteins. This results in chromatin relaxation and altered gene expression, ultimately inducing anti-tumor effects such as cell cycle arrest and apoptosis. However, their specific targets and downstream effects show some distinctions.

OBP-801: As a selective class I HDAC inhibitor, OBP-801 has been shown to induce M-phase or G2/M arrest.[2][5] Its pro-apoptotic effects are mediated, in part, by the upregulation of p21 and the epigenetic release of NOXA silencing.[1][12]

Vorinostat: Being a pan-HDAC inhibitor, vorinostat affects a broader range of HDACs, including class I and II.[3] This leads to a more pronounced G1 cell cycle arrest through the upregulation of the cyclin-dependent kinase inhibitor p21.[4][6] Vorinostat-induced apoptosis involves the modulation of both intrinsic and extrinsic pathways, including the regulation of Bcl-2 family proteins and death receptors like DR5.[3][17]

HDAC_Inhibition_Pathway OBP801 OBP-801 HDAC1 Class I HDACs OBP801->HDAC1 Histone Histones HDAC1->Histone Vorinostat Vorinostat HDAC1_2 Class I & II HDACs Vorinostat->HDAC1_2 inhibits HDAC1_2->Histone AcetylatedHistones Acetylated Histones Histone->AcetylatedHistones acetylation Chromatin Chromatin Remodeling AcetylatedHistones->Chromatin GeneExpression Altered Gene Expression Chromatin->GeneExpression p21 p21 (CDKN1A) GeneExpression->p21 NOXA NOXA GeneExpression->NOXA Bcl2 Bcl-2 family modulation GeneExpression->Bcl2 DR5 DR5 GeneExpression->DR5 CellCycleArrest_G2M G2/M Arrest p21->CellCycleArrest_G2M CellCycleArrest_G1 G1 Arrest p21->CellCycleArrest_G1 Apoptosis Apoptosis NOXA->Apoptosis Bcl2->Apoptosis DR5->Apoptosis CellCycleArrest_G2M->Apoptosis CellCycleArrest_G1->Apoptosis

General signaling pathway of HDAC inhibition by OBP-801 and vorinostat.

Experimental Protocols

The following sections outline the general methodologies employed in the preclinical studies cited in this guide.

Cell Viability and IC50 Determination

Objective: To assess the anti-proliferative effects of OBP-801 and vorinostat on solid tumor cell lines and to determine their IC50 values.

General Methodology:

  • Cell Culture: Cancer cell lines are cultured in appropriate media and conditions.

  • Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of OBP-801 or vorinostat for a specified duration (typically 24, 48, or 72 hours).

  • Viability Assay: Cell viability is measured using colorimetric assays such as MTT or WST-8, or fluorescence-based assays. These assays quantify the number of viable cells.

  • Data Analysis: The results are expressed as a percentage of viable cells compared to an untreated control. IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.

Cell_Viability_Workflow cluster_workflow Cell Viability Assay Workflow A 1. Seed cells in 96-well plates B 2. Treat with varying concentrations of OBP-801 or Vorinostat A->B C 3. Incubate for 24-72 hours B->C D 4. Add viability reagent (e.g., WST-8) C->D E 5. Measure absorbance/ fluorescence D->E F 6. Calculate IC50 values E->F

Workflow for determining cell viability and IC50 values.
Cell Cycle Analysis

Objective: To determine the effect of OBP-801 and vorinostat on cell cycle progression.

General Methodology:

  • Treatment: Cells are treated with the respective drug at a specific concentration and for a defined period.

  • Cell Fixation: Cells are harvested and fixed, typically with cold ethanol.

  • Staining: Fixed cells are stained with a DNA-intercalating dye, such as propidium iodide (PI).

  • Flow Cytometry: The DNA content of the stained cells is analyzed by flow cytometry.

  • Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is quantified.

Apoptosis Assays

Objective: To evaluate the induction of apoptosis by OBP-801 and vorinostat.

General Methodologies:

  • Annexin V/PI Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to phosphatidylserine on the outer leaflet of the cell membrane and the uptake of propidium iodide by non-viable cells.

  • Caspase Activity Assays: These assays measure the activity of key executioner caspases, such as caspase-3 and caspase-7, which are activated during apoptosis.

  • Western Blotting for Apoptosis Markers: This technique is used to detect the cleavage of PARP and caspase-3, as well as changes in the expression of pro- and anti-apoptotic proteins (e.g., Bcl-2 family members).

Clinical Trials in Solid Tumors

Both OBP-801 and vorinostat have been evaluated in clinical trials for the treatment of solid tumors.

OBP-801: A Phase Ia dose-escalation study (NCT02414516) has been conducted in patients with advanced solid tumors to assess its safety, efficacy, and pharmacokinetics.[8] The best response observed in this trial was stable disease in 37.5% of evaluable patients.[8]

Vorinostat: Vorinostat has a more extensive clinical trial history in solid tumors. It has been investigated as a monotherapy and in combination with other anticancer agents in numerous Phase I and II trials. For example, NCT00499811 was a Phase I trial evaluating vorinostat in patients with metastatic or unresectable solid tumors or lymphoma and liver dysfunction.[18] Other trials have explored its combination with chemotherapy (e.g., gemcitabine in NCT00243100) and other targeted therapies.[19][20] While vorinostat is approved for cutaneous T-cell lymphoma, its efficacy as a monotherapy in solid tumors has been modest, leading to a greater focus on combination strategies.[3][10]

Summary and Future Directions

OBP-801 and vorinostat are both promising HDAC inhibitors with demonstrated anti-tumor activity in preclinical models of solid tumors. OBP-801 appears to be a more potent and selective inhibitor of class I HDACs, with IC50 values in the low nanomolar range in several cancer cell lines. In contrast, vorinostat is a pan-HDAC inhibitor with a broader target profile and established clinical safety.

The distinct mechanisms of cell cycle arrest induced by the two agents (predominantly G2/M for OBP-801 and G1 for vorinostat) may have implications for their use in combination with other cell cycle-specific chemotherapies.

Future research should focus on direct head-to-head comparisons of OBP-801 and vorinostat in a wider range of solid tumor models to better delineate their relative efficacy and optimal therapeutic windows. Further investigation into the molecular determinants of sensitivity to each agent will be crucial for patient selection in future clinical trials. The exploration of combination therapies that leverage the distinct mechanisms of these two HDAC inhibitors also represents a promising avenue for improving patient outcomes in solid tumors.

References

A Head-to-Head Comparison of HDAC Inhibitory Potency: OBP-801 vs. Romidepsin

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of epigenetic modulators, histone deacetylase (HDAC) inhibitors have emerged as a significant class of therapeutic agents, particularly in oncology. This guide provides a detailed comparison of two prominent class I HDAC inhibitors: OBP-801 (also known as YM753 or spiruchostatin A) and romidepsin (also known as FK228 or Istodax®). This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences in their biochemical potency and cellular activity based on available experimental data.

Quantitative Comparison of Inhibitory Potency

The inhibitory potency of HDAC inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the enzyme's activity. While direct comparative studies are limited, the available data from various preclinical investigations provide a basis for assessing the relative potency of OBP-801 and romidepsin.

Preclinical studies have suggested that OBP-801 possesses more potent HDAC inhibitory activity compared to other HDAC inhibitors, including romidepsin.[1] However, specific IC50 values for OBP-801 against individual HDAC isoforms are not consistently reported in the public domain. In contrast, the IC50 values for romidepsin against several HDAC isoforms have been well-characterized.

Table 1: Comparative Inhibitory Activity (IC50) against HDAC Isoforms and Cancer Cell Lines

TargetOBP-801 IC50 (nM)Romidepsin IC50 (nM)
HDAC Isoforms
HDAC1Data not available36
HDAC2Data not available47
HDAC4Data not available510
HDAC6Data not available1400
Cancer Cell Lines (Cell Proliferation)
Rhabdoid Tumor Cell Lines2.9–14.7Data not available
Triple-Negative Breast Cancer (SUM159PT)8.82Data not available
Triple-Negative Breast Cancer (MDA-MB-231)5.49Data not available
MYCN-amplified Neuroblastoma Cell Lines5.5 ± 5.9Data not available
MYCN-non-amplified Neuroblastoma Cell Lines3.1 ± 0.7Data not available
Myeloid Leukemia Cell LinesData not available1 - 1.8 (at 72h)[2]

Note: The IC50 values for cell lines represent the inhibition of cell proliferation and may not directly reflect enzymatic inhibition of specific HDACs.

Experimental Methodologies

The determination of HDAC inhibitory potency and the evaluation of the cellular effects of inhibitors like OBP-801 and romidepsin involve a range of standard molecular and cell biology techniques.

In Vitro HDAC Inhibition Assay

A common method to determine the IC50 of a compound against specific HDAC isoforms involves a cell-free enzymatic assay.

  • Enzyme and Substrate Preparation : Recombinant human HDAC enzymes (e.g., HDAC1, HDAC2) are used. A common substrate is a peptide with an acetylated lysine residue, often linked to a fluorescent reporter.

  • Inhibitor Incubation : The HDAC enzyme is pre-incubated with varying concentrations of the inhibitor (e.g., romidepsin) for a specified period.

  • Enzymatic Reaction : The acetylated substrate is added to the enzyme-inhibitor mixture to initiate the deacetylation reaction.

  • Detection : After a set incubation time, a developer solution is added to stop the reaction and generate a fluorescent signal that is proportional to the amount of deacetylated substrate.

  • Data Analysis : The fluorescence is measured using a plate reader. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell Proliferation and Viability Assays

To assess the anti-proliferative effects of OBP-801 and romidepsin on cancer cells, assays such as the WST-8 or MTT assay are commonly employed.

  • Cell Seeding : Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment : The cells are then treated with a range of concentrations of the HDAC inhibitor for a specific duration (e.g., 48 or 72 hours).

  • Reagent Incubation : A tetrazolium salt-based reagent (like WST-8 or MTT) is added to each well. Viable cells with active metabolism convert the reagent into a colored formazan product.

  • Measurement : The absorbance of the formazan product is measured using a microplate reader.

  • IC50 Calculation : The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value for cell growth inhibition is then determined from the dose-response curve.

Western Blotting for Protein Expression

Western blotting is used to analyze the expression levels of proteins involved in the signaling pathways affected by HDAC inhibitors.

  • Cell Lysis : Cells treated with the HDAC inhibitor are lysed to extract total protein.

  • Protein Quantification : The concentration of the extracted protein is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer : Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting : The membrane is incubated with primary antibodies specific to the target proteins (e.g., acetylated histones, p21, cleaved caspases) followed by incubation with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Detection : The signal is detected using a chemiluminescent substrate and visualized on an imaging system.

Signaling Pathways and Mechanisms of Action

Both OBP-801 and romidepsin exert their anti-cancer effects by inhibiting HDACs, leading to the accumulation of acetylated histones and other proteins. This results in the modulation of gene expression and the activation or suppression of various signaling pathways that control cell cycle progression, apoptosis, and other cellular processes.

HDAC_Inhibitor_Signaling_Pathway cluster_downstream Cellular Effects cluster_pathways Affected Signaling Pathways OBP_801 OBP-801 HDAC HDACs (Class I) OBP_801->HDAC Inhibits Romidepsin Romidepsin Romidepsin->HDAC Inhibits Histone_Acetylation Histone Hyperacetylation HDAC->Histone_Acetylation Prevents Deacetylation Gene_Expression Altered Gene Expression Histone_Acetylation->Gene_Expression p21 p21 (CDKN1A) Upregulation Gene_Expression->p21 NOXA NOXA Induction Gene_Expression->NOXA MAPK MAPK Pathway Suppression Gene_Expression->MAPK PI3K_Akt PI3K/Akt/mTOR Pathway Inhibition Gene_Expression->PI3K_Akt Wnt_beta_catenin Wnt/β-catenin Pathway Inhibition Gene_Expression->Wnt_beta_catenin Cell_Cycle_Arrest Cell Cycle Arrest (G2/M) Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis p21->Cell_Cycle_Arrest NOXA->Apoptosis

Caption: Signaling pathways affected by OBP-801 and romidepsin.

OBP-801 has been shown to induce G2/M phase arrest through the p21 (CDKN1A) pathway and promote apoptosis by inducing the expression of NOXA.[3] It has also been found to suppress the MAPK pathway.[4] Romidepsin is known to inhibit the PI3K/Akt/mTOR and Wnt/β-catenin signaling pathways.[5] It also induces the expression of p21, leading to cell cycle arrest.[5][6][7] Both drugs ultimately lead to cancer cell death through apoptosis.

Experimental Workflow

The preclinical evaluation of HDAC inhibitors like OBP-801 and romidepsin typically follows a structured workflow, moving from biochemical assays to cellular and in vivo models.

Experimental_Workflow cluster_workflow Experimental Workflow for HDAC Inhibitor Evaluation Biochemical_Assay Biochemical Assay (In Vitro HDAC Inhibition) Cell_Based_Assay Cell-Based Assays (Proliferation, Apoptosis) Biochemical_Assay->Cell_Based_Assay Determine IC50 Mechanism_Study Mechanism of Action Studies (Western Blot, Gene Expression) Cell_Based_Assay->Mechanism_Study Evaluate Cellular Effects In_Vivo_Model In Vivo Xenograft Models Mechanism_Study->In_Vivo_Model Elucidate Signaling Pathways Clinical_Trial Clinical Trials In_Vivo_Model->Clinical_Trial Assess In Vivo Efficacy and Toxicity

Caption: A typical experimental workflow for evaluating HDAC inhibitors.

This workflow begins with determining the direct inhibitory effect of the compound on purified HDAC enzymes. Promising candidates are then tested in various cancer cell lines to assess their anti-proliferative and pro-apoptotic activity. Subsequent studies delve into the molecular mechanisms by which the inhibitor exerts its effects. Finally, the in vivo efficacy and safety of the compound are evaluated in animal models before consideration for clinical trials in humans. OBP-801 has undergone a phase Ia clinical trial in patients with advanced solid tumors.[8]

References

OBP-801: A Comparative Analysis of Single Agent and Combination Therapy Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

OBP-801 (also known as YM753 or Spiruchostatin A) is a novel histone deacetylase (HDAC) inhibitor that has demonstrated potent anti-tumor activity in a range of preclinical and clinical settings.[1] This guide provides a comprehensive comparison of the efficacy of OBP-801 as a monotherapy versus its use in combination with other anti-cancer agents, supported by experimental data.

Single Agent Efficacy of OBP-801

OBP-801 as a single agent has shown promise in inhibiting the growth of various cancer types through mechanisms such as inducing cell cycle arrest and apoptosis.[2]

Clinical Efficacy

A Phase Ia dose-escalation study (NCT02414516) evaluated the safety, pharmacokinetics, and preliminary efficacy of OBP-801 in patients with advanced solid tumors. The best response observed was stable disease in 37.5% of the 8 evaluable patients.[3]

Preclinical Efficacy

In preclinical studies, OBP-801 has demonstrated significant anti-tumor activity across different cancer models.

  • Rhabdomyosarcoma: In a xenograft model using Rh30 alveolar rhabdomyosarcoma cells, OBP-801 administered at 10 mg/kg resulted in a notable inhibition of tumor growth.[4][5]

  • Neuroblastoma: OBP-801 exhibited potent cytotoxicity against neuroblastoma cell lines with mean half-maximal inhibitory concentration (IC50) values of 5.5 ± 5.9 nM for MYCN-amplified cell lines and 3.1 ± 0.7 nM for MYCN-non-amplified cell lines.[6] In a mouse xenograft model, OBP-801 suppressed the growth of neuroblastoma cells.[6]

  • Rhabdoid Tumors: In a xenograft mouse model of rhabdoid tumors, OBP-801 at a dose of 3 mg/kg strongly inhibited tumor growth.[7]

Combination Therapy Efficacy of OBP-801

The therapeutic potential of OBP-801 appears to be enhanced when used in combination with other anti-cancer agents, leading to synergistic effects and overcoming potential resistance mechanisms.

OBP-801 in Combination with Chemotherapy

A preclinical study investigated the efficacy of a triple combination therapy of OBP-801 with 5-fluorouracil (5-FU) and paclitaxel (PTX) in human ovarian cancer cell lines. The combination demonstrated a stronger inhibition of cell growth compared to each agent used alone or in two-drug combinations.[8]

OBP-801 in Combination with Targeted Therapy

The combination of OBP-801 with the COX-2 inhibitor celecoxib was evaluated in a bladder cancer model. In a xenograft model using T24 bladder cancer cells, the combination of OBP-801 (8 mg/kg) and celecoxib (25 mg/kg) resulted in a drastic suppression of tumor growth.[9][10]

OBP-801 in Combination with Immunotherapy

The combination of OBP-801 with an anti-PD-1 antibody has shown promise in a mouse model of clear cell renal cell carcinoma. This combination led to an enhanced anti-tumor effect.[11][12]

Quantitative Data Summary

Therapy TypeCancer ModelKey Quantitative Data
Single Agent
ClinicalAdvanced Solid TumorsBest Response: Stable Disease in 37.5% of evaluable patients (n=8) in a Phase Ia trial.[3]
PreclinicalRhabdomyosarcoma (Xenograft)Significant tumor growth inhibition with 10 mg/kg OBP-801.[4][5]
PreclinicalNeuroblastoma (In vitro)IC50: 5.5 ± 5.9 nM (MYCN-amplified), 3.1 ± 0.7 nM (MYCN-non-amplified).[6]
PreclinicalRhabdoid Tumors (Xenograft)Strong tumor growth inhibition with 3 mg/kg OBP-801.[7]
Combination
ChemotherapyOvarian Cancer (In vitro)Stronger growth inhibition with OBP-801 (3 nM) + 5-FU (100 nM) + Paclitaxel (2 nM) vs. single agents.[8]
Targeted TherapyBladder Cancer (Xenograft)Drastic tumor growth suppression with OBP-801 (8 mg/kg) + Celecoxib (25 mg/kg).[9][10]
ImmunotherapyRenal Cell Carcinoma (Mouse Model)Enhanced anti-tumor effect with OBP-801 + anti-PD-1 antibody.[11][12]

Experimental Protocols

OBP-801 Single Agent in Rhabdomyosarcoma Xenograft Model
  • Cell Line: Rh30 (alveolar rhabdomyosarcoma) cells, luciferase-positive.

  • Animal Model: Nude mice.

  • Procedure: Six mice were xenografted with Rh30 cells. Three days after tumor injection, treatment commenced with either vehicle or OBP-801 at a dose of 10 mg/kg for 6 weeks.

  • Efficacy Assessment: Tumor-derived bioluminescence was measured at the start and end of the treatment period. Tumor volume and mouse body weight were also monitored.[4][5]

OBP-801 and Celecoxib in Bladder Cancer Xenograft Model
  • Cell Line: T24 human bladder cancer cells.

  • Animal Model: SHO-Prkdc scid female mice.

  • Procedure: T24 cells (2x10^7) were injected into the flanks of the mice. When tumors reached approximately 130 mm³, mice were treated with vehicle, OBP-801 (8 mg/kg, intravenous infusion), celecoxib (25 mg/kg, oral administration), or the combination of both.

  • Efficacy Assessment: Tumor growth and body weight were measured three times a week. At the end of the study, tumors were harvested for Western blot analysis of cleaved caspase-3, DR5, and Bim.

OBP-801 and Anti-PD-1 Antibody in Renal Cell Carcinoma Mouse Model
  • Cell Line: RENCA (murine renal cell carcinoma) cells.

  • Animal Model: Syngeneic mouse model.

  • Procedure: Mice were implanted with RENCA cells. The treatment involved OBP-801 and an anti-PD-1 antibody.

  • Efficacy Assessment: The anti-tumor effect was evaluated by measuring tumor growth. The expression of Low molecular mass polypeptide (LMP) 2 and Major Histocompatibility Complex (MHC) class I in tumor cells, and the percentage of CD45+CD3e+ T cells in tumor-infiltrating lymphocytes were also analyzed.[11][12]

Signaling Pathways and Experimental Workflows

G OBP-801 Single Agent Signaling Pathway OBP_801 OBP-801 HDAC HDAC OBP_801->HDAC Acetylated_Histones Acetylated Histones Histones Histones HDAC->Histones deacetylates Gene_Expression Altered Gene Expression Acetylated_Histones->Gene_Expression Tumor_Suppressor_Genes Tumor Suppressor Genes (e.g., p21) Gene_Expression->Tumor_Suppressor_Genes upregulates Apoptosis Apoptosis Gene_Expression->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Tumor_Suppressor_Genes->Cell_Cycle_Arrest

Caption: OBP-801 inhibits HDAC, leading to histone acetylation and altered gene expression, resulting in cell cycle arrest and apoptosis.

G OBP-801 and Celecoxib Combination Signaling Pathway OBP_801 OBP-801 HDAC HDAC OBP_801->HDAC inhibits DR5 Death Receptor 5 (DR5) OBP_801->DR5 upregulates Bim Bim OBP_801->Bim upregulates Celecoxib Celecoxib COX2 COX-2 Celecoxib->COX2 inhibits Celecoxib->DR5 upregulates Celecoxib->Bim upregulates Caspase_Activation Caspase Activation DR5->Caspase_Activation Bim->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: OBP-801 and Celecoxib synergistically induce apoptosis through upregulation of DR5 and Bim, leading to caspase activation.

G OBP-801 and Anti-PD-1 Combination Signaling Pathway OBP_801 OBP-801 HDAC HDAC OBP_801->HDAC inhibits Anti_PD1 Anti-PD-1 Antibody PD1_PDL1 PD-1/PD-L1 Interaction Anti_PD1->PD1_PDL1 blocks LMP2 LMP2 HDAC->LMP2 suppresses MHC_Class_I MHC Class I Presentation LMP2->MHC_Class_I promotes Tumor_Cell Tumor Cell MHC_Class_I->Tumor_Cell T_Cell T-Cell Tumor_Cell->T_Cell T_Cell_Activation T-Cell Activation T_Cell->T_Cell_Activation PD1_PDL1->T_Cell_Activation inhibits Tumor_Cell_Killing Tumor Cell Killing T_Cell_Activation->Tumor_Cell_Killing

Caption: OBP-801 enhances anti-tumor immunity by upregulating MHC class I presentation, while anti-PD-1 blocks immune inhibition.

References

OBP-801 in Rhabdoid Tumors: A Comparative Therapeutic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the therapeutic efficacy of OBP-801 in rhabdoid tumors against standard and emerging treatment modalities. The information is intended to support research and development efforts in oncology, offering a detailed overview of preclinical and clinical data, experimental methodologies, and the underlying molecular pathways.

Executive Summary

Rhabdoid tumors are aggressive pediatric malignancies characterized by the loss of the SMARCB1 tumor suppressor gene. Current treatment paradigms, relying on intensive multimodal therapies, often result in significant toxicity and limited efficacy. OBP-801, a novel histone deacetylase (HDAC) inhibitor, has emerged as a promising therapeutic agent. This guide evaluates the preclinical performance of OBP-801 in rhabdoid tumors and compares it with established treatments such as chemotherapy and radiation, as well as other targeted therapies in development, including EZH2, CDK4/6, and AURKA inhibitors.

Comparative Efficacy of OBP-801 and Other Therapeutic Modalities

The following tables summarize the quantitative data on the efficacy of OBP-801 and alternative treatments for rhabdoid tumors, based on available preclinical and clinical studies.

Table 1: In Vitro Efficacy of OBP-801 in Rhabdoid Tumor Cell Lines [1]

Cell LineIC50 (nmol/L) at 72 hours
G40114.7
MP-MRT-AN2.9
KP-MRT-NS4.1
KP-MRT-YM3.9
TTC-549Not Reported
TTC-642Not Reported
A-204Not Reported

Table 2: In Vivo Efficacy of OBP-801 in Rhabdoid Tumor Xenograft Models [1]

Xenograft ModelTreatmentOutcome
G401OBP-801 (3 mg/kg, i.v., 3 times/week for 2 weeks)Significant tumor growth inhibition compared to vehicle
YMOBP-801 (3 mg/kg, i.v., 3 times/week for 2 weeks)Significant tumor growth inhibition compared to vehicle

Table 3: Efficacy of Standard Chemotherapy Regimens in Rhabdomyosarcoma (as a surrogate for aggressive sarcomas)

RegimenStudy PopulationEfficacyReference
VDC/IEIntermediate-risk RMS3-year event-free survival: 85%[2]
VDC/IE vs. IRS-IVIntermediate-risk RMS5-year failure-free survival: 82% (VDC/IE) vs. 72% (IRS-IV)[3]

Table 4: Efficacy of Radiation Therapy in Atypical Teratoid/Rhabdoid Tumor (AT/RT)

StudyPatient CohortTreatment DetailsOutcome
ACNS0333AT/RT patients50.4 Gy (<36 months) or 54 Gy (≥36 months)4-year event-free survival: 37%

Table 5: Preclinical Efficacy of Other Novel Targeted Therapies in Rhabdoid Tumors

TargetCompoundCell Lines/ModelsKey Findings
EZH2TazemetostatSMARCB1-negative tumorsObjective responses observed in a Phase I study[4]
CDK4/6Ribociclib (LEE011)MRT modelsPreclinical activity demonstrated; Phase I study initiated[5][6]
AURKAAlisertib (MLN8237)AT/RT cell linesSynergistic activity with PLK4 inhibitors[7]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

OBP-801 In Vitro Cell Viability Assay (WST-8 Assay)[1]
  • Cell Culture: Rhabdoid tumor cell lines (G401, MP-MRT-AN, KP-MRT-NS, KP-MRT-YM) were cultured in their respective recommended media.

  • Seeding: Cells were seeded in 96-well plates at a density of 2 x 10³ to 1 x 10⁴ cells per well.

  • Treatment: After 24 hours of incubation, cells were treated with varying concentrations of OBP-801 or vehicle (DMSO).

  • Incubation: Cells were incubated for 72 hours.

  • Viability Assessment: Cell viability was determined using the WST-8 assay (Cell Counting Kit-8, Dojindo Molecular Technologies) according to the manufacturer's instructions. The absorbance was measured at 450 nm using a microplate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.

OBP-801 In Vitro Apoptosis Assay (Annexin V Staining)[1]
  • Cell Culture and Treatment: Rhabdoid tumor cells were seeded and treated with OBP-801 or vehicle as described for the viability assay.

  • Incubation: Cells were incubated for 48 hours.

  • Staining: Cells were harvested, washed with PBS, and stained with Annexin V-FITC and propidium iodide (PI) using a commercially available kit, following the manufacturer's protocol.

  • Flow Cytometry: The percentage of apoptotic cells (Annexin V-positive, PI-negative) was quantified using a flow cytometer.

OBP-801 In Vivo Xenograft Study[1]
  • Animal Model: Female BALB/c nude mice (4-6 weeks old) were used.

  • Tumor Implantation: 1 x 10⁷ G401 or YM rhabdoid tumor cells were subcutaneously injected into the flank of each mouse.

  • Treatment: When tumors reached a palpable size, mice were randomly assigned to treatment and control groups. OBP-801 was administered intravenously via the tail vein at a dose of 3 mg/kg, three times a week for two weeks. The control group received a vehicle solution.

  • Tumor Measurement: Tumor volume was measured regularly using calipers and calculated using the formula: (length x width²) / 2.

  • Endpoint: The experiment was terminated when tumors in the control group reached a predetermined size, or at the end of the study period.

Standard Chemotherapy Regimen (VDC/IE)[2]
  • Vincristine, Doxorubicin, Cyclophosphamide (VDC):

    • Vincristine: 1.5 mg/m² intravenously (IV) on day 1.

    • Doxorubicin: 37.5 mg/m² IV on day 1.

    • Cyclophosphamide: 1.2 g/m² IV on day 1.

  • Etoposide, Ifosfamide (IE):

    • Etoposide: 100 mg/m² IV on days 1-5.

    • Ifosfamide: 1.8 g/m² IV on days 1-5.

  • Cycles: VDC and IE cycles were alternated every 21 days.

Radiation Therapy Protocol (ACNS0333 Trial)
  • Patient Population: Patients with atypical teratoid/rhabdoid tumors.

  • Dosage:

    • Patients < 36 months of age: 50.4 Gray (Gy).

    • Patients ≥ 36 months of age: 54 Gy.

  • Technique: Conformal radiation therapy.

  • Timing: Administered either between induction and consolidation chemotherapy or after completion of consolidation, depending on age and disease status.

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the key signaling pathways implicated in rhabdoid tumors and the mechanisms of action of OBP-801 and other targeted therapies.

SMARCB1_Loss_Pathway cluster_nucleus Nucleus cluster_proliferation Cell Cycle Progression cluster_apoptosis Apoptosis Regulation cluster_therapies Therapeutic Interventions SMARCB1 SMARCB1 (Tumor Suppressor) HDAC HDAC SMARCB1->HDAC Represses EZH2 EZH2 SMARCB1->EZH2 Represses CDK4_6 CDK4/6 SMARCB1->CDK4_6 Inhibits NOXA Silencing NOXA Silencing HDAC->NOXA Silencing Maintains Proliferation Proliferation CDK4_6->Proliferation AURKA AURKA AURKA->Proliferation Apoptosis Apoptosis NOXA Silencing->Apoptosis Inhibits OBP_801 OBP-801 OBP_801->HDAC Inhibits EZH2i EZH2 Inhibitors EZH2i->EZH2 Inhibits CDK4_6i CDK4/6 Inhibitors CDK4_6i->CDK4_6 Inhibits AURKAi AURKA Inhibitors AURKAi->AURKA Inhibits SMARCB1_loss SMARCB1 Loss (in Rhabdoid Tumor) SMARCB1_loss->HDAC Upregulation SMARCB1_loss->EZH2 Upregulation SMARCB1_loss->CDK4_6 Activation SMARCB1_loss->AURKA Upregulation

Figure 1: Consequences of SMARCB1 loss and targets of novel therapies in rhabdoid tumors.

OBP801_Mechanism OBP_801 OBP-801 HDAC Histone Deacetylase (HDAC) OBP_801->HDAC Inhibits Acetylation Increased Histone Acetylation OBP_801->Acetylation Leads to Histones Histones HDAC->Histones Deacetylates Chromatin Open Chromatin Structure Acetylation->Chromatin NOXA_Gene NOXA Gene Chromatin->NOXA_Gene Allows Transcription NOXA_Expression NOXA Expression NOXA_Gene->NOXA_Expression is Expressed as MCL1 MCL-1 (Anti-apoptotic) NOXA_Expression->MCL1 Inhibits Apoptosis Apoptosis NOXA_Expression->Apoptosis Induces MCL1->Apoptosis Blocks

Figure 2: Mechanism of action of OBP-801 in inducing apoptosis in rhabdoid tumor cells.

Conclusion

OBP-801 demonstrates significant preclinical activity against rhabdoid tumor cells both in vitro and in vivo. Its mechanism of action, involving the epigenetic reactivation of the pro-apoptotic gene NOXA, represents a targeted approach that is distinct from conventional chemotherapy and radiotherapy. While standard therapies remain the cornerstone of treatment, their efficacy is limited and associated with substantial toxicity. Novel targeted agents, including EZH2, CDK4/6, and AURKA inhibitors, also show promise but are in various stages of development.

The data presented in this guide suggest that OBP-801 is a strong candidate for further clinical investigation in rhabdoid tumors, potentially as a monotherapy or in combination with other agents. The detailed experimental protocols and pathway diagrams provided herein are intended to facilitate ongoing research and the rational design of future clinical trials aimed at improving outcomes for patients with this devastating disease.

References

A Comparative Analysis of OBP-801 and Other Class I HDAC Inhibitors for Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the performance and mechanisms of the novel histone deacetylase inhibitor OBP-801 in comparison to other class I inhibitors, supported by experimental data.

Introduction

Histone deacetylase (HDAC) inhibitors have emerged as a promising class of anti-cancer agents by virtue of their ability to modulate the epigenome, leading to the reactivation of tumor suppressor genes and the induction of cancer cell death. Class I HDACs, which include HDAC1, HDAC2, HDAC3, and HDAC8, are frequently overexpressed in various malignancies and are key targets for therapeutic intervention. OBP-801 (also known as Spiruchostatin A) is a potent, cyclic depsipeptide and a novel class I HDAC inhibitor currently under clinical investigation. This guide provides a comprehensive comparative analysis of OBP-801 with other well-characterized class I HDAC inhibitors, namely Romidepsin, Entinostat, and Mocetinostat, focusing on their inhibitory activity, anti-cancer effects, and mechanisms of action.

Comparative Analysis of Inhibitory Potency

The efficacy of an HDAC inhibitor is fundamentally determined by its ability to inhibit its target enzymes. This is typically quantified by the half-maximal inhibitory concentration (IC50), where a lower value indicates greater potency.

Enzymatic Inhibitory Activity Against Class I HDAC Isoforms
InhibitorHDAC1 (nM)HDAC2 (nM)HDAC3 (nM)
OBP-801 Data not availableData not availableData not available
Romidepsin 3647510
Entinostat 243453248
Mocetinostat 1502901660

Note: IC50 values can vary depending on the specific assay conditions.

Anti-proliferative Activity in Cancer Cell Lines

The anti-cancer activity of HDAC inhibitors is further evaluated by their ability to inhibit the proliferation of cancer cells. The following table presents a comparison of the IC50 values of OBP-801 and other class I HDAC inhibitors in various cancer cell lines.

InhibitorCell LineCancer TypeIC50 (nM)
OBP-801 SUM159PTTriple-Negative Breast Cancer8.82[2]
MDA-MB-231Triple-Negative Breast Cancer5.49[2]
IMR32, GOTO, KP-N-RTBM (MYCN-amplified)NeuroblastomaMean: 5.5 ± 5.9[3]
SK-N-AS, SH-SY5Y (MYCN-non-amplified)NeuroblastomaMean: 3.1 ± 0.7[3]
Rhabdoid Tumor Cell LinesRhabdoid Tumor9.8 ± 3.4
Romidepsin Hut-78T-cell Lymphoma0.038 - 6.36
Karpas-299T-cell Lymphoma0.44 - 3.87
Neuroblastoma cell linesNeuroblastoma1.86 - 12.09
Entinostat Rh10Rhabdomyosarcoma280 - 1300
Mocetinostat VariousVarious90 - 20,000

Mechanism of Action: Signaling Pathways and Cellular Effects

OBP-801, like other class I HDAC inhibitors, exerts its anti-cancer effects through a multi-faceted mechanism of action that involves the induction of cell cycle arrest and apoptosis.

Induction of Cell Cycle Arrest

A hallmark of HDAC inhibitor activity is the induction of cell cycle arrest, often mediated by the tumor suppressor protein p21. OBP-801 has been shown to upregulate p21 expression, leading to cell cycle arrest at the G1 or G2/M phase in various cancer cell lines, including rhabdoid tumors and myxofibrosarcoma.[1][4] This prevents cancer cells from proliferating and dividing.

Induction of Apoptosis

OBP-801 is a potent inducer of apoptosis, or programmed cell death, in cancer cells. One of the key mechanisms is through the upregulation of the pro-apoptotic protein NOXA.[1] By inhibiting class I HDACs, OBP-801 leads to the epigenetic reactivation of the NOXA gene, resulting in increased NOXA protein levels. This, in turn, triggers the intrinsic apoptotic pathway, culminating in caspase activation and cell death.[1] This process has been observed to be independent of p53 status in some cancer types, which is significant as p53 is often mutated in cancer.

Below is a diagram illustrating the proposed signaling pathway of OBP-801.

OBP801_Pathway cluster_OBP801 OBP-801 cluster_HDAC Class I HDACs cluster_Epigenetic Epigenetic Regulation cluster_Gene_Expression Gene Expression cluster_Cellular_Effects Cellular Effects OBP801 OBP-801 HDACs HDAC1, HDAC2, HDAC3 OBP801->HDACs Inhibition Histone_Acetylation Histone Hyperacetylation HDACs->Histone_Acetylation Deacetylation (Blocked) Chromatin_Remodeling Chromatin Remodeling Histone_Acetylation->Chromatin_Remodeling p21 p21 Upregulation Chromatin_Remodeling->p21 NOXA NOXA Upregulation Chromatin_Remodeling->NOXA Cell_Cycle_Arrest Cell Cycle Arrest (G1 or G2/M) p21->Cell_Cycle_Arrest Apoptosis Caspase-Dependent Apoptosis NOXA->Apoptosis Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis & Outcome HDAC_Assay HDAC Activity Assay IC50_Enzyme Determine Enzymatic IC50 HDAC_Assay->IC50_Enzyme Cell_Viability Cell Viability Assay (MTT) IC50_Cell Determine Cellular IC50 Cell_Viability->IC50_Cell Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Apoptosis_Quant Quantify Apoptosis Apoptosis_Assay->Apoptosis_Quant Cell_Cycle_Assay Cell Cycle Analysis (PI Staining) Cell_Cycle_Dist Analyze Cell Cycle Distribution Cell_Cycle_Assay->Cell_Cycle_Dist Xenograft Tumor Xenograft Model Tumor_Growth Measure Tumor Growth Inhibition Xenograft->Tumor_Growth

References

OBP-801: A Potent and Selective Class I Histone Deacetylase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Specificity Profiling of OBP-801

OBP-801 (also known as Spiruchostatin A or YM753) is a novel and potent histone deacetylase (HDAC) inhibitor that has demonstrated significant anti-tumor activity in preclinical studies.[1][2][3] This guide provides a detailed comparison of OBP-801's inhibitory activity against different HDAC isoforms, placing it in context with other well-known HDAC inhibitors. The information presented herein is intended to assist researchers in evaluating OBP-801 for their specific research and development needs.

Comparative Analysis of HDAC Inhibitor Specificity

OBP-801 is characterized as a potent, Class I-selective HDAC inhibitor.[4][5][6] This selectivity is a key attribute, as targeting specific HDAC classes is thought to offer a more favorable therapeutic window by minimizing off-target effects.

For a comprehensive comparison, the following table summarizes the IC50 values of OBP-801 and other prominent HDAC inhibitors against a panel of HDAC isoforms.

CompoundClassHDAC1 (nM)HDAC2 (nM)HDAC3 (nM)HDAC8 (nM)HDAC6 (nM)HDAC10 (nM)
OBP-801 (Spiruchostatin A) Class I Selective Potent (low nM)Potent (low nM)Potent (low nM)Potent (low nM)High (hundreds of nM)N/A
Vorinostat (SAHA)Pan-HDAC1020151101195
Entinostat (MS-275)Class I Selective3004808000>100,000>100,000N/A
Romidepsin (FK228)Class I Selective3.65.71251024,000N/A
Trichostatin A (TSA)Pan-HDAC1.81.92.55.47.21.5

Experimental Protocols

The determination of HDAC inhibitor specificity is crucial for understanding its biological activity and potential therapeutic applications. The following are detailed methodologies for key experiments used to profile the specificity of compounds like OBP-801.

In Vitro HDAC Inhibition Assay (Fluorometric)

This biochemical assay is a primary method for determining the half-maximal inhibitory concentration (IC50) of a compound against purified recombinant HDAC isoforms.

1. Materials and Reagents:

  • Recombinant human HDAC enzymes (HDAC1, 2, 3, 4, 5, 6, 7, 8, 9, 10, 11)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Test compound (OBP-801) and reference compounds (e.g., Vorinostat)

  • Developer solution (e.g., Trypsin in assay buffer with Trichostatin A to stop the reaction)

  • 96-well black microplates

  • Microplate reader with fluorescence capabilities

2. Procedure:

  • Prepare serial dilutions of the test and reference compounds in the assay buffer.

  • In the wells of a 96-well plate, add the assay buffer, the diluted compounds, and the recombinant HDAC enzyme.

  • Incubate the plate for a defined period (e.g., 15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate to each well.

  • Allow the reaction to proceed for a specific time (e.g., 60 minutes) at 37°C.

  • Stop the reaction and develop the fluorescent signal by adding the developer solution. The developer cleaves the deacetylated substrate, releasing a fluorescent molecule.

  • Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).

  • The IC50 value is calculated by plotting the percentage of inhibition versus the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Western Blot Analysis of Histone Acetylation

This cell-based assay provides evidence of target engagement within a cellular context by measuring the accumulation of acetylated histones following treatment with an HDAC inhibitor.

1. Materials and Reagents:

  • Cell lines (e.g., cancer cell lines)

  • Cell culture medium and supplements

  • Test compound (OBP-801)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-total-Histone H3)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

2. Procedure:

  • Culture cells to a suitable confluency and treat with various concentrations of OBP-801 for a specified time (e.g., 24 hours).

  • Harvest the cells and prepare whole-cell lysates using lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against the acetylated histone overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • To ensure equal loading, the membrane can be stripped and re-probed with an antibody against a total histone protein.

Visualizing Experimental Workflows and Biological Pathways

To further clarify the experimental process and the biological context of OBP-801's action, the following diagrams are provided.

HDAC_Inhibition_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis reagents Prepare Reagents & Serial Dilutions plate Add Reagents to 96-well Plate reagents->plate 1. incubate_inhibitor Pre-incubate Inhibitor & Enzyme plate->incubate_inhibitor 2. add_substrate Add Fluorogenic Substrate incubate_inhibitor->add_substrate 3. incubate_reaction Incubate for Reaction add_substrate->incubate_reaction 4. stop_develop Stop Reaction & Develop Signal incubate_reaction->stop_develop 5. read_fluorescence Read Fluorescence stop_develop->read_fluorescence 6. analyze Calculate IC50 read_fluorescence->analyze 7.

Caption: Workflow for In Vitro HDAC Inhibition Assay.

HDAC_Signaling_Pathway cluster_nucleus Nucleus HDAC HDACs Histones Histones HDAC->Histones Deacetylates Acetylation Increased Histone Acetylation HDAC->Acetylation Leads to DNA DNA Histones->DNA Compact TSG Tumor Suppressor Genes DNA->TSG Silences Transcription Gene Transcription TSG->Transcription Allows OBP801 OBP-801 OBP801->HDAC Inhibits Chromatin Chromatin Relaxation Acetylation->Chromatin Chromatin->Transcription Proteins Tumor Suppressor Proteins (e.g., p21) Transcription->Proteins CellCycle Cell Cycle Arrest Proteins->CellCycle Apoptosis Apoptosis Proteins->Apoptosis

Caption: Simplified Signaling Pathway of HDAC Inhibition.

References

OBP-801 and Immunotherapy: A Synergistic Alliance Against Cancer

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of OBP-801's synergistic effects with immunotherapy against other HDAC inhibitors, supported by experimental data, for researchers and drug development professionals.

The landscape of cancer treatment is continually evolving, with combination therapies emerging as a cornerstone of modern oncology. One such promising strategy is the synergistic pairing of histone deacetylase (HDAC) inhibitors with immunotherapy. This guide provides an in-depth comparison of OBP-801, a novel HDAC inhibitor, and its synergistic effects with anti-PD-1 immunotherapy, benchmarked against other notable HDAC inhibitors in similar combinations.

OBP-801 and Anti-PD-1 Therapy: A Potent Combination in Clear Cell Renal Cell Carcinoma

Preclinical studies have illuminated a significant synergistic anti-tumor effect when OBP-801 is combined with anti-PD-1 antibodies, particularly in the context of clear cell renal cell carcinoma (ccRCC).[1][2][3][4][5][6] The primary mechanism underpinning this synergy lies in OBP-801's ability to enhance the presentation of tumor antigens to the immune system.

OBP-801, a selective class I HDAC inhibitor, upregulates the expression of the immunoproteasome subunit LMP2 in ccRCC cell lines.[1][2][3][4][5][6] This, in turn, increases the expression of Major Histocompatibility Complex (MHC) class I molecules on the surface of cancer cells.[1][2][3][4][5][6] Elevated MHC class I expression facilitates better recognition of tumor cells by CD8+ T cells, thereby augmenting the efficacy of anti-PD-1 therapy, which works by releasing the "brakes" on these immune cells. In vivo studies using a RENCA syngeneic mouse model of ccRCC have demonstrated that the combination of OBP-801 and an anti-PD-1 antibody leads to enhanced tumor growth inhibition and improved survival compared to either agent alone.[2][4][6] This anti-tumor effect is correlated with an increased percentage of tumor-infiltrating CD45+CD3e+ T cells.[2][4][6]

Comparative Analysis: OBP-801 vs. Other HDAC Inhibitors in Immunotherapy Combinations

To provide a comprehensive perspective, this section compares the synergistic effects of OBP-801 with other well-known HDAC inhibitors when combined with immunotherapy.

HDAC InhibitorCancer Model(s)Immunotherapy PartnerKey Synergistic MechanismsReported Outcomes
OBP-801 Clear Cell Renal Cell Carcinoma (ccRCC)Anti-PD-1Upregulation of LMP2 and MHC class I expression, increased T-cell infiltration.[1][2][3][4][5][6]Enhanced tumor growth inhibition and survival in a mouse model.[2][4][6]
Entinostat Renal Cell Carcinoma, Lung Cancer, Breast Cancer, Pancreatic CancerHigh-dose IL-2, Anti-PD-1, Cancer VaccineReduction of regulatory T cells (Tregs), increased CD8+ T-cell infiltration, elevated MHC class I expression.[1][7][8]Delayed tumor growth, enhanced survival, and potent antitumor activity in murine models.[1][7][8]
Belinostat Hepatocellular Carcinoma (HCC), Peripheral T-cell Lymphoma (PTCL)Anti-CTLA-4, Anti-PD-1, CHOPEnhanced IFN-γ production by T-cells, decreased Tregs, upregulation of PD-L1.[9][10]Complete tumor rejection in a murine HCC model when combined with dual checkpoint blockade.[9] Synergistic antitumor activity with chemotherapy in PTCL cell lines.[11]
Panobinostat Multiple Myeloma, Melanoma, Diffuse Large B-cell Lymphoma (DLBCL)Anti-PD-L1, Daratumumab, Rituximab, BortezomibIncreased CD38 expression, prolonged PD-L1 expression.[12][13][14]Enhanced antimyeloma activity, synergistic reduction in melanoma cell survival, and synergistic cell death in DLBCL cell lines.[12][14]
Vorinostat Lung Cancer, Small Cell Lung Cancer (SCLC), Acute Myeloid Leukemia (AML)Adenovirus-TRAIL, Topotecan, SANT-1Increased CAR expression, enhanced TRAIL transcription, late-S phase cell cycle arrest and apoptosis.[15][16][17]Synergistic anti-tumor effect in lung cancer cells, strong synergistic anti-proliferative effect in SCLC cells, and synergistic cell death in AML cells.[15][16][17]
Romidepsin T-cell Lymphoma, Burkitt LymphomaLenalidomide, Anti-CD20 CAR-NK cellsInduction of apoptosis, increased ROS production, increased expression of NKG2D ligands.[2][18][19]Synergistic effect in T-cell lymphoma cell lines and enhanced survival in a Burkitt lymphoma xenograft model.[2][18][19]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for the key experiments cited in this guide.

OBP-801 and Anti-PD-1 in a Syngeneic Mouse Model of ccRCC
  • Cell Line: RENCA (murine renal cell carcinoma cell line).

  • Animal Model: BALB/c mice.

  • Tumor Implantation: Subcutaneous injection of RENCA cells into the flank of the mice.

  • Treatment Groups:

    • Vehicle control

    • OBP-801 alone

    • Anti-PD-1 antibody alone

    • OBP-801 and anti-PD-1 antibody combination

  • Drug Administration: OBP-801 administered via a route and schedule determined by pharmacokinetic studies. Anti-PD-1 antibody administered intraperitoneally.

  • Efficacy Evaluation: Tumor volume measured regularly. Survival of the mice monitored.

  • Immunophenotyping: Tumors harvested at the end of the study and dissociated into single-cell suspensions. Tumor-infiltrating lymphocytes analyzed by flow cytometry for markers such as CD45, CD3e, CD4, and CD8.

  • Mechanism Analysis: Tumor tissue analyzed for LMP2 and MHC class I expression by Western blotting and immunohistochemistry.[2][4][6]

In Vitro Upregulation of MHC Class I by OBP-801
  • Cell Lines: RENCA, 786-O, and Caki-1 (human and mouse ccRCC cell lines).

  • Treatment: Cells treated with varying concentrations of OBP-801 for 24 to 72 hours.

  • Quantitative Real-Time PCR (qRT-PCR): RNA extracted from treated cells and reverse-transcribed to cDNA. qRT-PCR performed to measure the mRNA expression levels of LMP2.

  • Western Blotting: Protein lysates from treated cells subjected to SDS-PAGE and transferred to a membrane. The membrane is probed with antibodies against LMP2 and a loading control (e.g., β-actin).

  • Flow Cytometry: Cells stained with a fluorescently labeled antibody against MHC class I and analyzed by flow cytometry to quantify the surface expression of MHC class I.[2][5][6]

Visualizing the Mechanisms of Synergy

To better understand the complex biological processes involved, the following diagrams illustrate the key signaling pathways and experimental workflows.

G cluster_0 OBP-801 Action cluster_1 Immunotherapy Action OBP-801 OBP-801 HDAC1/3 Inhibition HDAC1/3 Inhibition OBP-801->HDAC1/3 Inhibition Inhibits Histone Acetylation Histone Acetylation HDAC1/3 Inhibition->Histone Acetylation Increases LMP2 Upregulation LMP2 Upregulation Histone Acetylation->LMP2 Upregulation Promotes transcription of MHC Class I Upregulation MHC Class I Upregulation LMP2 Upregulation->MHC Class I Upregulation Increases T Cell Activation T Cell Activation MHC Class I Upregulation->T Cell Activation Enhances T Cell Recognition Tumor Cell Tumor Cell PD-L1 PD-L1 Tumor Cell->PD-L1 T Cell T Cell PD-1 PD-1 T Cell->PD-1 PD-1->T Cell Activation Inhibits PD-L1->PD-1 Binds to Anti-PD-1 Anti-PD-1 Anti-PD-1->PD-1 Blocks T Cell Activation->Tumor Cell Kills

Caption: Synergistic mechanism of OBP-801 and anti-PD-1 immunotherapy.

G cluster_0 In Vitro Experiment cluster_1 In Vivo Experiment ccRCC Cell Lines ccRCC Cell Lines OBP-801 Treatment OBP-801 Treatment ccRCC Cell Lines->OBP-801 Treatment Analysis Analysis OBP-801 Treatment->Analysis qRT-PCR (LMP2) qRT-PCR (LMP2) Analysis->qRT-PCR (LMP2) mRNA Western Blot (LMP2) Western Blot (LMP2) Analysis->Western Blot (LMP2) Protein Flow Cytometry (MHC I) Flow Cytometry (MHC I) Analysis->Flow Cytometry (MHC I) Surface Expression BALB/c Mice BALB/c Mice RENCA Cell Implantation RENCA Cell Implantation BALB/c Mice->RENCA Cell Implantation Treatment Groups Treatment Groups RENCA Cell Implantation->Treatment Groups Tumor Measurement Tumor Measurement Treatment Groups->Tumor Measurement Survival Analysis Survival Analysis Treatment Groups->Survival Analysis Immunophenotyping Immunophenotyping Tumor Measurement->Immunophenotyping

Caption: Experimental workflow for evaluating OBP-801's synergistic effect.

Conclusion

The combination of OBP-801 with anti-PD-1 immunotherapy represents a promising therapeutic strategy, particularly for ccRCC. The clear mechanism of action, involving the upregulation of antigen presentation machinery, provides a strong rationale for this synergy. While other HDAC inhibitors also show promise in combination with various immunotherapies, the specific and potent effect of OBP-801 on the LMP2-MHC class I axis in ccRCC is a distinguishing feature. Further clinical investigation is warranted to translate these compelling preclinical findings into benefits for patients. This guide provides a foundational understanding for researchers and drug developers to build upon as they explore the exciting potential of combining HDAC inhibitors and immunotherapy.

References

Evaluating the Safety Profile of OBP-801 in Comparison to Other Histone Deacetylase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Histone deacetylase (HDAC) inhibitors have emerged as a promising class of anti-cancer agents. While their efficacy is well-documented, understanding their safety profiles is paramount for clinical development and therapeutic application. This guide provides a comparative safety evaluation of the novel HDAC inhibitor OBP-801 against established HDACis: Panobinostat, Romidepsin, and Vorinostat. The information is compiled from publicly available clinical trial data to assist researchers, scientists, and drug development professionals in making informed decisions.

Comparative Safety Profile: OBP-801 vs. Other HDACis

The safety profiles of HDAC inhibitors are generally characterized by manageable, class-related adverse events. The most frequently observed toxicities include myelosuppression (particularly thrombocytopenia and neutropenia), gastrointestinal disturbances (nausea, vomiting, diarrhea), and constitutional symptoms (fatigue). Cardiac events, while less common, are a notable concern with some agents in this class.

The following table summarizes the quantitative safety data from clinical trials of OBP-801, Panobinostat, Romidepsin, and Vorinostat. It is important to note that the data for OBP-801 is from a Phase Ia dose-escalation study and may not be fully representative of its safety profile in larger patient populations.

Table 1: Comparison of Common Adverse Events (Any Grade) Observed in Clinical Trials

Adverse EventOBP-801 (Phase Ia)[1][2][3]Panobinostat (PANORAMA-1)[4][5][6]Romidepsin (Pivotal Phase II)[7][8][9]Vorinostat (Pivotal Phase II)[10][11][12]
Hematological
ThrombocytopeniaAnemia (≥G3) reported67.4% (Grade 3/4)47%26%
NeutropeniaNot specified34.5% (Grade 3/4)45% (Granulocytopenia)Not specified
Anemia≥ Grade 3 reportedNot specified40%14%
Gastrointestinal
DiarrheaNot specified25.5% (Grade 3/4)Not specified52%
NauseaNot specifiedNot specified51%41%
Vomiting≥ Grade 3 reportedNot specified19%Not specified
Constitutional
Fatigue≥ Grade 3 reported6.7% (Serious AE)40%52%
Metabolic
Hypertriglyceridemia≥ Grade 3 reportedNot specifiedNot specifiedNot specified
Hepatic
Gamma-glutamyltransferase increase≥ Grade 3 reportedNot specifiedNot specifiedNot specified
Other
Abdominal Pain≥ Grade 3 reportedNot specifiedNot specifiedNot specified

Note: Data for OBP-801 reflects drug-related treatment-emergent adverse events of Grade 3 or higher from a Phase Ia study. Percentages for all grades were not available in the public domain. Data for other HDACis are from their respective pivotal trials and may represent different patient populations and study designs.

Experimental Protocols for Safety Assessment

The safety of these HDAC inhibitors was evaluated in their respective clinical trials through rigorous monitoring and standardized assessment criteria. While specific protocols may vary slightly between studies, the general methodologies are outlined below.

OBP-801 (Phase Ia, NCT02414516)
  • Study Design : A dose-escalation study in patients with advanced solid tumors.[1][13]

  • Dosing : OBP-801 was administered as an intravenous infusion weekly in 28-day cycles, with doses escalating from 1.0 mg/m² to 2.8 mg/m².[1][3]

  • Safety Monitoring : The primary objective was to assess safety and determine the maximum tolerated dose.[1][3] This involved regular monitoring of:

    • Adverse Events : Recorded and graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE).

    • Laboratory Tests : Including complete blood counts, serum chemistry panels (including liver and renal function tests), and electrolytes at baseline and regular intervals throughout the treatment.

    • Electrocardiograms (ECGs) : To monitor for any cardiac abnormalities, including QT interval prolongation.

    • Physical Examinations and Vital Signs : Conducted at each study visit.

Panobinostat (PANORAMA-1)
  • Study Design : A randomized, double-blind, placebo-controlled Phase III trial in patients with relapsed or relapsed and refractory multiple myeloma.[6]

  • Dosing : Oral panobinostat (20 mg) was administered three times a week for two weeks in a three-week cycle, in combination with bortezomib and dexamethasone.[4][6]

  • Safety Monitoring :

    • Adverse Events : Continuously monitored and graded using NCI-CTCAE.

    • Laboratory Tests : Frequent monitoring of hematology and blood chemistry was mandated.

    • Cardiac Monitoring : ECGs were performed at baseline and throughout the study to monitor for any cardiac events, including arrhythmias and ECG changes.[4]

Romidepsin (Pivotal Phase II Study in PTCL)
  • Study Design : An open-label, single-arm, international pivotal Phase II study in patients with relapsed or refractory peripheral T-cell lymphoma (PTCL).[7]

  • Dosing : Romidepsin was administered at 14 mg/m² as a 4-hour intravenous infusion on days 1, 8, and 15 of a 28-day cycle.[7]

  • Safety Monitoring :

    • Adverse Events : Assessed and graded using NCI-CTCAE.

    • Laboratory Tests : Complete blood counts and serum chemistry were monitored at baseline and before each dose.

    • ECG Monitoring : Performed to assess for any cardiac effects.

Vorinostat (Pivotal Phase II Study in CTCL)
  • Study Design : An open-label, single-arm Phase IIb trial in patients with progressive, persistent, or recurrent cutaneous T-cell lymphoma (CTCL).[14]

  • Dosing : Oral vorinostat was administered at a dose of 400 mg once daily.[10][14]

  • Safety Monitoring :

    • Adverse Events : Recorded and graded according to NCI-CTCAE.

    • Laboratory Tests : Hematologic and chemistry laboratory parameters were monitored regularly.[10]

    • Clinical Assessments : Included regular physical examinations and monitoring of vital signs.

Signaling Pathway: HDAC Inhibitor-Induced Thrombocytopenia

A common and often dose-limiting toxicity of HDAC inhibitors is thrombocytopenia.[15] The underlying mechanism is not due to myelosuppression but rather to impaired platelet release from megakaryocytes.[15][16] The following diagram illustrates the proposed signaling pathway for this adverse effect.

HDACi_Thrombocytopenia_Pathway HDACi HDAC Inhibitors (e.g., Romidepsin, Panobinostat) HDAC1_2 HDAC1/2 HDACi->HDAC1_2 pMLC Phosphorylated MLC (pMLC) HDACi->pMLC Increased Phosphorylation (via other pathways) Rho_GTPases Rho-GTPases (Rac1, CDC42, RhoA) Protein Levels HDAC1_2->Rho_GTPases Reduced Expression MLC Myosin Light Chain (MLC) Rho_GTPases->MLC Inhibition of Phosphorylation MLC->pMLC Proplatelet Proplatelet Formation pMLC->Proplatelet Inhibition Platelet_Release Platelet Release Proplatelet->Platelet_Release Leads to Thrombocytopenia Thrombocytopenia Platelet_Release->Thrombocytopenia Decreased

Caption: Proposed mechanism of HDAC inhibitor-induced thrombocytopenia.

Conclusion

Based on the available Phase Ia data, OBP-801 demonstrates a safety profile with manageable, class-consistent adverse events, primarily hematological and gastrointestinal.[1][2][3] Direct comparison of the frequency and severity of all adverse events with more established HDACis like Panobinostat, Romidepsin, and Vorinostat is challenging due to the early stage of OBP-801's clinical development and the different patient populations studied. The most common dose-limiting toxicities for many HDAC inhibitors, such as thrombocytopenia, appear to stem from specific off-target effects on megakaryocyte function.[15][16] As OBP-801 progresses through further clinical trials, a more comprehensive understanding of its comparative safety profile will emerge. Continuous monitoring and characterization of adverse events will be crucial in defining its therapeutic window and potential role in cancer therapy.

References

OBP-801: A Comparative Analysis of its Anticancer Efficacy Across Diverse Tumor Types

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

OBP-801 (also known as YM753 or spiruchostatin A) is a novel histone deacetylase (HDAC) inhibitor that has demonstrated potent anticancer effects in a variety of preclinical and clinical settings.[1][2] As an epigenetic modulator, OBP-801 alters gene expression by promoting the hyperacetylation of histone proteins, leading to the transcription of tumor suppressor genes, cell cycle arrest, and apoptosis in cancer cells.[1][3] This guide provides a comprehensive comparison of OBP-801's efficacy in different tumor types, with a focus on quantitative data, detailed experimental protocols, and a comparison with alternative treatments.

Comparative Efficacy of OBP-801 in Vitro

The in vitro anticancer activity of OBP-801 has been evaluated across a range of cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values of OBP-801 in various tumor types, providing a quantitative measure of its potency.

Tumor TypeCell Line(s)OBP-801 IC50Comparator AgentComparator IC50
Rhabdoid Tumor G4019.8 ± 3.4 nmol/LLBH589 (Panobinostat)56 ± 5 nmol/L
Neuroblastoma MYCN-amplified (IMR32, GOTO, KP-N-RTBM)5.5 ± 5.9 nMNot specifiedNot applicable
MYCN-non-amplified (SK-N-AS, SH-SY5Y)3.1 ± 0.7 nMNot specifiedNot applicable
Bladder Cancer T24, UM-UC-3Synergistic effect with CelecoxibNot applicableNot applicable
Clear Cell Renal Cell Carcinoma RENCA, 786-O, Caki-1Upregulates MHC class INot applicableNot applicable

In Vivo Antitumor Activity of OBP-801

Xenograft models have been instrumental in evaluating the in vivo efficacy of OBP-801. The following table summarizes the key findings from these preclinical studies.

Tumor TypeXenograft ModelOBP-801 Dosage and ScheduleOutcome
Rhabdoid Tumor G401 and YM cells in nude mice3 mg/kg, tail vein injection, 3 times/week for 2 weeksSignificant tumor growth inhibition; near disappearance in G401 model.
Neuroblastoma Neuroblastoma cells in a mouse xenograft modelNot specifiedSuppressed tumor growth.
Bladder Cancer T24 cells in SCID mice8 mg/kg, intravenous infusion (with Celecoxib 25 mg/kg, oral)Drastically suppressed tumor growth compared to monotherapy.[4][5]
Clear Cell Renal Cell Carcinoma RENCA cells in BALB/c mice10 mg/kg, injection on days 1, 4, and 7Increased percentage of CD45+CD3e+ T cells in tumor-infiltrating lymphocytes.

Comparison with Standard of Care

A direct comparison with established standard-of-care (SOC) treatments is crucial for contextualizing the potential of OBP-801.

Tumor TypeStandard of CareOBP-801 Potential Advantage
Rhabdoid Tumor No established standard of care; treatment often involves a combination of surgery, chemotherapy, and radiation.[6][7][8]Offers a targeted epigenetic approach that may be effective in this aggressive and rare cancer.
Neuroblastoma High-dose chemotherapy, surgery, radiation, stem cell transplant, immunotherapy, and retinoid therapy.May provide a less toxic therapeutic option, particularly for high-risk patients.
Muscle-Invasive Bladder Cancer Neoadjuvant cisplatin-based chemotherapy followed by radical cystectomy.[1][3][9]Combination with celecoxib shows promise as a novel therapeutic strategy, potentially for patients ineligible for or resistant to cisplatin.
Advanced Clear Cell Renal Cell Carcinoma Immune checkpoint inhibitors (e.g., anti-PD-1) alone or in combination with VEGFR tyrosine kinase inhibitors (e.g., sunitinib).[10][11]Enhances the efficacy of anti-PD-1 therapy by upregulating MHC class I presentation, suggesting a synergistic combination strategy.[12][13]

Mechanism of Action: Signaling Pathways

OBP-801 exerts its anticancer effects through the inhibition of histone deacetylases, leading to a cascade of downstream events that ultimately induce apoptosis and cell cycle arrest in tumor cells.

OBP801_Mechanism OBP801 OBP-801 HDAC Histone Deacetylase (HDAC) OBP801->HDAC Histone_Acetylation Increased Histone Acetylation Chromatin_Remodeling Chromatin Remodeling Histone_Acetylation->Chromatin_Remodeling Tumor_Suppressor_Genes Tumor Suppressor Gene (e.g., p21, NOXA) Expression Chromatin_Remodeling->Tumor_Suppressor_Genes Activates Cell_Cycle_Arrest Cell Cycle Arrest (G1 or G2/M phase) Tumor_Suppressor_Genes->Cell_Cycle_Arrest Apoptosis Apoptosis (Caspase-dependent) Tumor_Suppressor_Genes->Apoptosis

Caption: OBP-801's mechanism of action.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. The following are summarized protocols for key experiments cited in the evaluation of OBP-801.

Cell Viability Assay (WST-8)

This assay is used to determine the cytotoxic effects of OBP-801 on cancer cell lines.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

  • Drug Treatment: Treat the cells with various concentrations of OBP-801 and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • WST-8 Reagent Addition: Add 10 µL of WST-8 solution to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader. The amount of formazan dye generated by the activity of dehydrogenases in viable cells is directly proportional to the number of living cells.[14][15][16][17]

In Vivo Xenograft Model

This protocol outlines the general procedure for assessing the antitumor activity of OBP-801 in a mouse model.

Xenograft_Workflow cluster_Preparation Preparation cluster_Tumor_Growth Tumor Growth & Randomization cluster_Treatment Treatment & Monitoring cluster_Endpoint Endpoint Analysis Cell_Culture Cancer Cell Culture Cell_Injection Subcutaneous Injection of Cells into Immunocompromised Mice Cell_Culture->Cell_Injection Tumor_Monitoring Monitor Tumor Growth Cell_Injection->Tumor_Monitoring Randomization Randomize Mice into Treatment and Control Groups Tumor_Monitoring->Randomization Treatment_Admin Administer OBP-801 or Vehicle Control Randomization->Treatment_Admin Tumor_Measurement Measure Tumor Volume and Body Weight Treatment_Admin->Tumor_Measurement Periodically Euthanasia Euthanize Mice at Endpoint Tumor_Measurement->Euthanasia Tumor_Excision Excise and Analyze Tumors (e.g., IHC, Western Blot) Euthanasia->Tumor_Excision

Caption: Workflow for in vivo xenograft studies.

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^7 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth and Randomization: Allow tumors to reach a palpable size (e.g., 100-200 mm³), then randomize the mice into treatment and control groups.

  • Drug Administration: Administer OBP-801 via the specified route (e.g., intravenous injection) and schedule. The control group receives a vehicle solution.

  • Monitoring: Measure tumor volume and mouse body weight regularly (e.g., twice a week).

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for apoptosis markers).[4][5]

Conclusion

OBP-801 is a promising HDAC inhibitor with potent anticancer activity across a range of tumor types, including those with poor prognoses and limited treatment options. Its efficacy has been demonstrated in both in vitro and in vivo models of rhabdoid tumors, neuroblastoma, bladder cancer, and clear cell renal cell carcinoma. Notably, OBP-801 shows synergistic effects when combined with other anticancer agents, such as celecoxib and immune checkpoint inhibitors. Further clinical investigation is warranted to fully elucidate the therapeutic potential of OBP-801, both as a monotherapy and in combination regimens, for the treatment of various solid tumors.[18][19]

References

OBP-801: A Comparative Performance Analysis Against Standard-of-Care Chemotherapies in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the investigational histone deacetylase (HDAC) inhibitor OBP-801 (also known as Spiruchostatin A or YM753) against standard-of-care chemotherapies for colorectal and pancreatic cancers. Designed for researchers, scientists, and drug development professionals, this document synthesizes available preclinical data to offer an objective performance benchmark, outlines detailed experimental methodologies, and visualizes key biological pathways and workflows.

Executive Summary

OBP-801 is a potent, cyclic depsipeptide inhibitor of class I histone deacetylases (HDACs) that has demonstrated significant antitumor activity in various preclinical cancer models.[1] Its mechanism of action, involving the induction of tumor suppressor genes, cell cycle arrest, and apoptosis, presents a distinct therapeutic approach compared to traditional cytotoxic chemotherapies. While direct head-to-head clinical data is not yet available, preclinical studies in relevant cancer models provide valuable insights into its potential efficacy relative to established treatments such as FOLFOX for colorectal cancer and FOLFIRINOX or gemcitabine for pancreatic cancer.

Data Presentation: OBP-801 vs. Standard-of-Care Chemotherapies

The following tables summarize the available quantitative data on the in vitro cytotoxicity and in vivo efficacy of OBP-801 and standard-of-care chemotherapies in relevant cancer models. It is important to note that the data for OBP-801 and standard-of-care chemotherapies are often from different studies, and direct comparisons should be made with caution.

Table 1: In Vitro Cytotoxicity (IC50) in Colorectal Cancer Cell Lines

CompoundCell LineIC50 (nM)Reference
OBP-801 (Spiruchostatin A) HT-29Potent (low nM)[2]
5-Fluorouracil (5-FU)HT-29~5,000 - 8,000[3]
OxaliplatinHT-29~1,000 - 3,000[3]
Irinotecan (SN-38)HT-29~5 - 20[3]

Note: The exact IC50 value for OBP-801 in HT-29 cells from the primary study by Crabb et al. is not publicly available in the abstract; however, it is described as being in the "low nM" range, indicating high potency.

Table 2: In Vivo Efficacy in a WiDr Colorectal Cancer Xenograft Model

TreatmentDosage and ScheduleTumor Growth Inhibition (%)Reference
OBP-801 (YM753) 10 mg/kg, i.v., qd x 5Significant inhibition[4]
5-Fluorouracil (5-FU)Varies by studyVaries by studyN/A
OxaliplatinVaries by studyVaries by studyN/A
IrinotecanVaries by studyVaries by studyN/A

Note: The study by Shindoh et al. demonstrated a statistically significant reduction in tumor volume with OBP-801 treatment compared to the vehicle control in the WiDr xenograft model.[4] A precise percentage of tumor growth inhibition for direct comparison with standard-of-care agents from other studies is not provided in the publication. The WiDr xenograft model is a recognized tool for evaluating the efficacy of antineoplastic agents.[5]

Pancreatic Cancer Data:

Currently, there is a lack of publicly available preclinical data specifically evaluating the performance of OBP-801 in pancreatic cancer cell lines or xenograft models. Therefore, a direct quantitative comparison with standard-of-care treatments like FOLFIRINOX and gemcitabine in this indication is not possible at this time. The comparative information for pancreatic cancer is thus focused on the mechanism of action.

Mechanism of Action

OBP-801:

OBP-801 is a potent inhibitor of class I histone deacetylases (HDACs).[1] HDACs are enzymes that remove acetyl groups from histones, leading to a more condensed chromatin structure and repression of gene transcription. By inhibiting HDACs, OBP-801 promotes histone hyperacetylation, which in turn leads to the transcriptional activation of tumor suppressor genes like p21WAF1/CIP1.[6] This can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[2]

Standard-of-Care Chemotherapies:

  • FOLFOX (Folinic Acid, 5-Fluorouracil, Oxaliplatin): This combination therapy is a cornerstone of colorectal cancer treatment.[7][8][9][10]

    • 5-Fluorouracil (5-FU): A pyrimidine analog that inhibits thymidylate synthase, an enzyme critical for DNA synthesis and repair.

    • Oxaliplatin: A platinum-based agent that forms platinum-DNA adducts, leading to DNA cross-linking, which inhibits DNA replication and transcription, ultimately inducing apoptosis.

    • Folinic Acid (Leucovorin): Enhances the activity of 5-FU by stabilizing its binding to thymidylate synthase.

  • FOLFIRINOX (Folinic Acid, 5-Fluorouracil, Irinotecan, Oxaliplatin): A more intensive regimen used for advanced pancreatic cancer.[11][12][13][14] It includes the components of FOLFOX with the addition of:

    • Irinotecan: A topoisomerase I inhibitor. It prevents the re-ligation of single-strand DNA breaks, leading to lethal double-strand breaks during DNA replication.

  • Gemcitabine: A nucleoside analog of deoxycytidine used in the treatment of pancreatic cancer.[15][16][17][18][19] It is incorporated into DNA, where it inhibits DNA polymerase and ribonucleotide reductase, leading to chain termination and apoptosis.

Experimental Protocols

Below are detailed methodologies for key experiments cited in the evaluation of anticancer agents.

1. Cell Viability Assay (WST-8 Assay)

  • Principle: The WST-8 assay is a colorimetric assay to determine the number of viable cells. The water-soluble tetrazolium salt, WST-8, is reduced by dehydrogenases in viable cells to produce a yellow-colored formazan dye. The amount of formazan produced is directly proportional to the number of living cells.

  • Protocol:

    • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound (e.g., OBP-801 or standard chemotherapy drugs) and a vehicle control.

    • Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

    • Add 10 µL of WST-8 solution to each well and incubate for 1-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.

    • Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).

2. In Vivo Tumor Xenograft Model

  • Principle: This model assesses the in vivo efficacy of an anticancer agent by implanting human tumor cells into immunodeficient mice. The effect of the drug on tumor growth is monitored over time.

  • Protocol:

    • Culture the desired human cancer cell line (e.g., WiDr colorectal cancer cells).

    • Harvest the cells and resuspend them in a suitable medium, often mixed with Matrigel to support tumor formation.

    • Subcutaneously inject a specific number of cells (e.g., 5 x 10^6) into the flank of immunodeficient mice (e.g., athymic nude mice).

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomize the mice into treatment and control groups.

    • Administer the test compound (e.g., OBP-801 intravenously) and control vehicle according to a predefined schedule and dosage.

    • Measure tumor volume (typically calculated as (length x width²)/2) and body weight regularly (e.g., twice a week).

    • At the end of the study, euthanize the mice, and excise and weigh the tumors.

    • Calculate the tumor growth inhibition and assess for any signs of toxicity.

3. Apoptosis Assay (Annexin V Staining)

  • Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent dye that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.

  • Protocol:

    • Treat cells with the test compound for a specified duration.

    • Harvest the cells (including any floating cells) and wash them with cold PBS.

    • Resuspend the cells in 1X Annexin V Binding Buffer.

    • Add fluorescently labeled Annexin V (e.g., FITC-conjugated) and PI to the cell suspension.

    • Incubate the cells in the dark at room temperature for 15 minutes.

    • Analyze the cells by flow cytometry. The results will differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells.

Mandatory Visualization

OBP801_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular OBP-801 OBP-801 HDAC HDAC Class I OBP-801->HDAC Inhibition Histones Histones HDAC->Histones Deacetylation Acetylated_Histones Acetylated Histones Chromatin_Remodeling Chromatin Remodeling Acetylated_Histones->Chromatin_Remodeling Gene_Expression Tumor Suppressor Gene Expression Chromatin_Remodeling->Gene_Expression p21 p21 Gene_Expression->p21 Apoptosis Apoptosis Gene_Expression->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest p21->Cell_Cycle_Arrest

Caption: Mechanism of action of OBP-801.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis start_invitro Cancer Cell Lines (e.g., HT-29, WiDr) treatment_invitro Treat with OBP-801 vs. Standard Chemo start_invitro->treatment_invitro viability_assay Cell Viability Assay (WST-8) treatment_invitro->viability_assay apoptosis_assay Apoptosis Assay (Annexin V) treatment_invitro->apoptosis_assay cell_cycle_assay Cell Cycle Analysis (Flow Cytometry) treatment_invitro->cell_cycle_assay ic50 Determine IC50 viability_assay->ic50 apoptosis_quant Quantify Apoptosis apoptosis_assay->apoptosis_quant cell_cycle_dist Analyze Cell Cycle Distribution cell_cycle_assay->cell_cycle_dist start_invivo Establish Xenograft Model (e.g., WiDr) treatment_invivo Treat Mice with OBP-801 vs. Standard Chemo start_invivo->treatment_invivo monitoring Monitor Tumor Growth & Body Weight treatment_invivo->monitoring endpoint Endpoint Analysis: Tumor Weight, Histology monitoring->endpoint efficacy Evaluate Antitumor Efficacy endpoint->efficacy

Caption: Preclinical experimental workflow.

References

Safety Operating Guide

Navigating the Disposal of OBP-801: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing essential, immediate safety and logistical information, this document outlines the recommended procedures for the proper disposal of OBP-801, a potent histone deacetylase (HDAC) inhibitor used in research. Adherence to these guidelines is crucial for ensuring laboratory safety, environmental protection, and regulatory compliance.

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is as critical as the innovative research itself. This guide serves as a primary resource for the safe handling and disposal of OBP-801, fostering a culture of safety and trust in the laboratory environment.

Immediate Safety and Handling Protocols

Before beginning any disposal procedures, it is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier of OBP-801. While a specific, publicly available SDS for OBP-801 was not identified, general safety protocols for handling potent, research-grade chemical compounds should be strictly followed.

Personal Protective Equipment (PPE):

PPE ItemSpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).
Body Protection A lab coat, long pants, and closed-toe shoes.
Respiratory Protection Use in a well-ventilated area, such as a chemical fume hood.

In Case of Exposure or Spill:

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

  • Spills: Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite). Collect the absorbed material and place it in a sealed, properly labeled container for hazardous waste disposal.

OBP-801 Disposal Procedures: A Step-by-Step Guide

The disposal of OBP-801 and any materials contaminated with it must be managed as hazardous chemical waste. Do not dispose of OBP-801 down the drain or in regular solid waste.

  • Waste Identification and Segregation:

    • Classification: OBP-801 waste should be classified as hazardous chemical waste.

    • Segregation: Keep OBP-801 waste separate from other waste streams to prevent accidental reactions.

  • Containerization:

    • Use a dedicated, leak-proof, and clearly labeled hazardous waste container.

    • The container must be compatible with the chemical properties of OBP-801.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "OBP-801".

    • Include the date of accumulation and any other information required by your institution's environmental health and safety (EHS) department.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure area away from general laboratory traffic.

    • Ensure secondary containment is in place to mitigate any potential leaks.

  • Disposal:

    • Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.

    • Follow all local, state, and federal regulations for hazardous waste disposal.

Experimental Protocols and Data

While specific experimental protocols for OBP-801 disposal are not available, its mechanism of action as an HDAC inhibitor is well-documented.[1][2][3]

Mechanism of Action: OBP-801 functions as an inhibitor of histone deacetylase (HDAC) enzymes.[1][2] HDACs are a class of enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression. By inhibiting HDACs, OBP-801 promotes histone acetylation, resulting in a more open chromatin structure and the expression of tumor suppressor genes.[1][3] This can lead to the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells.[4][5]

Logical Workflow for OBP-801 Disposal

cluster_prep Preparation cluster_handling Waste Handling cluster_storage Storage & Disposal PPE Don Appropriate PPE Segregate Segregate OBP-801 Waste PPE->Segregate Consult_SDS Consult Supplier SDS Consult_SDS->PPE Containerize Use Labeled, Leak-Proof Container Segregate->Containerize Store Store in Designated Secure Area Containerize->Store Contact_EHS Contact EHS for Disposal Store->Contact_EHS

Caption: A workflow diagram outlining the key steps for the proper and safe disposal of OBP-801.

Signaling Pathway of OBP-801 as an HDAC Inhibitor

OBP_801 OBP-801 HDAC HDAC Enzymes OBP_801->HDAC Inhibits Acetylation Increased Histone Acetylation OBP_801->Acetylation Histones Histones HDAC->Histones Deacetylates Chromatin Open Chromatin Structure Acetylation->Chromatin Gene_Expression Tumor Suppressor Gene Expression Chromatin->Gene_Expression Apoptosis Apoptosis & Cell Cycle Arrest Gene_Expression->Apoptosis

Caption: The signaling pathway of OBP-801 as an HDAC inhibitor, leading to apoptosis in cancer cells.

By adhering to these procedures and understanding the mechanism of the compounds they handle, researchers can ensure a safe and compliant laboratory environment, fostering a culture of responsibility that extends beyond the benchtops.

References

Essential Safety and Logistical Guidance for Handling OBP-801

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides crucial safety and logistical information for the handling of OBP-801, an investigational histone deacetylase (HDAC) inhibitor. As a specific Safety Data Sheet (SDS) for OBP-801 is not publicly available, the following guidance is based on established best practices for handling potent, biologically active pharmaceutical compounds and investigational drugs.[1][2][3][4][5][6][7][8] It is imperative that these recommendations are supplemented by a thorough, compound-specific risk assessment before any handling of OBP-801 commences. All personnel must receive comprehensive training on the potential hazards and the safety procedures outlined herein.

Personal Protective Equipment (PPE)

The appropriate selection and consistent use of Personal Protective Equipment (PPE) are fundamental to minimizing exposure risk when handling potent compounds like OBP-801. The following table summarizes the recommended PPE.

PPE CategoryItemSpecifications and Recommendations
Respiratory Protection Powered Air-Purifying Respirator (PAPR)Recommended for procedures with a high potential for aerosol or dust generation. Full-facepiece PAPRs can offer a high Assigned Protection Factor (APF), potentially up to 1000.[1][9]
Reusable Half or Full-Facepiece RespiratorTo be used with P100/FFP3 particulate filters. A proper fit test is mandatory before use to ensure efficacy.[1]
Disposable Respirators (e.g., N95)May be suitable for low-risk activities but are not recommended as the primary means of respiratory protection when handling highly potent compounds.[1]
Hand Protection Double GlovingWear two pairs of nitrile gloves. The outer glove should be changed immediately upon contamination or at regular, frequent intervals to prevent breakthrough.[2]
Body Protection Disposable CoverallsCoveralls made from materials such as Tyvek® or microporous film are recommended to provide protection against chemical splashes and fine particulates.[1]
Eye Protection Chemical Splash Goggles or Face ShieldEssential for protecting the eyes from splashes and aerosols. Standard safety glasses are not sufficient.[2][10]

Operational and Disposal Plans

A systematic approach to the handling and disposal of OBP-801 is critical for maintaining a safe laboratory environment.

  • Preparation and Designated Area:

    • All work with OBP-801, particularly the handling of the solid compound, must be conducted in a designated area with restricted access.

    • A certified chemical fume hood, biological safety cabinet, or glove box is required to minimize inhalation exposure.[2][5]

  • Personal Protective Equipment (PPE) Donning:

    • Before entering the designated handling area, don all required PPE as specified in the table above.

  • Weighing and Aliquoting:

    • Carefully weigh the required amount of OBP-801 powder within the containment of a chemical fume hood.

    • Use appropriate tools to minimize the generation of dust.

  • Solubilization:

    • Consult relevant literature or manufacturer's instructions for the appropriate solvent. Many HDAC inhibitors are soluble in dimethyl sulfoxide (DMSO).[2]

    • Slowly add the solvent to the powdered OBP-801.

    • Utilize vortexing or sonication as needed to ensure the compound is fully dissolved.

  • Storage:

    • Store stock solutions in clearly labeled, tightly sealed vials.

    • Follow any specific storage temperature and light-sensitivity recommendations provided by the supplier.

Proper disposal of OBP-801 and all contaminated materials is essential to prevent environmental contamination and accidental exposure.

  • Solid Waste:

    • All contaminated solid waste, including pipette tips, tubes, gloves, weighing papers, and disposable garments, must be collected in a designated, clearly labeled hazardous waste container.[2][4]

  • Liquid Waste:

    • Unused solutions of OBP-801 and any contaminated solvents should be collected in a separate, clearly labeled hazardous liquid waste container.[2]

    • Do not pour any liquid waste containing OBP-801 down the drain.[2][4]

  • Original Containers:

    • The original vial that contained the powdered OBP-801 should be disposed of as hazardous solid waste.[2]

  • Decontamination:

    • All non-disposable equipment and work surfaces should be thoroughly decontaminated using a validated procedure.

Signaling Pathways and Experimental Workflows

OBP801_Safe_Handling_Workflow OBP-801 Safe Handling Workflow cluster_prep Preparation cluster_handling Handling (in Containment) cluster_cleanup Post-Handling cluster_disposal Waste Disposal prep_risk Conduct Risk Assessment prep_ppe Don Appropriate PPE prep_risk->prep_ppe prep_area Prepare Designated Handling Area prep_ppe->prep_area handle_weigh Weigh Solid Compound prep_area->handle_weigh handle_solubilize Solubilize OBP-801 handle_weigh->handle_solubilize handle_experiment Perform Experiment handle_solubilize->handle_experiment cleanup_decon Decontaminate Surfaces & Equipment handle_experiment->cleanup_decon disp_solid Segregate Solid Hazardous Waste handle_experiment->disp_solid disp_liquid Segregate Liquid Hazardous Waste handle_experiment->disp_liquid cleanup_ppe Doff PPE Correctly cleanup_decon->cleanup_ppe cleanup_handwash Wash Hands Thoroughly cleanup_ppe->cleanup_handwash disp_container Label Waste Containers disp_solid->disp_container disp_liquid->disp_container

Caption: Workflow for the safe handling of OBP-801 from preparation to disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.